molecular formula C13H19NO3 B193001 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde CAS No. 29122-74-5

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Cat. No.: B193001
CAS No.: 29122-74-5
M. Wt: 237.29 g/mol
InChI Key: BGHLBXLHZRCXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisoprolol EP Impurity L is Metoprolol impurity.

Properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,8,10,12,14,16H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHLBXLHZRCXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29122-74-5
Record name H-128/80
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde hemifumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1ILP72SEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metoprolol EP Impurity C: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Metoprolol EP Impurity C, a significant process-related impurity and potential degradation product of the widely used beta-blocker, Metoprolol. This document collates critical information on its chemical identity, synthesis, and analytical characterization, presenting it in a structured format to support research, development, and quality control activities.

Chemical Identity and Physicochemical Properties

Metoprolol EP Impurity C is chemically known as 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. It is also recognized by several synonyms, including Metoprolol USP Related Compound C and Bisoprolol EP Impurity L.[1][2] The presence of this aldehydic impurity is carefully monitored during the manufacturing process of Metoprolol to ensure the final drug product's purity, safety, and efficacy.[3]

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Chemical Name 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde[1][4]
Synonyms Metoprolol USP Related Compound C, Bisoprolol EP Impurity L[1][2]
CAS Number 29122-74-5 (free base), 1956321-87-1 (HCl salt)[1][2][5][6][7]
Molecular Formula C13H19NO3[4][6]
Molecular Weight 237.29 g/mol [4][8]
Appearance White to off-white solidN/A
Solubility Soluble in Methanol, DMSO[9]

Formation and Synthesis

Metoprolol EP Impurity C can arise during the synthesis of Metoprolol or as a degradation product.[2] Its formation is primarily linked to the starting materials and intermediates used in the manufacturing process.

A patented method for the synthesis of Metoprolol EP Impurity C involves a three-step process starting from 4-hydroxybenzaldehyde.[10]

Synthetic Pathway

The synthesis of Metoprolol EP Impurity C, as outlined in patent CN102746169A, is depicted below.[10]

Synthesis_Pathway cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination cluster_2 Step 3: Final Product Formation A 4-Hydroxybenzaldehyde (I) C 4-(2,3-Epoxypropoxy)benzaldehyde (II) A->C + Epichlorohydrin B Epichlorohydrin E Intermediate (III) C->E + Isopropylamine D Isopropylamine F Metoprolol EP Impurity C E->F Removal of excess Isopropylamine

Synthesis of Metoprolol EP Impurity C.
Experimental Protocol for Synthesis (Generalized)

The following is a generalized protocol based on the principles described in the available literature.[10]

Step 1: Synthesis of 4-(2,3-Epoxypropoxy)benzaldehyde (Intermediate II)

  • Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol).

  • Add epichlorohydrin to the reaction mixture.

  • Slowly add a base (e.g., sodium hydroxide) while maintaining the reaction temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product to obtain Intermediate II.

Step 2: Synthesis of Intermediate III

  • React Intermediate II with an excess of isopropylamine.

  • The reaction can be carried out with or without a solvent at a controlled temperature.

  • Monitor the reaction by TLC.

Step 3: Formation of Metoprolol EP Impurity C

  • Upon completion of the reaction in Step 2, remove the excess isopropylamine under reduced pressure.

  • The resulting residue is purified, typically by column chromatography, to yield Metoprolol EP Impurity C.

Analytical Characterization and Control

The identification and quantification of Metoprolol EP Impurity C are crucial for the quality control of Metoprolol. A variety of analytical techniques are employed for its characterization.[2] Commercial suppliers of the reference standard typically provide a comprehensive Certificate of Analysis including data from these methods.[4][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the detection and quantification of Metoprolol EP Impurity C.[2] While specific validated methods are proprietary, a general HPLC protocol can be outlined.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient mode.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV at a suitable wavelength (e.g., 225 nm)
Injection Volume 10-20 µL
Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of Metoprolol EP Impurity C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. A Chinese patent reports the following ¹H NMR data for the free base in DMSO-d₆: δ 9.87 (s, 1H), 7.70-7.71 (d, 2H), 6.97-6.98 (d, 2H), 4.22-4.23 (d, 1H), 4.1 (s, 1H), 3.97-3.98 (m, 2H), 2.97-2.98 (m, 1H), 2.83-2.84 (m, 1H), 2.53-2.54 (m, 1H), 2.21 (s, 1H), 1.06-1.07 (dd, 6H).[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The patent reports a mass-to-charge ratio (m/z) of 238 [M+H]⁺ for the protonated molecule.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), aldehyde (-CHO), and ether (C-O-C) groups.

Experimental Workflow for Impurity Profiling

The general workflow for identifying and quantifying Metoprolol EP Impurity C in a drug substance or product is illustrated below.

Impurity_Profiling_Workflow A Sample Preparation (Metoprolol API or Formulation) B HPLC/UPLC Analysis A->B C Peak Detection and Integration B->C D Comparison with Reference Standard (Metoprolol EP Impurity C) C->D E Quantification of Impurity D->E F Reporting and Specification Check E->F

Impurity profiling workflow.

Pharmacological and Toxicological Profile

As of the current literature review, there is no publicly available data specifically detailing the pharmacological or toxicological properties of Metoprolol EP Impurity C. Impurities in pharmaceutical products are controlled to levels that are considered safe based on qualification thresholds established by regulatory guidelines such as those from the International Council for Harmonisation (ICH). The qualification of an impurity involves assessing the available toxicological data to justify its permitted level in the final drug product. For impurities that are also significant metabolites, their safety is often inferred from the non-clinical and clinical studies of the drug substance itself. However, for process impurities that are not metabolites, separate toxicological studies may be required if they are present above the qualification threshold.

Conclusion

Metoprolol EP Impurity C is a critical quality attribute in the manufacturing of Metoprolol. A thorough understanding of its chemical properties, formation pathways, and analytical methods for its control is essential for ensuring the quality and safety of the final pharmaceutical product. This guide provides a foundational resource for professionals involved in the research, development, and quality assurance of Metoprolol. The use of qualified reference standards and validated analytical methods is paramount for the accurate monitoring and control of this impurity.

References

Unraveling the Structure of Bisoprolol EP Impurity L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Bisoprolol EP Impurity L, a known degradation and process-related impurity of the widely used beta-blocker, Bisoprolol. This document details the formation pathways, experimental protocols for identification, and spectroscopic data interpretation essential for the characterization of this impurity.

Introduction to Bisoprolol and Its Impurities

Bisoprolol is a selective β1 adrenergic receptor antagonist used in the treatment of cardiovascular diseases such as hypertension, coronary artery disease, and heart failure. As with any active pharmaceutical ingredient (API), the purity profile of Bisoprolol is critical to its safety and efficacy. Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over impurities. Bisoprolol EP Impurity L is one such impurity that requires careful monitoring and characterization.

Chemical Identity of Bisoprolol EP Impurity L

Bisoprolol EP Impurity L is chemically identified as 4-[((2RS)-2-Hydroxy-3-(isopropylamino)-propyl)oxy]benzaldehyde.[1][2][3] Its formation is associated with both the synthesis process and degradation of the Bisoprolol drug substance.

Table 1: Chemical and Physical Properties of Bisoprolol EP Impurity L

PropertyValueReference
Chemical Name 4-[((2RS)-2-Hydroxy-3-(isopropylamino)-propyl)oxy]benzaldehyde[3]
Synonyms Bisoprolol Benzaldehyde Impurity; Metoprolol Related Compound C (USP)[1][2]
CAS Number 29122-74-5[1]
Molecular Formula C13H19NO3[1]
Molecular Weight 237.29 g/mol [1]

Formation Pathways of Impurity L

Bisoprolol EP Impurity L has been identified as a degradation product under various stress conditions. Understanding its formation is crucial for developing robust manufacturing processes and stable formulations.

Degradation Pathways

Forced degradation studies have shown that Impurity L can be formed under the following conditions:

  • Acid and Alkaline Hydrolysis: Treatment of Bisoprolol with acidic or basic solutions can lead to the formation of Impurity L.

  • Oxidative Degradation: Exposure to oxidative agents can trigger the degradation of Bisoprolol to yield Impurity L.

  • Thermal Degradation: Elevated temperatures can induce the formation of this impurity.

  • Photodegradation: Exposure to light can also result in the generation of Impurity L.

The formation of the benzaldehyde functional group in Impurity L suggests an oxidative cleavage of the ether linkage in a precursor or a side reaction during synthesis involving a related starting material.

cluster_0 Bisoprolol cluster_1 Stress Conditions cluster_2 Impurity Formation Bisoprolol Bisoprolol Acid Acid Hydrolysis Bisoprolol->Acid Base Alkaline Hydrolysis Bisoprolol->Base Oxidation Oxidation Bisoprolol->Oxidation Heat Thermal Stress Bisoprolol->Heat Light Photolytic Stress Bisoprolol->Light ImpurityL Bisoprolol EP Impurity L Acid->ImpurityL Base->ImpurityL Oxidation->ImpurityL Heat->ImpurityL Light->ImpurityL

Figure 1: Formation Pathways of Bisoprolol EP Impurity L

Experimental Protocols for Identification and Elucidation

The structural elucidation of Bisoprolol EP Impurity L involves a combination of chromatographic separation and spectroscopic analysis.

Chromatographic Separation

A stability-indicating HPLC method is essential to separate Impurity L from Bisoprolol and other related substances.

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Column Temperature 30 °C
Forced Degradation Studies Protocol

The following protocols are based on typical ICH guidelines for forced degradation studies.

  • Acid Hydrolysis: A solution of Bisoprolol in 0.1 M HCl is heated at 80°C for 2 hours.

  • Alkaline Hydrolysis: A solution of Bisoprolol in 0.1 M NaOH is kept at room temperature for 1 hour.

  • Oxidative Degradation: A solution of Bisoprolol is treated with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light for an extended period.

start Start: Bisoprolol Sample stress Forced Degradation (Acid, Base, H2O2, Heat, Light) start->stress hplc HPLC Separation stress->hplc isolate Isolate Impurity L Peak hplc->isolate ms Mass Spectrometry (MS/MS) isolate->ms nmr NMR Spectroscopy (1H, 13C) isolate->nmr ir IR Spectroscopy isolate->ir elucidate Structure Elucidation ms->elucidate nmr->elucidate ir->elucidate end End: Confirmed Structure of Impurity L elucidate->end

Figure 2: Experimental Workflow for Structure Elucidation

Spectroscopic Data and Interpretation

The definitive structure of Bisoprolol EP Impurity L is confirmed through the analysis of its spectroscopic data. While raw data from commercial reference standards is proprietary, the following represents the expected data and its interpretation based on the known structure.

Mass Spectrometry (MS)
  • Expected Molecular Ion: [M+H]⁺ = 238.1443 (for C13H20NO3⁺)

  • Fragmentation Analysis: The MS/MS spectrum is expected to show characteristic fragments. Key fragmentations would include the loss of the isopropylamino group and cleavages around the ether linkage and the propanol side chain. This fragmentation pattern helps to confirm the connectivity of the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment
238.14[M+H]⁺
179.09[M+H - C3H8N]⁺
121.03[C7H5O2]⁺ (p-hydroxybenzaldehyde fragment)
100.11[C5H14NO]⁺ (isopropylaminopropanol side chain)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.88s1H-CHO
7.83d2HAr-H (ortho to -CHO)
7.03d2HAr-H (ortho to -O-)
4.15m1H-CH(OH)-
4.08dd2H-OCH₂-Ar
2.90m1H-CH(CH₃)₂
2.80m2H-CH₂-NH-
1.10d6H-CH(CH₃)₂

The presence of a singlet at ~9.88 ppm is a clear indicator of the aldehyde proton. The two doublets in the aromatic region confirm the para-substituted benzene ring. The signals in the aliphatic region are consistent with the 2-hydroxy-3-(isopropylamino)propyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional Group
3300-3500O-H stretch (alcohol)
2950-2970C-H stretch (aliphatic)
2720, 2820C-H stretch (aldehyde)
1680-1700C=O stretch (aldehyde)
1600, 1510C=C stretch (aromatic)
1250C-O stretch (aryl ether)

The characteristic C=O stretching vibration of the aldehyde at ~1685 cm⁻¹ is a key diagnostic peak.

Conclusion

The structure of Bisoprolol EP Impurity L, 4-[((2RS)-2-Hydroxy-3-(isopropylamino)-propyl)oxy]benzaldehyde, is well-established through its formation in forced degradation studies and its comprehensive characterization by modern analytical techniques. A thorough understanding of its formation pathways and the application of robust analytical methods are paramount for ensuring the quality, safety, and efficacy of Bisoprolol drug products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively identify, characterize, and control this critical impurity.

References

An In-Depth Technical Guide to 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde (CAS 29122-74-5)

Author: BenchChem Technical Support Team. Date: December 2025

It has come to my attention that there is a significant discrepancy in publicly available data regarding the chemical identity of CAS number 29122-74-5. Initial searches suggested a possible link to the AMPA receptor antagonist Talampanel. However, a more thorough verification has definitively shown that CAS 29122-74-5 is correctly assigned to 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde , a known impurity of the beta-blockers Metoprolol and Bisoprolol. The correct CAS number for Talampanel is 161832-65-1.

Therefore, this technical guide will focus on the correct chemical entity, this compound.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides comprehensive information on the chemical properties, synthesis, analytical methodologies, and significance of the pharmaceutical impurity this compound.

Chemical Identity and Properties

This compound is an organic compound that is primarily of interest as a process-related impurity and potential degradation product in the synthesis of the widely used beta-blocker medications, Metoprolol and Bisoprolol. Its presence and concentration are critical quality attributes that must be monitored and controlled in the manufacturing of these active pharmaceutical ingredients (APIs) and their finished drug products.

Synonyms:

  • Metoprolol EP Impurity C[1][2][3][4]

  • Bisoprolol EP Impurity L[3][4]

  • Metoprolol USP Related Compound C[1]

  • p-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde[5]

  • H 128/80[5]

  • 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde[1][2][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 29122-74-5[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula C13H19NO3[4][5][6][9]
Molecular Weight 237.29 g/mol [3][4][5][6][9]
IUPAC Name 4-[2-hydroxy-3-(isopropylamino)propoxy]benzaldehyde
Physical Form White to Yellow Solid
InChI Key BGHLBXLHZRCXRY-UHFFFAOYSA-N[5]
SMILES CC(C)NCC(O)COc1ccc(C=O)cc1[5]

Formation and Synthesis

This compound is not synthesized as a therapeutic agent but rather arises as an impurity during the manufacturing of Metoprolol and Bisoprolol. Its formation is typically a result of side reactions or the use of starting materials containing the benzaldehyde functional group.

The generalized synthetic pathway for beta-blockers like Metoprolol often involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine (isopropylamine in the case of Metoprolol and Bisoprolol). The this compound impurity can be introduced if the phenolic starting material contains a formyl (-CHO) group at the para position.

Below is a conceptual diagram illustrating a potential formation pathway for this impurity in the synthesis of a beta-blocker.

G Conceptual Formation Pathway of Impurity A 4-Hydroxybenzaldehyde (Starting Material Impurity) C Intermediate Epoxide A->C + B Epichlorohydrin B->C + E This compound (Impurity C/L) C->E + D Isopropylamine D->E +

Caption: Formation of the benzaldehyde impurity from a substituted starting material.

Analytical Methodologies and Experimental Protocols

The detection and quantification of this compound in Metoprolol or Bisoprolol drug substances and products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

General HPLC Protocol for Impurity Profiling

While specific parameters may vary based on the pharmacopeial monograph or internal validated method, a general experimental protocol for the analysis of this impurity would involve the following steps:

  • Standard and Sample Preparation:

    • A reference standard of this compound is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution of known concentration.

    • The drug substance (Metoprolol or Bisoprolol) is accurately weighed and dissolved in the same diluent to create the sample solution.

  • Chromatographic System:

    • A standard HPLC system equipped with a UV detector is used.

    • Column: A C18 reverse-phase column is typically employed.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.

    • Detection Wavelength: The UV detector is set to a wavelength where both the API and the impurity have significant absorbance.

    • Injection Volume: A fixed volume (e.g., 10-20 µL) is injected onto the column.

  • Data Analysis:

    • The chromatograms of the standard and sample solutions are recorded.

    • The retention time of the peak corresponding to this compound in the sample chromatogram is compared to that of the reference standard for identification.

    • The peak area of the impurity in the sample chromatogram is used to calculate its concentration, often as a percentage relative to the API concentration, using the principle of external standardization.

The workflow for such an analysis is depicted in the diagram below.

G Analytical Workflow for Impurity Detection cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh API Sample B Dissolve in Diluent A->B C Inject Sample B->C D Chromatographic Separation (C18 Column) C->D E UV Detection D->E F Record Chromatogram E->F G Identify Impurity Peak (by Retention Time) F->G H Quantify Impurity (by Peak Area) G->H

Caption: A typical workflow for the HPLC analysis of pharmaceutical impurities.

Significance in Drug Development

The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing, as mandated by regulatory agencies such as the FDA and EMA. Impurities can potentially impact the safety and efficacy of the final drug product. Therefore, this compound, as a known impurity of Metoprolol and Bisoprolol, must be monitored and controlled within specified limits as per the guidelines of the International Conference on Harmonisation (ICH).

The presence of this impurity above the qualification threshold would necessitate toxicological studies to assess its safety profile. Manufacturers of Metoprolol and Bisoprolol are required to have robust analytical methods to ensure that the levels of this and other impurities are consistently below the established limits in each batch of the drug substance.

Conclusion

While not a therapeutically active molecule itself, this compound (CAS 29122-74-5) is a critical compound for quality control in the pharmaceutical industry. Its identity as an impurity in Metoprolol and Bisoprolol underscores the importance of rigorous analytical chemistry in ensuring the safety and quality of medications. This guide has provided a foundational overview of its chemical properties, formation, and the analytical strategies used for its control, which are essential knowledge for professionals in drug development and manufacturing.

References

An In-depth Technical Guide on 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde is a molecule of interest in medicinal and pharmaceutical chemistry. Its core structure features a benzaldehyde moiety linked to a propanolamine chain, a common pharmacophore in beta-adrenergic receptor antagonists.

Table 1: Chemical Identifiers and Properties [1]

IdentifierValue
IUPAC Name 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde
CAS Number 29122-74-5
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
Synonyms p-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde, Metoprolol EP Impurity C, Bisoprolol EP Impurity L

Synthesis and Methodologies

While a detailed, step-by-step experimental protocol for the synthesis of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde is not extensively documented in publicly accessible literature, a general synthetic approach can be inferred from the synthesis of related aryloxypropanolamine compounds. The synthesis would likely involve the reaction of 4-hydroxybenzaldehyde with an epoxide, such as epichlorohydrin, followed by the ring-opening of the resulting glycidyl ether with isopropylamine.

A logical workflow for such a synthesis is outlined below.

G cluster_0 Step 1: Epoxidation of 4-hydroxybenzaldehyde cluster_1 Step 2: Amination A 4-hydroxybenzaldehyde D 4-(oxiran-2-ylmethoxy)benzaldehyde (Glycidyl ether intermediate) A->D B Epichlorohydrin B->D C Base (e.g., NaOH, K2CO3) C->D F 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde D->F E Isopropylamine E->F

Caption: General synthetic pathway for 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde.

Biological Activity and Pharmacological Context

The pharmacological profile of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde is not well-characterized in the available scientific literature. However, its structural similarity to beta-blockers suggests potential activity at adrenergic receptors. Benzaldehyde derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial and antifungal properties.

As a known impurity of Metoprolol and a metabolite of Bisoprolol, its primary relevance in drug development is in the context of purity analysis and metabolite identification for these widely used cardiovascular drugs.[1] The presence and quantity of this compound would be a critical quality attribute in the manufacturing of Metoprolol.

Analytical Methodologies

The identification and quantification of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde in pharmaceutical preparations are crucial for quality control. While specific, detailed analytical protocols are proprietary to pharmaceutical manufacturers, standard analytical techniques for such an analyte would include:

  • High-Performance Liquid Chromatography (HPLC): This would be the primary method for separation and quantification, likely using a reversed-phase column with UV detection.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this would be used for definitive identification based on its mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used for the structural elucidation of the pure compound, confirming the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Data Summary

Comprehensive quantitative data for the biological activity or physicochemical properties of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde are not available in the public domain. Research and drug development professionals are advised to consult commercial suppliers of reference standards for any available data sheets or to perform in-house characterization.

Conclusion

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde is a chemically interesting molecule primarily due to its role as a significant impurity and metabolite of major pharmaceutical drugs. While this guide provides a foundational overview of its chemical nature and likely synthetic and analytical approaches, there is a clear lack of in-depth, publicly available experimental data. Further research would be necessary to fully characterize its pharmacological and toxicological profiles. Professionals in drug development should focus on highly sensitive analytical methods for its detection and control in relevant pharmaceutical products.

References

An In-depth Technical Guide to the Synthesis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, a known impurity of the beta-blockers metoprolol and bisoprolol. The synthesis is a two-step process commencing with the reaction of 4-hydroxybenzaldehyde and epichlorohydrin to yield the intermediate, 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate subsequently undergoes an epoxide ring-opening reaction with isopropylamine to produce the target molecule. This document details the experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the synthetic pathway.

Introduction

This compound is a significant compound in pharmaceutical analysis, recognized as Metoprolol Impurity C and Bisoprolol Impurity L. Its synthesis is crucial for the preparation of analytical standards to ensure the quality and purity of metoprolol and bisoprolol drug substances. The synthetic route described herein is an efficient method for obtaining this compound for research and development purposes.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step is a Williamson ether synthesis, followed by a nucleophilic epoxide ring-opening.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Epoxide Ring-Opening A 4-Hydroxy- benzaldehyde C 4-(Oxiran-2-ylmethoxy)- benzaldehyde A->C NaOH, Ethanol 50°C, 24h B Epichlorohydrin B->C E 4-[2-Hydroxy-3- [(1-methylethyl)amino]- propoxy]benzaldehyde C->E 38°C, 24h D Isopropylamine D->E

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde

This step involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin in the presence of a base.

Materials:

  • 4-Hydroxybenzaldehyde

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Absolute ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (0.04 mol) in absolute ethanol.

  • Add sodium hydroxide (0.0625 mol) to the solution and stir at room temperature for 2 hours until the solid has largely dissolved.

  • Cool the reaction mixture in an ice bath.

  • Add epichlorohydrin (0.048 mol) to the cooled mixture.

  • Heat the reaction mixture to 50°C and maintain this temperature for 24 hours, with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, add water and ethyl acetate to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers and wash twice with a saturated solution of sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 4-(oxiran-2-ylmethoxy)benzaldehyde as a yellow oily liquid.

Step 2: Synthesis of this compound

This step involves the ring-opening of the epoxide intermediate with isopropylamine.

Materials:

  • 4-(Oxiran-2-ylmethoxy)benzaldehyde

  • Isopropylamine

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 4-(oxiran-2-ylmethoxy)benzaldehyde (0.036 mol) with isopropylamine (0.72 mol).

  • Stir the mixture at a constant temperature of 38°C for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, evaporate the excess isopropylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N hydrochloric acid.

  • The aqueous layer is then basified with a sodium hydroxide solution.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product. The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions
StepReactant 1Molar Eq.Reactant 2Molar Eq.Base/ReagentSolventTemperatureTime (h)
14-Hydroxybenzaldehyde1.0Epichlorohydrin1.2Sodium HydroxideAbsolute Ethanol50°C24
24-(Oxiran-2-ylmethoxy)benzaldehyde1.0Isopropylamine20.0-None38°C24
Table 2: Physical and Analytical Data of Products
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)Analytical Data (MS, m/z)
4-(Oxiran-2-ylmethoxy)benzaldehydeC₁₀H₁₀O₃178.18Yellow oily liquid89.1[M+1]⁺: 179
This compoundC₁₃H₁₉NO₃237.29White solid68.3[M+1]⁺: 238
Table 3: ¹H NMR Data for this compound (in DMSO-d₆)

Note: The following proton NMR data is based on the information provided in the referenced patent. Specific peak assignments to the molecular structure are not provided.

Chemical Shift (δ, ppm)MultiplicityIntegration
9.87s1H
7.70-7.71d2H
6.97-6.98d2H
4.22-4.23d1H
4.1s1H
3.97-3.98m2H
2.97-2.98m1H
2.83-2.84m1H
2.53-2.54m1H
2.21s1H
1.06-1.07dd6H

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product A Dissolve 4-Hydroxybenzaldehyde in Ethanol B Add NaOH, Stir 2h A->B C Cool and Add Epichlorohydrin B->C D React at 50°C for 24h C->D E Work-up: Extraction with Ethyl Acetate D->E F Dry and Evaporate Solvent E->F G Intermediate: 4-(Oxiran-2-ylmethoxy)- benzaldehyde F->G H React Intermediate with Isopropylamine at 38°C for 24h G->H I Evaporate Excess Isopropylamine H->I J Work-up: Acid-Base Extraction I->J K Dry and Evaporate Solvent J->K L Final Product K->L

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The two-step synthesis of this compound presented in this guide is a reliable method for producing this important pharmaceutical impurity standard. The protocols provided, along with the quantitative and analytical data, offer a solid foundation for researchers and professionals in the field of drug development and quality control. Further optimization of purification techniques may be employed to achieve higher purity if required for specific applications.

Alkanolamine Derivatives in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of alkanolamine derivatives in pharmaceutical research. Alkanolamines, characterized by the presence of both hydroxyl and amino functional groups, serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Their unique physicochemical properties have been leveraged to create drugs targeting a range of conditions, from cardiovascular diseases to cancer and neurological disorders. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on key therapeutic areas.

Therapeutic Applications of Alkanolamine Derivatives

Alkanolamine derivatives have made a significant impact on modern medicine, most notably in the development of beta-adrenergic receptor antagonists (beta-blockers). However, their therapeutic potential extends far beyond this class of drugs.

Beta-Adrenergic Blocking Agents

The aryloxypropanolamine scaffold is a hallmark of many beta-blockers.[2] These drugs are crucial in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[3] They function by competitively inhibiting the binding of catecholamines, like norepinephrine and epinephrine, to beta-adrenergic receptors in the heart and other tissues.[4] This blockade results in a reduction in heart rate, blood pressure, and cardiac contractility.

Key examples of alkanolamine-based beta-blockers include:

  • Propranolol: A non-selective beta-blocker, it was one of the first highly successful drugs in this class.

  • Atenolol: A selective β1-adrenergic receptor antagonist, offering more targeted cardiac effects with fewer side effects related to β2 receptor blockade.

  • Practolol: Another β1-selective antagonist, though its use has been limited due to toxicity.[5]

The selectivity of these agents for β1 versus β2 receptors is a critical aspect of their clinical utility, with β1-selective agents generally being preferred for treating cardiac conditions to avoid bronchoconstriction associated with β2 blockade.

Anticancer Agents

Emerging research has highlighted the potential of alkanolamine derivatives as anticancer agents. Propranolol, for instance, has been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis and cell cycle arrest. Some studies suggest that these effects may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/PI3K/Akt pathway.[6][7]

Neuropharmacological Agents

Alkanolamine derivatives are also being investigated for their effects on the central nervous system. A notable application is in the development of norepinephrine reuptake inhibitors (NRIs). By blocking the norepinephrine transporter (NET), these compounds increase the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating mood, attention, and arousal. This mechanism of action is the basis for their use in treating conditions like depression and attention-deficit/hyperactivity disorder (ADHD).

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative alkanolamine derivatives across different therapeutic areas.

Table 1: Beta-Adrenergic Receptor Binding Affinity of Selected Alkanolamine Derivatives

CompoundReceptor SubtypeKᵢ (nM)Selectivity (β₁/β₂)Reference
Propranololβ₁1.1~1[8]
β₂0.8[8]
Atenololβ₁240~40[9]
β₂>10,000[9]
Metoprololβ₁140~40[9]
β₂>10,000[9]
Practololβ₁400High[1]
β₂-

Table 2: Cytotoxicity of Propranolol Against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
SW620Colorectal Cancer119.5[3]
Colo205Colorectal Cancer86.38[3]
HT29Colorectal Cancer69.1[3]
U266Multiple Myeloma100 (48h)[3]
8505CThyroid Cancer200[3]
K1Thyroid Cancer280[3]
MCF-7Breast Cancer30,000 (as 30 mg/ml)

Table 3: Norepinephrine Reuptake Inhibition by Alkanolamine Derivatives

CompoundAssayIC₅₀ (nM)Reference
AtomoxetinehNET Inhibition<10
ReboxetinehNET Inhibition-
NisoxetinehNET Inhibition1 (for high signal)

Experimental Protocols

This section provides detailed methodologies for the synthesis of key alkanolamine derivatives and the execution of relevant biological assays.

Synthesis of Alkanolamine Derivatives

This two-step synthesis involves the formation of an epoxide intermediate followed by a ring-opening reaction.

Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane

  • To a solution of 1-naphthol in a suitable solvent (e.g., ethanol/water), add a base such as potassium hydroxide (KOH) and stir for 30 minutes.

  • Add epichlorohydrin to the reaction mixture and heat under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by column chromatography.

Step 2: Synthesis of Propranolol

  • Dissolve the purified 1-(naphthalen-1-yloxy)-2,3-epoxypropane in a suitable solvent (e.g., ethanol).

  • Add isopropylamine to the solution and heat under reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure propranolol.

The synthesis of atenolol also proceeds through an epoxide intermediate.

Step 1: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide

  • Dissolve 2-(4-hydroxyphenyl)acetamide in a suitable solvent.

  • Add a base (e.g., sodium hydroxide) and epichlorohydrin to the solution.

  • Stir the reaction mixture at an elevated temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture to isolate the crude epoxide.

Step 2: Synthesis of Atenolol

  • React the epoxide intermediate with isopropylamine in a suitable solvent.

  • Heat the reaction mixture to facilitate the ring-opening reaction.

  • After the reaction is complete, cool the mixture and isolate the crude atenolol.

  • Purify the product by recrystallization.

The synthesis of practolol involves the reaction of paracetamol (p-acetamidophenol) with an epoxide-forming reagent, followed by reaction with isopropylamine.

  • Deprotonate p-acetamidophenol with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide.

  • React the phenoxide with epichlorohydrin to form the epoxide intermediate, 3-(p-acetamidophenoxy)-1,2-epoxypropane.[1]

  • Purify the epoxide intermediate.

  • React the purified epoxide with isopropylamine to yield practolol.[1][5]

  • Purify the final product by recrystallization.

Biological Evaluation Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test alkanolamine derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add the MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into cells expressing the norepinephrine transporter.

  • Cell Culture: Use a cell line that stably expresses the human norepinephrine transporter (hNET).

  • Assay Preparation: On the day of the assay, wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test alkanolamine derivative or a known NET inhibitor (e.g., desipramine) for a short period.

  • Substrate Addition: Add a solution containing a fixed concentration of a radiolabeled or fluorescent norepinephrine substrate to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and quantify the amount of substrate taken up. For radiolabeled substrates, use a scintillation counter. For fluorescent substrates, use a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of norepinephrine uptake for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by alkanolamine derivatives is crucial for rational drug design and development.

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their effects by antagonizing the beta-adrenergic signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) signaling cascade.

Beta_Adrenergic_Signaling Beta-Adrenergic Signaling Pathway Catecholamines Norepinephrine/ Epinephrine Beta_AR β-Adrenergic Receptor (GPCR) Catecholamines->Beta_AR Binds to G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Heart_Rate Increased Heart Rate PKA->Heart_Rate Contraction Increased Cardiac Contraction Ca_Channels->Contraction Phospholamban->Contraction Beta_Blocker Alkanolamine Beta-Blocker Beta_Blocker->Beta_AR Blocks

Beta-Adrenergic Signaling Pathway
Anticancer Signaling Pathways

While the exact mechanisms are still under investigation, some alkanolamine derivatives have been shown to interfere with signaling pathways critical for cancer cell growth and survival. One such proposed pathway involves the inhibition of the Epidermal Growth Factor Receptor (EGFR).

Anticancer_Signaling Proposed Anticancer Signaling Pathway Alkanolamine Alkanolamine Derivative EGFR EGFR Alkanolamine->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Proposed Anticancer Signaling Pathway
Norepinephrine Reuptake Inhibition Mechanism

Norepinephrine reuptake inhibitors increase the levels of norepinephrine in the synaptic cleft by blocking its reabsorption into the presynaptic neuron.

NRI_Mechanism Norepinephrine Reuptake Inhibition Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft NE_Vesicle Norepinephrine Vesicles NE_Released Norepinephrine NE_Vesicle->NE_Released Release NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Released->Adrenergic_Receptor Binds NET->Presynaptic NRI Alkanolamine NRI NRI->NET Blocks Signal Signal Transduction Adrenergic_Receptor->Signal

Norepinephrine Reuptake Inhibition

Structure-Activity Relationships (SAR)

The biological activity of alkanolamine derivatives is highly dependent on their chemical structure. Systematic modifications to the core scaffold have led to the optimization of potency, selectivity, and pharmacokinetic properties.

SAR of Aryloxypropanolamine Beta-Blockers

Key structural features that influence the activity of aryloxypropanolamine beta-blockers include:

  • The Aryloxy Group: The nature and substitution pattern of the aromatic ring significantly impact receptor affinity and selectivity.

  • The Propanolamine Side Chain: The hydroxyl group on the second carbon is essential for activity. The configuration of this chiral center is also critical, with the (S)-enantiomer generally being more active.

  • The Amino Group: The substituent on the nitrogen atom influences receptor selectivity. Bulky substituents, such as isopropyl or tert-butyl groups, are often found in beta-blockers.

SAR_Beta_Blockers Structure-Activity Relationships of Beta-Blockers Core Aryloxypropanolamine Scaffold Aryl_Group Aromatic Ring (Aryloxy Group) Core->Aryl_Group Side_Chain Propanolamine Side Chain Core->Side_Chain Amino_Substituent N-Substituent Core->Amino_Substituent Affinity Receptor Affinity Aryl_Group->Affinity Influences Selectivity β₁/β₂ Selectivity Aryl_Group->Selectivity Influences Potency Potency Side_Chain->Potency Crucial for Amino_Substituent->Selectivity Determines

SAR of Beta-Blockers

Conclusion

Alkanolamine derivatives represent a cornerstone of modern medicinal chemistry. Their structural versatility has enabled the development of a diverse range of drugs with significant therapeutic impact. From the well-established beta-blockers to the promising new anticancer and neuropharmacological agents, the alkanolamine scaffold continues to be a rich source of innovation in pharmaceutical research. A thorough understanding of their synthesis, quantitative biological activity, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for the continued development of novel and improved therapies based on this important class of compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Metoprolol and its related compounds. Metoprolol, a widely prescribed beta-blocker, can contain various impurities and degradation products that may arise during its synthesis, formulation, and storage.[1][2] The presence of these related compounds, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical development and quality control. This document outlines the common related compounds of Metoprolol, detailed experimental protocols for their analysis, and a summary of quantitative data to aid in their characterization.

Introduction to Metoprolol and its Related Compounds

Metoprolol is a cardioselective β₁-adrenergic receptor blocker used in the treatment of hypertension, angina, and heart failure.[1] Its chemical name is 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol.[3] The synthesis and storage of Metoprolol can lead to the formation of various related compounds, which are broadly classified as process-related impurities, synthetic intermediates, and degradation products.[1][2] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for many of these impurities.

The common types of Metoprolol related compounds include:

  • Process-related impurities: These are substances that are formed during the manufacturing process and are not the desired active pharmaceutical ingredient (API).

  • Synthetic intermediates: These are molecules that are precursors in the synthesis of Metoprolol.

  • Degradation products: These are formed when the drug substance or drug product is exposed to stress conditions such as acid, base, oxidation, heat, or light.[1][2]

  • Stereoisomeric variants, oxidized derivatives, and dimeric forms. [1]

A thorough understanding and characterization of these compounds are essential for ensuring the quality, safety, and efficacy of Metoprolol-containing pharmaceuticals.

Structures and Identification of Metoprolol Related Compounds

A comprehensive list of known Metoprolol related compounds is presented in Table 1, along with their structures, CAS numbers, and molecular formulas. This table serves as a quick reference for the identification of potential impurities.

Table 1: Metoprolol and its Related Compounds

NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Metoprolol 51384-51-1C₁₅H₂₅NO₃267.36
Metoprolol Impurity A / USP Related Compound A 109632-08-8C₁₄H₂₃NO₃253.34
Metoprolol Impurity B / USP Related Compound B 56718-71-9C₉H₁₂O₂152.19
Metoprolol Impurity C / USP Related Compound C 29122-74-5 (Base)C₁₃H₁₉NO₃237.29
Metoprolol Impurity D / USP Related Compound D 62572-90-1C₁₂H₁₈O₄226.27
Metoprolol Impurity F 7695-63-8C₁₂H₁₉NO₂209.28
Metoprolol Impurity G 501-94-0C₈H₁₀O₂138.16
Metoprolol Impurity J 163685-37-8C₁₈H₃₁NO₅341.44
Metoprolol Impurity M 343785-33-1 (Freebase)C₉H₂₂N₂O174.28
Metoprolol Impurity N 6452-57-9C₆H₁₅NO₂133.19
Metoprolol Impurity O 154784-36-8C₂₇H₄₁NO₆475.62
N-Nitroso Metoprolol 138768-62-4C₁₅H₂₄N₂O₄296.37
N-Desisopropyl Metoprolol 74027-60-4C₁₂H₁₉NO₃225.28
Metoprolol Bis Propanol 230975-30-1C₂₁H₂₈O₅360.44
Ortho-metoprolol -C₁₅H₂₅NO₃267.36

Analytical Methodologies for Characterization

A variety of analytical techniques are employed for the separation, identification, and quantification of Metoprolol and its related compounds. High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is the most common method for quantitative analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are also used for definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC)

3.1.1. Reversed-Phase HPLC with UV Detection

This is a widely used method for the routine quality control of Metoprolol and its chromophoric impurities.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase composition is a 32:68 (v/v) mixture of 0.03 M phosphate buffer (pH 3.5) and acetonitrile.[4]

  • Flow Rate: 1.0 - 1.2 mL/min[4]

  • Detection: UV at 222 nm or 280 nm.[4]

  • Column Temperature: 25-30 °C

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent to a final concentration of approximately 0.5 mg/mL.

3.1.2. Hydrophilic Interaction Chromatography (HILIC) with Charged Aerosol Detection (CAD)

This method is particularly useful for the analysis of polar and non-chromophoric impurities, such as Metoprolol impurities M and N.[5]

  • Column: HILIC column (e.g., Acclaim™ Trinity™ P2, 3 µm, 3.0 x 100 mm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium formate buffer (e.g., 100 mM, pH 3.2) in a ratio of 85:15 (v/v).[6]

  • Flow Rate: 0.5 mL/min

  • Detection: Charged Aerosol Detector (CAD)

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is instrumental in the identification of unknown impurities and degradation products by providing molecular weight and fragmentation information.

  • Chromatography: Utilize an HPLC or UHPLC system with conditions similar to those described in section 3.1.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or triple quadrupole mass spectrometers are frequently employed.

    • Data Acquisition: Full scan mode for initial identification and product ion scan (MS/MS) mode for structural elucidation. For quantification, Multiple Reaction Monitoring (MRM) can be used.

    • Typical MRM transition for Metoprolol: m/z 268.1 → 116.1[7]

    • Typical MRM transition for α-hydroxymetoprolol: m/z 284.1 → 116.1[7]

    • Typical MRM transition for O-demethylmetoprolol: m/z 254.1 → 116.1[7]

Synthesis of Metoprolol Impurity D

The synthesis of reference standards for impurities is crucial for their accurate identification and quantification. The following is a two-step synthesis for Metoprolol EP Impurity D.[8]

Step 1: Synthesis of 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxy propane

  • Dissolve 4-(2-methoxyethyl)phenol and epichlorohydrin in a suitable solvent.

  • Add potassium hydroxide (KOH) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the excess epichlorohydrin under vacuum.

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Distill the CH₂Cl₂ to obtain the intermediate as a brown oil.

Step 2: Synthesis of 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Impurity D)

  • React the intermediate from Step 1 with 98% sulfuric acid (H₂SO₄) in an appropriate solvent.

  • Stir the reaction mixture at ambient temperature until completion.

  • Extract the reaction mixture with CH₂Cl₂.

  • Distill the CH₂Cl₂ to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, petroleum ether:ethyl acetate) to yield pure Impurity D.[8]

Quantitative Data

The following tables summarize the available quantitative data for the analysis of Metoprolol and its related compounds. It is important to note that retention times are highly dependent on the specific chromatographic conditions and may vary between different laboratories and systems.

Table 2: HPLC Retention Times of Metoprolol and Related Compounds

CompoundRetention Time (min)Chromatographic ConditionsReference
Metoprolol Succinate2.233Agilent Eclipse XBD-C18 column (150 mm × 4.6 mm, 5 µm); Mobile phase: Acetonitrile:10 mM KH₂PO₄ (pH 2.75) (70:30 v/v); Flow rate: 0.6 mL/min; Detection: UV at 225 nm.[9]
Metoprolol Succinate2.57Prontosil C18 Column (250mm x 4.60mm, 5 µm); Mobile phase: Acetonitrile:Methanol:Phosphate buffer pH 5 (35:35:30 v/v/v); Flow rate: 1.0 mL/min; Detection: UV-PDA at 225 nm.[10]
Metoprolol Tartrate5.3C18 column; Mobile phase: Methanol:Water (70:30 v/v); Flow rate: 1.0 mL/min; Detection: UV at 215 nm.[11]
Metoprolol28.76ACE 5 C18 column (250 mm x 4.6 id, 5µ); Gradient elution; Column temperature: 30°C; Flow-rate: 1.0 mL min−1.[12]
Impurity A24.59ACE 5 C18 column (250 mm x 4.6 id, 5µ); Gradient elution; Column temperature: 30°C; Flow-rate: 1.0 mL min−1.[12]
Impurity B29.06ACE 5 C18 column (250 mm x 4.6 id, 5µ); Gradient elution; Column temperature: 30°C; Flow-rate: 1.0 mL min−1.[12]
Impurity C15.98ACE 5 C18 column (250 mm x 4.6 id, 5µ); Gradient elution; Column temperature: 30°C; Flow-rate: 1.0 mL min−1.[12]
Impurity D39.58ACE 5 C18 column (250 mm x 4.6 id, 5µ); Gradient elution; Column temperature: 30°C; Flow-rate: 1.0 mL min−1.[12]

Table 3: Mass Spectrometric Data for Metoprolol and its Degradation Products

Compoundm/z [M+H]⁺Key Fragment IonsReference
Metoprolol268.1116.1[7]
α-hydroxymetoprolol284.1116.1[7]
O-demethylmetoprolol254.1116.1[7]
Degradation Product (DP2)153-[13]
Degradation Product (DP14)236-[13]

Visualizations

Experimental Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the characterization of Metoprolol related compounds.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Drug_Substance Drug Substance/ Product Sample_Solution Preparation of Sample Solution Drug_Substance->Sample_Solution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Forced_Degradation->Sample_Solution HPLC_UV_CAD HPLC with UV/CAD (Quantification) Sample_Solution->HPLC_UV_CAD LC_MS LC-MS/MS (Identification) Sample_Solution->LC_MS Data_Processing Data Processing (Integration, Mass Analysis) HPLC_UV_CAD->Data_Processing LC_MS->Data_Processing NMR_FTIR NMR / FT-IR (Structure Confirmation) Reporting Reporting NMR_FTIR->Reporting Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Method_Validation Method Validation Data_Processing->Method_Validation Structure_Elucidation->NMR_FTIR Method_Validation->Reporting

Caption: General workflow for the characterization of Metoprolol related compounds.

Metoprolol Metabolism Pathway

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The major metabolic pathways are O-demethylation and α-hydroxylation.

metabolism_pathway Metoprolol Metoprolol O_Demethylmetoprolol O-Demethylmetoprolol Metoprolol->O_Demethylmetoprolol CYP2D6 (O-demethylation) Alpha_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->Alpha_Hydroxymetoprolol CYP2D6 (α-hydroxylation) Metoprolol_Acid Metoprolol Acid O_Demethylmetoprolol->Metoprolol_Acid Oxidation

Caption: Major metabolic pathways of Metoprolol.

Metoprolol Mechanism of Action Signaling Pathway

Metoprolol exerts its therapeutic effect by blocking β1-adrenergic receptors in cardiac cells, which inhibits the downstream signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA).

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta1_Receptor β1-Adrenergic Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Cellular_Response Decreased Heart Rate & Contractility Ca_Channels->Cellular_Response Leads to Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Beta1_Receptor Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks

Caption: Simplified signaling pathway of Metoprolol's mechanism of action.

Conclusion

The comprehensive characterization of Metoprolol related compounds is a critical component of ensuring the quality, safety, and efficacy of this widely used medication. This technical guide has provided an overview of the common impurities, detailed analytical methodologies for their identification and quantification, and a summary of relevant quantitative data. The provided experimental protocols and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Metoprolol and its related compounds. Adherence to these characterization principles is essential for regulatory compliance and the production of high-quality pharmaceutical products.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bisoprolol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known impurities of Bisoprolol, a widely used beta-blocker. Understanding the physical and chemical properties of these impurities is critical for the development of robust manufacturing processes, analytical methods, and ensuring the safety and efficacy of the final drug product. This document summarizes available data on the physicochemical characteristics of Bisoprolol impurities, details relevant experimental protocols, and visualizes key relationships and workflows.

Physicochemical Properties of Bisoprolol and Its Impurities

Bisoprolol is a selective β1 adrenergic receptor antagonist. During its synthesis and storage, various related substances, including process-related impurities and degradation products, can arise. The identification and characterization of these impurities are crucial for quality control.

Physical Properties

Quantitative physical data for many Bisoprolol impurities, such as specific melting and boiling points, are not extensively reported in publicly available literature. However, some information has been compiled below. The solubility of many impurities is noted in common organic solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO)[1][2].

Impurity Name/DesignationCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Solubility
Bisoprolol 66722-44-9C₁₈H₃₁NO₄325.44White crystalline powder100[3]445.0 ± 45.0 (Predicted)[3]Soluble in ethanol[3]
Impurity A (Bisoprolol Related Compound A)62572-93-4C₁₃H₂₁NO₃239.31---Soluble in MeOH, DMSO[2]
Impurity C 1797132-90-1C₂₅H₃₈N₂O₄430.58---Soluble in MeOH, DMSO[1]
Impurity D 1225195-71-0C₂₆H₄₀N₂O₅460.61Pale Yellow to Brown Solid-616.8 ± 55.0 (Predicted)[4]Soluble in MeOH, DMSO[4]
Impurity E 1217245-60-7C₁₈H₂₉NO₃307.43----
Impurity F 1798418-82-2C₁₈H₃₁NO₄325.44----
Impurity G 1215342-36-1C₁₉H₃₃NO₅355.47----
Impurity K 864544-37-6C₁₈H₂₉NO₅339.4----
Impurity L (Metoprolol EP Impurity C)29122-74-5C₁₃H₁₉NO₃237.29Pale Orange to Brown Solid>90 (dec.)[5][6]402.5 ± 35.0 (Predicted)[5]Slightly soluble in Chloroform, Methanol[5][6]
Impurity M 177034-57-0C₁₂H₁₈O₃210.27----
Impurity S 123-08-0C₇H₆O₂122.12----
N-Formyl Bisoprolol 1447715-45-8C₁₉H₃₁NO₅353.45----
Bisoprolol Dimer -C₃₃H₅₃NO₈591.78----
Chemical Properties

The chemical properties, including pKa values, are essential for understanding the behavior of these molecules in different pH environments, which is particularly relevant for developing liquid chromatography methods.

Impurity Name/DesignationpKa (Predicted)
Bisoprolol 9.57 (Basic)[3]
Impurity D 13.56 ± 0.20[4][7]
Impurity L 13.76 ± 0.20[6]

Experimental Protocols

The characterization and quantification of Bisoprolol impurities rely on a range of analytical and synthetic chemistry techniques. Below are representative protocols based on methodologies reported in the scientific literature.

Synthesis of Bisoprolol Impurities

The synthesis of Bisoprolol impurities is often necessary to obtain reference standards for analytical method development and validation. Common synthetic routes include epoxide ring-opening, esterification, and dimerization reactions[8][9].

Example Protocol: Synthesis of Bisoprolol Impurity K (2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate) [8]

  • Step 1: Esterification. 4-hydroxybenzoic acid is reacted with 2-isopropoxyethanol in the presence of a suitable acid catalyst to form the corresponding ester intermediate.

  • Step 2: Epoxidation. The phenolic hydroxyl group of the ester intermediate is reacted with epichlorohydrin in the presence of a base to form a glycidyl ether.

  • Step 3: Ring-opening. The epoxide ring of the glycidyl ether is opened by reaction with isopropylamine to yield Bisoprolol Impurity K.

  • Purification. The final product is purified by column chromatography.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed for the separation, identification, and quantification of Bisoprolol impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common analytical technique for separating and quantifying Bisoprolol and its impurities is reverse-phase HPLC with UV detection[10][11][12][13].

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used[11].

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typical[12]. For LC-MS compatibility, volatile buffers like ammonium acetate or formic acid are used.

  • Flow Rate: A typical flow rate is 1.0 mL/min[11].

  • Detection: UV detection is commonly performed at wavelengths around 225 nm or 270 nm[11][14].

  • Procedure:

    • Prepare standard solutions of Bisoprolol and any available impurity reference standards in a suitable diluent (e.g., mobile phase).

    • Prepare the sample solution by dissolving the drug substance or product in the diluent.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the impurities by comparing their retention times and peak areas to those of the standards.

Spectroscopic Characterization

  • Mass Spectrometry (MS): Used for the determination of molecular weight and structural elucidation through fragmentation analysis. Electrospray ionization (ESI) is a common ionization technique for these compounds[14][15].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure. ¹H and ¹³C NMR are standard techniques for the structural confirmation of synthesized impurities[9][15].

Example Spectral Data for Bisoprolol Impurity K: [8]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.98-8.00 (d, 2H), 6.91-6.93 (d, 2H), 4.39-4.41 (t, 2H), 4.05-4.09 (m, 1H), 4.00-4.03 (d, 2H), 3.72-3.75 (t, 2H), 3.62-3.68 (m, 1H), 1.17-1.18 (d, 6H), 1.11-1.13 (d, 6H).

  • Mass Spectrometry (ESI-MS): m/z 339.4 [M]⁺, 340.2 [M+H]⁺.

Formation Pathways and Experimental Workflows

The formation of Bisoprolol impurities can occur during the manufacturing process or as a result of degradation under various stress conditions.

Degradation Pathways

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. These studies typically involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light[14].

The following diagram illustrates the formation of key degradation products of Bisoprolol under different stress conditions as reported in the literature.

G cluster_acid Acid Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation Bisoprolol Bisoprolol Impurity_A_acid Impurity A Bisoprolol->Impurity_A_acid HCl Impurity_L_acid Impurity L Bisoprolol->Impurity_L_acid HCl Impurity_D_acid Impurity D Bisoprolol->Impurity_D_acid HCl Impurity_A_alkaline Impurity A Bisoprolol->Impurity_A_alkaline NaOH Impurity_L_alkaline Impurity L Bisoprolol->Impurity_L_alkaline NaOH Impurity_Q_alkaline Impurity Q Bisoprolol->Impurity_Q_alkaline NaOH Impurity_G_alkaline Impurity G Bisoprolol->Impurity_G_alkaline NaOH Impurity_K_alkaline Impurity K Bisoprolol->Impurity_K_alkaline NaOH Impurity_A_oxidative Impurity A Bisoprolol->Impurity_A_oxidative H₂O₂ Impurity_L_oxidative Impurity L Bisoprolol->Impurity_L_oxidative H₂O₂ Impurity_K_oxidative Impurity K Bisoprolol->Impurity_K_oxidative H₂O₂ Impurity_A_thermal Impurity A Bisoprolol->Impurity_A_thermal Heat Impurity_L_thermal Impurity L Bisoprolol->Impurity_L_thermal Heat Impurity_K_thermal Impurity K Bisoprolol->Impurity_K_thermal Heat Impurity_A_photo Impurity A Bisoprolol->Impurity_A_photo Light Impurity_L_photo Impurity L Bisoprolol->Impurity_L_photo Light Impurity_G_photo Impurity G Bisoprolol->Impurity_G_photo Light Impurity_K_photo Impurity K Bisoprolol->Impurity_K_photo Light

Caption: Forced degradation pathways of Bisoprolol.

General Experimental Workflow

The following diagram outlines a typical workflow for the identification, synthesis, and characterization of Bisoprolol impurities.

G cluster_discovery Impurity Discovery & Identification cluster_synthesis Reference Standard Synthesis cluster_characterization Structural Characterization & Confirmation cluster_application Application in Quality Control Forced_Degradation Forced Degradation Studies LC_MS_Screening LC-MS Screening Forced_Degradation->LC_MS_Screening Process_Monitoring Manufacturing Process Monitoring Process_Monitoring->LC_MS_Screening Structure_Elucidation Preliminary Structure Elucidation (MS/MS) LC_MS_Screening->Structure_Elucidation Route_Design Synthetic Route Design Structure_Elucidation->Route_Design Synthesis Chemical Synthesis Route_Design->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS IR IR Spectroscopy Purification->IR Purity_Analysis Purity Assessment (HPLC) Purification->Purity_Analysis Method_Development Analytical Method Development Purity_Analysis->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Routine_Analysis Routine Quality Control Testing Method_Validation->Routine_Analysis

Caption: General workflow for Bisoprolol impurity management.

Conclusion

This guide provides a consolidated resource on the physical and chemical properties of Bisoprolol impurities for professionals in the pharmaceutical industry. The provided data and protocols are based on currently available scientific literature. A thorough understanding and control of these impurities are paramount for ensuring the quality, safety, and efficacy of Bisoprolol drug products. Further research to fill the existing data gaps, particularly in quantitative physical properties and detailed spectroscopic characterization of all known impurities, is encouraged.

References

In-Depth Technical Guide: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, chemical, and biological information for 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. This compound is primarily known as a process impurity and metabolite of the widely used beta-blockers Metoprolol and Bisoprolol.

Chemical and Physical Properties

This compound is an aromatic aldehyde containing a secondary amine and a secondary alcohol functional group. Its chemical structure is closely related to that of aryloxypropanolamine beta-blockers.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₃--INVALID-LINK--
Molecular Weight 237.29 g/mol --INVALID-LINK--
CAS Number 29122-74-5--INVALID-LINK--
Appearance White to Yellow SolidSigma-Aldrich
IUPAC Name 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde--INVALID-LINK--
Synonyms Metoprolol EP Impurity C, Bisoprolol EP Impurity L, p-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde--INVALID-LINK--

Safety Data Sheet

A complete, officially compiled Safety Data Sheet (SDS) for this compound is not publicly available. The information below is aggregated from available data for its hydrochloride salt and general knowledge of related aromatic aldehydes.

Hazard Identification (based on Hydrochloride Salt)

The hydrochloride salt of this compound is classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral
alt text
WarningH302: Harmful if swallowed.[1]
Skin irritation
alt text
WarningH315: Causes skin irritation.
Eye irritation
alt text
WarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory tract irritation)
alt text
WarningH335: May cause respiratory irritation.
Toxicological Data

Specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not available in the public domain. However, data for structurally related compounds can provide an indication of potential toxicity.

CompoundTest TypeRouteSpeciesReported DoseSource
BenzaldehydeOral LD50Rat1300 mg/kg--INVALID-LINK--
BenzaldehydeOral LD50Mouse800-2500 mg/kg--INVALID-LINK--

Disclaimer: The toxicological data presented above is for a related compound and should be used for estimation purposes only. A comprehensive toxicological evaluation of this compound has not been identified.

Experimental Protocols

Plausible Synthesis of this compound

The following is a plausible, general experimental protocol for the synthesis of the title compound, based on common methods for the synthesis of aryloxypropanolamines and substituted benzaldehydes.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination cluster_2 Step 3: Purification A 4-Hydroxybenzaldehyde D 4-(Oxiran-2-ylmethoxy)benzaldehyde A->D Reaction B Epichlorohydrin B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D E 4-(Oxiran-2-ylmethoxy)benzaldehyde H This compound E->H Reaction F Isopropylamine F->H G Solvent (e.g., Ethanol) G->H I Crude Product K Pure Product I->K Purification J Column Chromatography (Silica Gel) J->K

Plausible Synthesis Workflow

Methodology:

  • Epoxidation of 4-Hydroxybenzaldehyde:

    • To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as acetone, add a base like potassium carbonate.

    • Add epichlorohydrin dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture and evaporate the solvent to obtain crude 4-(oxiran-2-ylmethoxy)benzaldehyde.

  • Ring-opening with Isopropylamine:

    • Dissolve the crude 4-(oxiran-2-ylmethoxy)benzaldehyde in a protic solvent like ethanol.

    • Add an excess of isopropylamine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess amine under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.

Competitive Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol outlines a method to determine the binding affinity of the compound for β-adrenergic receptors.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Membrane Preparation (e.g., from cells expressing β-adrenergic receptors) D Incubate Membranes, Radioligand, and Test Compound A->D B Radioligand Solution (e.g., [3H]dihydroalprenolol) B->D C Test Compound Dilutions C->D E Rapid Filtration (to separate bound and free radioligand) D->E F Scintillation Counting (to quantify bound radioactivity) E->F G Generate Competition Curve F->G H Calculate IC50 and Ki G->H

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express β-adrenergic receptors (e.g., CHO cells stably expressing β1 or β2 receptors).

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular cAMP Level Measurement in Cardiac Cells

This protocol describes how to measure the effect of the compound on the intracellular levels of cyclic AMP (cAMP) in cardiac cells, a key second messenger in β-adrenergic signaling.

G cluster_0 Cell Culture and Treatment cluster_1 Cell Lysis and Sample Preparation cluster_2 cAMP Quantification cluster_3 Data Analysis A Culture Cardiac Cells (e.g., neonatal rat ventricular myocytes) B Pre-treat with PDE inhibitor (e.g., IBMX) A->B C Stimulate with Test Compound and/or β-agonist (e.g., Isoproterenol) B->C D Lyse Cells C->D E Collect and Process Lysate D->E F Perform cAMP Assay (e.g., ELISA) E->F G Normalize cAMP levels to protein concentration F->G H Determine Dose-Response Relationship G->H

cAMP Assay Workflow

Methodology:

  • Cell Culture: Culture primary cardiac cells (e.g., neonatal rat ventricular myocytes) or a suitable cardiac cell line in appropriate multi-well plates.

  • Pre-treatment: Before stimulation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Treat the cells with varying concentrations of the test compound, either alone (to test for agonist activity) or in the presence of a known β-adrenergic agonist like isoproterenol (to test for antagonist activity).

  • Cell Lysis: After the stimulation period, lyse the cells using a suitable lysis buffer.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Normalize the measured cAMP levels to the total protein concentration in each sample. Plot the normalized cAMP levels against the concentration of the test compound to determine its effect on cAMP production.

Signaling Pathway

As an impurity of Metoprolol and Bisoprolol, this compound is expected to interact with the β1-adrenergic receptor signaling pathway in cardiac myocytes. The parent drugs are competitive antagonists of this receptor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Epinephrine Epinephrine/ Norepinephrine Beta1_AR β1-Adrenergic Receptor Epinephrine->Beta1_AR Activates Compound This compound (Potential Antagonist) Compound->Beta1_AR Inhibits G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate and Contractility Ca_Influx->Contraction

β1-Adrenergic Receptor Signaling Pathway

This diagram illustrates the canonical β1-adrenergic receptor signaling cascade in cardiac cells. Catecholamines like epinephrine and norepinephrine bind to and activate the receptor, leading to a series of intracellular events that culminate in increased heart rate and contractility. As a potential antagonist, this compound would block the receptor, thereby inhibiting this pathway.

References

The Genesis of Impurities in Beta-Blocker Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin of impurities in the synthesis of common beta-blockers, including propranolol, atenolol, metoprolol, bisoprolol, and carvedilol. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of these widely used pharmaceuticals. The guide details the formation of process-related impurities, degradation products, and genotoxic impurities, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

Introduction to Beta-Blockers and the Imperative of Purity

Beta-adrenergic blocking agents, or beta-blockers, are a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors. They are cornerstones in the management of cardiovascular diseases such as hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[1] The therapeutic efficacy and safety of beta-blockers are intrinsically linked to their purity. The presence of impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially lead to adverse effects.[2] Therefore, a thorough understanding of the origin and formation of impurities during the synthesis is paramount for ensuring the quality and safety of the final drug product.

This guide will delve into the common synthetic routes for key beta-blockers and explore the genesis of impurities at each stage.

Common Synthetic Routes and Associated Impurities

The synthesis of most beta-blockers follows a general pattern involving the reaction of a substituted phenol with an epoxide, typically epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.[1] Variations in starting materials, reagents, and reaction conditions can lead to the formation of a range of impurities.

Propranolol

Propranolol is a non-selective beta-blocker. Its synthesis commonly starts from 1-naphthol.

Typical Synthetic Route:

  • Reaction of 1-naphthol with epichlorohydrin in the presence of a base to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

  • Ring-opening of the epoxide with isopropylamine to yield propranolol.[3]

Potential Impurities:

  • Process-Related Impurities: These arise from starting materials, intermediates, and side reactions.

    • Unreacted Starting Materials: 1-naphthol and isopropylamine.

    • Dimer Impurity (Propranolol EP Impurity B): Formed by the reaction of propranolol with the epoxide intermediate.[2]

    • Isomeric Impurities: Arising from alternative ring-opening of the epoxide.

  • Degradation Products: Formed during storage or under stress conditions.

    • Hydrolysis Products: Propranolol can undergo hydrolysis under acidic or alkaline conditions.[4]

  • Genotoxic Impurities: These are of significant concern due to their potential to cause genetic mutations.

    • N-Nitroso-propranolol: Can form from the secondary amine group of propranolol. This impurity is a potential human carcinogen.[5]

Atenolol

Atenolol is a selective β1-blocker. A common synthesis starts with 2-(4-hydroxyphenyl)acetamide.[6]

Typical Synthetic Route:

  • Reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin to form 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.

  • Reaction of the epoxide with isopropylamine to yield atenolol.[7]

Potential Impurities:

  • Process-Related Impurities:

    • Atenolol Impurity A (2-(4-hydroxyphenyl)acetamide): Unreacted starting material.[8]

    • Atenolol Impurity C (2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide): Intermediate.[8]

    • Atenolol Impurity D (2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide): Byproduct from incomplete epoxidation.[8]

  • Degradation Products:

    • Atenolol Acid: Formed by the hydrolysis of the primary amide.[9]

Metoprolol

Metoprolol is another selective β1-blocker. Its synthesis often begins with 4-(2-methoxyethyl)phenol.[10]

Typical Synthetic Route:

  • Reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin.

  • Ring-opening of the resulting epoxide with isopropylamine.[10]

Potential Impurities:

  • Process-Related Impurities:

    • Metoprolol Impurity J: A related substance formed during the synthesis.[11]

  • Genotoxic Impurities: The potential for nitrosamine impurities exists due to the secondary amine structure.[12]

Bisoprolol

Bisoprolol is a highly selective β1-blocker.

Potential Impurities:

  • Process-Related Impurities:

    • Bisoprolol Impurity A: Can be formed as a byproduct during synthesis or as a degradation product through hydrolysis.[13]

    • Bisoprolol Dimer Impurity: Arises from the reaction of bisoprolol with an intermediate.[14]

  • Degradation Products: Bisoprolol is susceptible to degradation under various stress conditions.

Carvedilol

Carvedilol is a non-selective beta-blocker with additional α1-blocking activity.

Typical Synthetic Route:

  • Condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[4]

Potential Impurities:

  • Process-Related Impurities:

    • Dimer Impurity (Bis-impurity): A major impurity formed when the secondary amine of carvedilol reacts with the epoxide intermediate. The formation can be significant, reaching 10-15% after isolation in some processes.[15]

    • Impurity A: Arises from a side reaction involving a bis-epoxide intermediate.

    • Impurity C (N-benzyl carvedilol): Forms when N-benzyl-2-(2-methoxyphenoxy)ethanamine is used to avoid the dimer impurity, followed by incomplete debenzylation. The European Pharmacopoeia limits this impurity to not more than 0.02% due to its toxicity.

Quantitative Data on Beta-Blocker Impurities

The following tables summarize quantitative data on impurities found in beta-blocker synthesis and degradation studies.

Table 1: Process-Related Impurities in Carvedilol Synthesis

ImpurityTypical LevelSynthesis Stage of FormationReference
Dimer Impurity (Bis-impurity)10-15% (after isolation)Condensation
Impurity C (N-benzyl carvedilol)Limit: ≤ 0.02% (EP)Debenzylation

Table 2: Degradation of Propranolol under Forced Conditions

Stress ConditionDegradation (%)Reference
Alkaline Hydrolysis (0.1M NaOH)Greater than acid hydrolysis[4]
Acid Hydrolysis (0.1M HCl)Significant degradation[4]

Experimental Protocols for Impurity Synthesis

This section provides detailed methodologies for the synthesis of key beta-blocker impurities. These protocols are intended for research and reference purposes.

Synthesis of Carvedilol Impurity A

Materials:

  • Compound 8 (Precursor, synthesis not detailed here)

  • Ethanol

  • 10% Palladium on Carbon (Pd/C)

  • 50% Hydrazine hydrate

  • Ethyl acetate

  • Water

  • Diisopropylether

Procedure:

  • To a solution of compound 8 (12 g, 0.067 mol) in ethanol (120 mL), add 10% Pd/C (12 g) and 50% hydrazine hydrate (6 g).

  • Heat the mixture to reflux for 6 hours.

  • After completion of the reaction (monitored by a suitable method like TLC), cool the reaction mixture to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under vacuum.

  • Partition the obtained residue between ethyl acetate (3 x 50 mL) and water (50 mL).

  • Combine the organic layers, evaporate under vacuum, and treat the residue with diisopropylether (80 mL) to yield impurity A (3.2 g, 34.3%).

Synthesis of Carvedilol Impurity B (Bis-impurity)

Materials:

  • 3-(9H-carbazol-4-yloxy)-2-propanol-1,1-diamine (6)

  • 1-(2-chloroethoxy)-2-methoxybenzene

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of 3-(9H-carbazol-4-yloxy)-2-propanol-1,1-diamine (6) (20g, 0.040 mol) and 1-(2-chloroethoxy)-2-methoxybenzene (37.6g, 0.201 mol) in DMF (150 mL), add K2CO3 (22.24g, 0.16 mol).

  • Heat the mixture to 110°C for 8 hours.

  • After completion, cool the reaction mass to 25-30°C and add 300 mL of water.

  • Extract the product with 200 mL of ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and distill off the solvent completely under reduced pressure to obtain impurity B.[16]

Synthesis of Atenolol Impurity G

Materials:

  • 4-Hydroxyphenylacetic acid

  • Methanol

  • Sulfuric acid (98%)

  • Sodium hydroxide

  • 1-Chloro-2,3-epoxypropane (Epichlorohydrin)

  • Isopropylamine

Procedure: This synthesis is performed in four stages:

  • Stage I: Esterification: Dissolve 15 g of 4-hydroxyphenylacetic acid in 250 mL of methanol. Add 0.8 mL of 98% sulfuric acid under stirring below 20°C and maintain for 4 hours. Monitor completion by TLC. Distill off methanol to obtain solid 4-hydroxyphenylacetic acid methyl ester.

  • Stage II: Epoxidation: Charge 15.0 g of the methyl ester into a lye solution (5.0 g NaOH in 150 mL water). Add 14.0 g of epichlorohydrin under stirring below 20°C. Stir for 1 hour, then raise the temperature to 40-45°C and maintain for 6 hours to obtain methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate.

  • Stage III: Ring Opening: React the product from Stage II with isopropylamine.

  • Stage IV: Hydrolysis: Hydrolyze the ester from Stage III to obtain Atenolol Impurity G (2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl) amino] propoxy] phenyl] acetic acid). The overall yield is reported as 80.3%.[17]

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate important signaling pathways, synthetic routes, and experimental workflows related to beta-blockers and their impurities.

beta_adrenergic_signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Beta-Blocker Beta-Blocker Beta-Adrenergic Receptor Beta-Adrenergic Receptor Beta-Blocker->Beta-Adrenergic Receptor Blocks G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Activates

Caption: Beta-Adrenergic Signaling Pathway and Mechanism of Beta-Blocker Action.

impurity_formation_carvedilol 4-Hydroxycarbazole 4-Hydroxycarbazole Epoxide Intermediate Epoxide Intermediate 4-Hydroxycarbazole->Epoxide Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Intermediate Carvedilol Carvedilol Epoxide Intermediate->Carvedilol Main Reaction Dimer Impurity Dimer Impurity Epoxide Intermediate->Dimer Impurity 2-(2-methoxyphenoxy)ethylamine 2-(2-methoxyphenoxy)ethylamine 2-(2-methoxyphenoxy)ethylamine->Carvedilol Carvedilol->Dimer Impurity Side Reaction

Caption: Formation of Dimer Impurity in Carvedilol Synthesis.

experimental_workflow_impurity_analysis cluster_instrumentation Analytical Instrumentation Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis Impurity Identification Impurity Identification Data Analysis->Impurity Identification Quantification Quantification Data Analysis->Quantification HPLC/UPLC HPLC/UPLC HPLC/UPLC->Chromatographic Separation Mass Spectrometry (MS) Mass Spectrometry (MS) Mass Spectrometry (MS)->Detection UV/DAD Detector UV/DAD Detector UV/DAD Detector->Detection

Caption: General Workflow for Beta-Blocker Impurity Analysis.

Conclusion

The control of impurities in beta-blocker synthesis is a critical aspect of pharmaceutical manufacturing that directly impacts drug safety and efficacy. This guide has provided a detailed overview of the origins of impurities for several key beta-blockers, including process-related byproducts, degradation products, and potentially genotoxic compounds. By understanding the underlying chemical reactions and synthetic pathways, researchers and drug development professionals can devise strategies to minimize impurity formation, develop robust analytical methods for their detection and quantification, and ultimately ensure the quality of these vital medicines. The provided experimental protocols and diagrams serve as practical tools to aid in these endeavors.

References

Toxicological Profile of Metoprolol Impurity C: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended toxicological evaluation for Metoprolol Impurity C (4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde), a known impurity in the synthesis of the widely used beta-blocker, Metoprolol.[1][2][3][4] Given the stringent regulatory requirements for controlling impurities in pharmaceutical products, a thorough understanding of the potential toxicity of this compound is crucial for ensuring drug safety and compliance.

While specific toxicological studies on Metoprolol Impurity C are not extensively available in public literature, this guide outlines a systematic approach to its toxicological assessment based on its chemical structure, regulatory guidelines, and established testing protocols.

Chemical and Physical Properties

A foundational step in any toxicological assessment is the characterization of the substance . Metoprolol Impurity C is an aldehyde derivative of Metoprolol.[4]

Table 1: Physicochemical Properties of Metoprolol Impurity C

PropertyValueReference
Chemical Name4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde[2][5][6]
SynonymsMetoprolol USP Related Compound C, Bisoprolol EP Impurity L[1][2]
CAS Number29122-74-5 (Base)[2][3][5]
Molecular FormulaC13H19NO3[2][3][5]
Molecular Weight237.29 g/mol [2][3][5]
AppearanceNot specified in available literature
SolubilitySoluble in Methanol, DMSO[5]
Storage2-8 °C[5]

Regulatory Framework and a Priori Assessment

The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by international bodies such as the International Council for Harmonisation (ICH). The ICH M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.

Metoprolol Impurity C contains a benzaldehyde functional group. Benzaldehyde and its derivatives have been studied for their potential genotoxicity. Some studies have indicated that benzaldehyde can induce genotoxic effects in vitro at certain concentrations.[5][7][8] This structural feature, often referred to as a "structural alert," necessitates a thorough toxicological evaluation, with a primary focus on genotoxicity.

Proposed Toxicological Evaluation Strategy

In the absence of existing data, a tiered approach to toxicological testing is recommended. This strategy aims to characterize the potential hazards of Metoprolol Impurity C efficiently and ethically.

G Figure 1. Proposed Toxicological Evaluation Workflow for Metoprolol Impurity C cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 General Toxicity QSAR QSAR Analysis for Genotoxicity and other endpoints Ames Bacterial Reverse Mutation Assay (Ames Test) QSAR->Ames Predicts potential genotoxicity AcuteTox Acute Toxicity Study QSAR->AcuteTox Predicts general toxicity MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) Ames->MLA Positive result may trigger further testing ChromAb In Vitro Mammalian Chromosomal Aberration Test MLA->ChromAb Assess different genotoxic endpoints Micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test ChromAb->Micronucleus Positive in vitro results warrant in vivo follow-up Comet In Vivo Comet Assay Micronucleus->Comet Investigate DNA damage in specific tissues RepeatDose Repeated Dose Toxicity Study AcuteTox->RepeatDose Determine dose for longer-term studies

Proposed workflow for toxicological assessment.
In Silico Assessment

The initial step involves the use of Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicological properties of Metoprolol Impurity C. These computational tools can provide an early indication of potential genotoxicity, carcinogenicity, and other adverse effects.

Genotoxicity Testing

Given the structural alert for genotoxicity, a battery of in vitro and potentially in vivo tests is recommended.

Table 2: Recommended Genotoxicity Assays for Metoprolol Impurity C

AssayPurposeEndpoint(s)
Bacterial Reverse Mutation Assay (Ames Test)To detect point mutations (gene mutations)Revertant colonies
In Vitro Mammalian Cell Gene Mutation TestTo detect gene mutations in mammalian cellsMutant frequency
In Vitro Mammalian Chromosomal Aberration TestTo detect chromosomal damageStructural and numerical chromosomal aberrations
In Vivo Mammalian Erythrocyte Micronucleus TestTo detect chromosomal damage in vivoFrequency of micronucleated erythrocytes

The Ames test is a widely used method for identifying substances that can cause gene mutations.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). If the compound is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize histidine and grow on the histidine-deficient medium.

Methodology:

  • Strain Selection: Use a minimum of four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA) or a fifth Salmonella strain (TA102).

  • Dose Selection: A preliminary toxicity test is performed to determine the appropriate dose range. The highest dose should show some level of toxicity but not be excessively cytotoxic.

  • Assay Procedure:

    • Without Metabolic Activation: The test compound, bacterial culture, and a small amount of molten top agar are mixed and poured onto a minimal glucose agar plate.

    • With Metabolic Activation: The test compound, bacterial culture, S9 mix, and molten top agar are mixed and poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is also statistically significant.

G Figure 2. Principle of the Ames Test cluster_0 Without Mutagen cluster_1 With Mutagen (Metoprolol Impurity C) Start Histidine-dependent Salmonella typhimurium Plate Plate on histidine-free medium Start->Plate NoGrowth No or few colonies (spontaneous revertants) Plate->NoGrowth No mutagen added Growth Many colonies (induced revertants) Plate->Growth Mutagen added

Diagram illustrating the principle of the Ames test.
General Toxicity Testing

Should the genotoxicity assays yield negative results, or if further characterization is required, general toxicity studies may be conducted.

Table 3: Recommended General Toxicity Studies for Metoprolol Impurity C

StudyDurationRoute of AdministrationPurpose
Acute ToxicitySingle doseOral (or relevant clinical route)To determine the LD50 and identify signs of acute toxicity.
Repeated Dose Toxicity14 or 28 daysOral (or relevant clinical route)To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Potential Signaling Pathways of Concern

While the primary concern for an impurity with a benzaldehyde moiety is genotoxicity, other toxic mechanisms are possible. Aldehydes are reactive molecules that can interact with cellular macromolecules, including proteins and DNA. This can lead to a variety of cellular stresses and a perturbation of signaling pathways.

G Figure 3. Hypothetical Signaling Pathway Perturbation by a Reactive Impurity cluster_0 Cellular Stress cluster_1 Downstream Effects Impurity Metoprolol Impurity C (Reactive Aldehyde) ROS Reactive Oxygen Species (ROS) Generation Impurity->ROS Protein Protein Adduct Formation Impurity->Protein DNA DNA Adduct Formation Impurity->DNA OxStress Oxidative Stress Response (e.g., Nrf2 pathway) ROS->OxStress ERStress Endoplasmic Reticulum Stress (Unfolded Protein Response) Protein->ERStress DNA_Damage DNA Damage Response (e.g., p53 activation) DNA->DNA_Damage Apoptosis Apoptosis OxStress->Apoptosis ERStress->Apoptosis Inflammation Inflammatory Response (e.g., NF-κB pathway) ERStress->Inflammation DNA_Damage->Apoptosis

Hypothetical signaling pathways affected by a reactive impurity.

Conclusion

A comprehensive toxicological evaluation of Metoprolol Impurity C is a critical component of ensuring the safety and quality of Metoprolol drug products. Due to the presence of a benzaldehyde moiety, a particular focus on genotoxicity is warranted. The tiered testing strategy outlined in this guide, beginning with in silico assessment and progressing to in vitro and, if necessary, in vivo assays, provides a robust framework for characterizing the potential risks associated with this impurity. The generation of such toxicological data is essential for regulatory submissions and for establishing appropriate control strategies to manage the levels of this impurity in the final drug product.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the quantitative analysis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, a known impurity of the beta-blockers Metoprolol (Metoprolol EP Impurity C) and Bisoprolol (Bisoprolol EP Impurity L). The described methodologies are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. This document includes comprehensive experimental protocols, method validation parameters, and data presentation to support researchers in pharmaceutical quality control and drug development.

Introduction

This compound is a significant process-related impurity and potential degradant of Metoprolol and Bisoprolol. Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. The analytical methods detailed herein are designed for the reliable determination of this impurity in bulk drug substances and pharmaceutical formulations.

Analytical Methods

Two primary analytical methods are presented: a robust HPLC-UV method for routine quality control and a highly sensitive LC-MS/MS method for trace-level quantification and confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and finished products.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Perchloric Acid in Water (Gradient Elution)
Gradient Program Time (min)
0
10
15
20
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A (0.1% Perchloric Acid in Water)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of the impurity, especially in complex matrices like biological fluids.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Chromatography System UPLC/HPLC System
Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
5
7
7.1
10
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z)
238.1
Collision Energy Optimized for the specific instrument
Cone Voltage Optimized for the specific instrument

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to at least 150% of the specification limit for the impurity.

Sample Solution (for Bulk Drug): Accurately weigh about 100 mg of the drug substance (Metoprolol or Bisoprolol) and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Sample Solution (for Pharmaceutical Formulation): Take a representative sample of the formulation (e.g., powdered tablets) equivalent to 100 mg of the active pharmaceutical ingredient (API) and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter a portion of the solution before injection.

Method Validation Protocol

The analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters to be assessed are summarized below.

Method Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, and parent API at the retention time of the impurity. Peak purity of the analyte should pass.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically from LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value.% Recovery between 90.0% and 110.0% at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-day): RSD ≤ 5.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 10.0% between two analysts on two different days.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ≥ 10:1. Precision at LOQ should be RSD ≤ 10.0%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in system suitability parameters when method parameters (e.g., flow rate, column temperature, mobile phase composition) are slightly varied.

Data Presentation

The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Mean)
Level 1...
Level 2...
Level 3...
Level 4...
Level 5...
Slope ...
Intercept ...
Correlation Coefficient (r²) ...

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, Mean)% Recovery (Mean)% RSD
50%............
100%............
150%............

Table 3: Precision Data

Repeatability (Intra-day)Intermediate Precision (Inter-day)
Concentration (µg/mL) ......
Mean Peak Area ......
Standard Deviation ......
% RSD ......

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD ......
LOQ ......

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method validation process.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting prep_std Prepare Standard Stock Solution prep_work_std Prepare Working Standard Solutions prep_std->prep_work_std system_suitability System Suitability Test prep_work_std->system_suitability prep_sample Prepare Sample Solution analysis Inject Standards and Samples prep_sample->analysis instrument_setup Instrument Setup (HPLC/LC-MS) instrument_setup->system_suitability system_suitability->analysis data_acquisition Data Acquisition analysis->data_acquisition quantification Quantification of Impurity data_acquisition->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the analysis of the impurity.

validation_pathway cluster_parameters Validation Parameters method_development Analytical Method Development validation_protocol Method Validation Protocol method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: Logical relationship of the analytical method validation process.

Application Note: Quantification of Metoprolol Impurity C using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol is a widely used beta-blocker for treating various cardiovascular conditions.[1][2] During its synthesis and storage, impurities can form, which need to be monitored and controlled to ensure the safety and efficacy of the drug product.[1] Metoprolol Impurity C, chemically known as 4-(2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde, is a process-related impurity that can arise during synthesis or oxidative degradation.[3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Metoprolol Impurity C in metoprolol drug substances and formulations.

Target Audience

This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry involved in quality control, analytical development, and formulation.

Experimental Protocols

1. Materials and Reagents

  • Metoprolol Succinate reference standard

  • Metoprolol Impurity C reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (0.1 M)

  • ACE 5 C18 column (250 mm x 4.6 mm, 5 µm) or equivalent

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or Photodiode Array (PDA) detector

2. Standard Solution Preparation

  • Metoprolol Standard Stock Solution (0.8 mg/mL): Accurately weigh and dissolve about 80 mg of Metoprolol Succinate working standard in a 100 mL volumetric flask with diluent (e.g., mobile phase or 0.1N HCl).

  • Impurity C Standard Stock Solution (2.4 µg/mL): Accurately weigh and dissolve an appropriate amount of Metoprolol Impurity C reference standard in diluent to obtain a final concentration of 2.4 µg/mL.

  • Working Standard Solution: Further dilute the stock solutions as needed to prepare working standards for calibration curves. A series of solutions ranging from the limit of quantification (LOQ) level to 300% of the standard concentration is recommended for linearity studies.

3. Sample Preparation

  • Test Solution: Accurately weigh and transfer a quantity of powdered tablets equivalent to about 80 mg of Metoprolol Succinate into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for about 15 minutes with intermittent shaking to ensure complete dissolution.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm PVDF filter before injection into the HPLC system.

4. Chromatographic Conditions

A stability-indicating HPLC method has been developed for the separation and quantification of Metoprolol and its impurities, including Impurity C.

ParameterCondition
Column ACE 5 C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient elution with a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Run Time Approximately 60 minutes to ensure elution of all impurities.

Under these conditions, the retention time for Metoprolol Impurity C is approximately 15.98 minutes.

Data Presentation

Table 1: Optimized Chromatographic Conditions and System Suitability

ParameterSpecification
Column ACE 5 C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Column Temperature 30°C
Retention Time of Metoprolol ~28.76 min
Retention Time of Impurity C ~15.98 min

Table 2: Method Validation Summary for Metoprolol Impurity C

ParameterResult
Linearity Range LOQ to 300% of standard concentration
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) To be determined based on signal-to-noise ratio
Limit of Quantification (LOQ) To be determined based on signal-to-noise ratio
Accuracy (% Recovery) Within 98.0% - 102.0%
Precision (% RSD) < 2.0%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (Metoprolol & Impurity C) Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation (Drug Product) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurity C Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC quantification of Metoprolol Impurity C.

References

Application Note: High-Resolution UPLC Analysis of Bisoprolol EP Impurity L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoprolol is a cardioselective β1-adrenergic antagonist widely used in the treatment of cardiovascular diseases such as hypertension, heart failure, and angina pectoris. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several potential impurities of Bisoprolol, including Impurity L, which is chemically identified as 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzaldehyde.[1][2] Rigorous analytical methods are required for the detection and quantification of such impurities during drug development and routine quality control.

This application note details a sensitive and specific Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Bisoprolol EP Impurity L. The method is designed to provide high resolution and rapid analysis times, making it suitable for high-throughput screening and quality control laboratories. The protocol herein is based on established methodologies for the analysis of Bisoprolol and its related substances, ensuring robustness and reliability.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated UPLC method was developed for the simultaneous determination of Bisoprolol and its related substances, including Impurity L.[3][4]

  • System: Waters ACQUITY UPLC system with a PDA detector or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm.[1][3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 247 nm.[3]

  • Run Time: Approximately 12 minutes.

Gradient Elution Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
1.0955
8.04060
9.0595
10.0595
10.1955
12.0955
Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Bisoprolol Fumarate and Bisoprolol EP Impurity L reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing Bisoprolol Fumarate in the mobile phase to achieve a target concentration.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with a known amount of Bisoprolol EP Impurity L standard solution to assess recovery and matrix effects.

Data Presentation

The following table summarizes the expected quantitative data for the UPLC analysis of Bisoprolol and its impurities based on published methods. Please note that the exact values may vary depending on the specific instrumentation and experimental conditions.

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Bisoprolol2.082[3]0.07[5]0.21[5]
Bisoprolol EP Impurity LTo be determinedTo be determinedTo be determined
Other ImpuritiesVariableVariableVariable

Specific retention time, LOD, and LOQ for Bisoprolol EP Impurity L should be determined during method validation.

Mandatory Visualization

UPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC System cluster_data Data Analysis Standard Reference Standard (Bisoprolol & Impurity L) Dissolution Dissolution in Mobile Phase Standard->Dissolution Sample API or Drug Product Sample Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column ACQUITY UPLC BEH C18 Column Separation Autosampler->Column Detector PDA Detection (247 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurity L Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the UPLC analysis of Bisoprolol EP Impurity L.

Conclusion

The described UPLC method provides a rapid and reliable approach for the quantitative analysis of Bisoprolol EP Impurity L in pharmaceutical samples. The high resolution and sensitivity of UPLC technology allow for accurate detection and quantification of this and other related substances, ensuring the quality and safety of Bisoprolol-containing products. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control of Bisoprolol. Method validation in accordance with ICH guidelines is recommended before implementation in a regulated environment.

References

Application Note: High-Throughput LC-MS/MS Protocol for Comprehensive Beta-Blocker Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the identification and quantification of impurities in beta-blocker active pharmaceutical ingredients (APIs) and finished drug products. The described methodology is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products in accordance with regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of quantitative data for common impurities. A generalized experimental workflow is also provided to guide researchers through the impurity profiling process.

Introduction

Beta-adrenergic blocking agents, or beta-blockers, are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[5] The purity of these pharmaceutical products is of paramount importance, as impurities can compromise the stability, efficacy, and safety of the drug product.[6] Impurity profiling, the identification and quantification of all potential and actual impurities, is a critical step in drug development and manufacturing.[6]

Regulatory bodies like the ICH have established stringent guidelines for the control of impurities in new drug substances and products.[1][2][3] These guidelines necessitate the use of highly sensitive and specific analytical techniques for the detection and characterization of impurities, even at trace levels. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and ability to provide structural information for unknown compounds.[7][8] This application note provides a comprehensive LC-MS/MS protocol for the impurity profiling of common beta-blockers, including but not limited to metoprolol, bisoprolol, carvedilol, and atenolol.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is crucial for accurate and reproducible results. The choice of method will depend on the sample matrix (API vs. drug product).

For Active Pharmaceutical Ingredients (APIs):

  • Accurately weigh 10 mg of the beta-blocker API.

  • Dissolve the API in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and organic solvent) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to achieve a final concentration suitable for LC-MS/MS analysis (typically in the range of 1-10 µg/mL).

For Finished Drug Products (Tablets/Capsules):

  • Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Accurately weigh a portion of the powder equivalent to 10 mg of the API.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile) and sonicate for 15-30 minutes to ensure complete extraction of the drug and its impurities.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to precipitate excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Further dilute the filtered extract with the initial mobile phase to the desired concentration for analysis.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, helping to establish the stability-indicating nature of the analytical method.[9][10]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60-80°C for a specified period (e.g., 2-24 hours). Neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60-80°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide at room temperature for a specified period.[9]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance or product solution to UV light (e.g., 254 nm) and/or visible light.

LC-MS/MS Methodologies

The following are generalized LC-MS/MS conditions that can be adapted for the analysis of various beta-blocker impurities. Method optimization will be required for specific applications.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water[11]
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol[11]
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 90-95%) over 10-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 1 - 10 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI) in Positive Ion Mode[11]
Scan Mode Multiple Reaction Monitoring (MRM) for targeted quantification[11][12] and Full Scan/Product Ion Scan for identification of unknowns.
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen at a flow rate of 600 - 800 L/hr
Desolvation Temp. 350 - 500°C
Collision Gas Argon

Data Presentation

The following tables summarize representative quantitative data and MRM transitions for common beta-blockers and their impurities, compiled from various literature sources. These values should be considered as starting points for method development and validation.

Table 1: Summary of Quantitative Data for Selected Beta-Blockers and Impurities

CompoundBeta-BlockerLOD (ng/mL)LOQ (ng/mL)Reference
BetaxololBetaxolol546016540[13]
Betaxolol Degradation Product P6Betaxolol21506530[13]
N-Nitroso-AtenololAtenolol0.20.5[11]
AcebutololAcebutolol1344040740[14]
AtenololAtenolol-1-200[15]
MetoprololMetoprolol--
Metoprolol Impurity AMetoprolol--
Metoprolol Impurity MMetoprolol10-
Metoprolol Impurity NMetoprolol25-[16]
BisoprololBisoprolol--
CarvedilolCarvedilol--
N-Nitroso CarvedilolCarvedilol-0.4 (ppm)

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary significantly depending on the specific instrumentation and analytical method used.

Table 2: Representative MRM Transitions for Beta-Blockers and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)Reference
Metoprolol268.2116.1, 133.1-[17]
Bisoprolol326.2116.1, 159.1-[17]
Atenolol267.2145.1, 190.1-
Carvedilol407.2100.1, 224.1-
N-Nitroso-Atenolol296.0222.0, 145.0-[11]
N-Nitroso-Atenolol-d7303.0229.0, 152.0-[11]
Metoprolol Impurity B153.0--[18]
Metoprolol Impurity I236.0--[18]

Note: Collision energies need to be optimized for the specific instrument being used.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for beta-blocker impurity profiling.

Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting API API Drug Substance LC Liquid Chromatography (Separation) API->LC Formulation Finished Drug Product Formulation->LC Forced_Deg Forced Degradation Samples Forced_Deg->LC MS Tandem Mass Spectrometry (Detection & Fragmentation) LC->MS Ionization Identification Impurity Identification (MS/MS Spectra) MS->Identification Quantification Impurity Quantification (MRM Data) MS->Quantification Reporting Reporting & Documentation Identification->Reporting Quantification->Reporting

Caption: Experimental workflow for beta-blocker impurity profiling by LC-MS/MS.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the impurity profiling of beta-blockers. The described methods for sample preparation, forced degradation, and LC-MS/MS analysis, along with the provided quantitative data and MRM transitions, serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Adherence to such robust analytical protocols is essential for ensuring the quality and safety of pharmaceutical products and for meeting regulatory expectations. The flexibility of the outlined method allows for adaptation to a wide range of beta-blockers and their specific impurities.

References

Application Notes and Protocols: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, a recognized impurity and metabolite of the widely used beta-blockers Metoprolol and Bisoprolol, serves as a critical reference standard in pharmaceutical quality control and drug development.[1][2][3][4] Designated as Metoprolol EP Impurity C and Bisoprolol EP Impurity L, its accurate identification and quantification are paramount for ensuring the safety and efficacy of the final drug product.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in various analytical techniques.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueSource
Chemical Name This compound[5]
Synonyms Metoprolol EP Impurity C, Bisoprolol EP Impurity L, Metoprolol USP Related Compound C[1][2][3]
CAS Number 29122-74-5 (Free Base)[2][3][4][5]
Molecular Formula C₁₃H₁₉NO₃[4][5]
Molecular Weight 237.29 g/mol [4][5]
Appearance Off-White Solid-
Solubility Soluble in DMSO, Methanol-

Signaling Pathways and Metabolism

This compound is a metabolite of Metoprolol, which undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, particularly CYP2D6.[6][7][8] The main metabolic pathways of Metoprolol are O-demethylation and α-hydroxylation.[6][7][9] Oxidative deamination also occurs.[9] The formation of impurities like the title compound can be a result of these metabolic processes or arise during synthesis and degradation.[1]

Metoprolol_Metabolism Metoprolol Metoprolol O_Demethylation O-Demethylation Metoprolol->O_Demethylation CYP2D6 Alpha_Hydroxylation α-Hydroxylation Metoprolol->Alpha_Hydroxylation CYP2D6 Oxidative_Deamination Oxidative Deamination Metoprolol->Oxidative_Deamination Other_Metabolites Other Metabolites O_Demethylation->Other_Metabolites Alpha_Hydroxylation->Other_Metabolites Metabolite_C This compound (Metoprolol Impurity C) Oxidative_Deamination->Metabolite_C

Metoprolol Metabolic Pathway

Experimental Protocols

Synthesis of Reference Standard

A plausible synthetic route for this compound (Metoprolol Impurity C) involves a three-step process starting from 4-hydroxybenzaldehyde.[10]

Synthesis_Workflow start Start: 4-Hydroxybenzaldehyde step1 Step 1: Reaction with Epichlorohydrin (Intermediate II Formation) start->step1 step2 Step 2: Reaction with Isopropylamine (Intermediate III Formation) step1->step2 step3 Step 3: Removal of Isopropylamine Group (Final Product Formation) step2->step3 end End Product: This compound step3->end

Synthesis Workflow

Protocol:

  • Step 1: Synthesis of 4-(oxiran-2-ylmethoxy)benzaldehyde (Intermediate II)

    • React 4-hydroxybenzaldehyde with epichlorohydrin in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).[11]

    • The reaction temperature can range from -50 to 160 °C.[10]

    • The molar ratio of 4-hydroxybenzaldehyde to epichlorohydrin is typically 1:1.2.[10]

  • Step 2: Synthesis of Intermediate III

    • React the intermediate II with isopropylamine.

    • The molar ratio of intermediate II to isopropylamine is in the range of 1:2.0 to 1:3.0.[10]

    • The reaction can be carried out in a solvent such as THF, toluene, or DMF at a temperature between -50 and 160 °C.[10]

  • Step 3: Formation of the Target Compound

    • Remove the protecting group from intermediate III to yield the final product. A hydrochloric acid-sodium nitrite system can be employed for this step.[10]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the primary techniques for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[1]

Instrumentation and Columns:

InstrumentColumnDimensionsParticle Size
HPLCYMC-Triart PFP, C18250 mm x 4.6 mm5 µm
UPLCZorbax® XDB-C1850 mm x 4.6 mm1.8 µm
HPLCWaters X-Terra RP18150 mm x 4.6 mm5 µm
HPLCEnable C18G250 mm x 4.6 mm5 µm

Chromatographic Conditions:

ParameterMethod 1 (HPLC)Method 2 (UPLC)Method 3 (HPLC)
Mobile Phase A Buffer solution0.06% Orthophosphoric acid in water with 0.0045 M Sodium Lauryl Sulphate-
Mobile Phase B AcetonitrileAcetonitrileMethanol:Water (pH 3.5 with orthophosphoric acid) (80:20 v/v)
Gradient/Isocratic GradientIsocratic (50:50 v/v)Isocratic
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C55 °CAmbient
Detection Wavelength 235 nm210 nm240 nm
Injection Volume 5 µL--

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the drug substance or powdered tablets in the diluent to achieve a target concentration of the analyte.

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of the impurity in the sample by comparing the peak area with that of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of trace-level impurities.

Protocol Outline:

  • Chromatographic Separation: Utilize a UPLC system with a C18 column for the separation of the analyte from the matrix. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol is often effective.

  • Mass Spectrometric Detection:

    • Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the MS/MS parameters, including capillary voltage, cone voltage, and collision energy.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ions specific to this compound.

Illustrative LC-MS/MS Parameters:

ParameterSetting
LC System UPLC
Column C18, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Tandem Quadrupole
Ionization Mode ESI Positive
Capillary Voltage ~3.0-5.5 kV
Collision Gas Argon
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

Protocol:

  • Acid Degradation: Treat the drug substance with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified duration.[12] Neutralize the solution before analysis.

  • Base Degradation: Treat the drug substance with a base (e.g., 0.1 N NaOH) and heat.[12] Neutralize the solution before analysis.

  • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a defined period.[13]

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC/UPLC method to separate the degradation products from the main peak and the impurity of interest.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clarity and ease of comparison. The results of method validation studies, including linearity, accuracy, precision, and robustness, should be presented to demonstrate the suitability of the analytical method for its intended purpose.

Conclusion

The use of this compound as a reference standard is crucial for the quality control of Metoprolol and Bisoprolol drug products. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and analysts in the pharmaceutical industry to accurately identify and quantify this impurity, thereby ensuring the safety and quality of these important medications.

References

Application Notes and Protocols: Analysis of Bisoprolol Impurity L by ¹H-NMR and ¹³C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoprolol is a selective β1 adrenergic receptor antagonist used in the treatment of cardiovascular diseases such as hypertension, coronary heart disease, and heart failure. As with any pharmaceutical active ingredient, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Bisoprolol Impurity L, chemically identified as 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzaldehyde, is a potential impurity that may arise during the synthesis or degradation of Bisoprolol.[1] This document provides detailed information on the nuclear magnetic resonance (NMR) analysis of this impurity.

While specific, publicly available experimental ¹H-NMR and ¹³C-NMR spectral data for Bisoprolol Impurity L is limited, this document presents predicted NMR data based on its chemical structure. These predictions can serve as a valuable reference for researchers involved in the identification and quantification of this impurity. Additionally, a general protocol for NMR sample preparation and analysis is provided.

Chemical Structures

The structural relationship between Bisoprolol and Bisoprolol Impurity L is illustrated below. The key structural difference is the presence of a benzaldehyde group in Impurity L, in place of the isopropoxyethoxy group in the parent Bisoprolol molecule.

G Structural Relationship of Bisoprolol and Impurity L cluster_0 Bisoprolol cluster_1 Bisoprolol Impurity L Bisoprolol_img ImpurityL_img Bisoprolol_img->ImpurityL_img Structural Difference

Caption: Structural comparison of Bisoprolol and Impurity L.

Predicted NMR Data for Bisoprolol Impurity L

The following tables summarize the predicted ¹H-NMR and ¹³C-NMR chemical shifts for Bisoprolol Impurity L. These values are estimated based on established chemical shift ranges for similar functional groups and may vary slightly from experimental data.

Table 1: Predicted ¹H-NMR Data for Bisoprolol Impurity L

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.88s1HAr-CHO
~7.85d2HAr-H (ortho to CHO)
~7.05d2HAr-H (meta to CHO)
~4.15m1HCH-OH
~4.05dd2HO-CH₂
~2.85m1HCH-NH
~2.75dd2HNH-CH₂
~1.05d6HCH(CH₃)₂
(variable)br s1HOH
(variable)br s1HNH

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C-NMR Data for Bisoprolol Impurity L

Chemical Shift (δ, ppm)Assignment
~190.7CHO
~164.0Ar-C (ipso to O-CH₂)
~131.9Ar-CH (ortho to CHO)
~129.8Ar-C (ipso to CHO)
~114.8Ar-CH (meta to CHO)
~70.5O-CH₂
~68.9CH-OH
~50.2NH-CH₂
~49.1CH-NH
~22.8CH(CH₃)₂

Experimental Protocols

A generalized experimental workflow for the NMR analysis of a pharmaceutical impurity such as Bisoprolol Impurity L is outlined below.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve ~5-10 mg in 0.6-0.7 mL of deuterated solvent, e.g., CDCl₃ or DMSO-d₆) NMRTube Transfer to NMR Tube (Use a clean, dry 5 mm NMR tube) SamplePrep->NMRTube InstrumentSetup Instrument Setup (Place sample in spectrometer, lock, and shim) NMRTube->InstrumentSetup Acquisition Data Acquisition (Acquire ¹H, ¹³C, and optional 2D NMR spectra) InstrumentSetup->Acquisition Processing Data Processing (Fourier transform, phase correction, baseline correction) Acquisition->Processing Analysis Spectral Analysis (Assign peaks, determine chemical shifts and coupling constants) Processing->Analysis Reporting Reporting (Tabulate data and interpret results) Analysis->Reporting

Caption: General workflow for NMR analysis.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Bisoprolol Impurity L reference standard.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry vial. The choice of solvent will depend on the solubility of the impurity.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

  • NMR Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H-NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C-NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H-NMR.

    • 2D-NMR (Optional): If further structural elucidation is required, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons for each signal.

    • Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for the signals in the ¹H-NMR spectrum.

    • Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the Bisoprolol Impurity L structure.

Concluding Remarks

The provided predicted NMR data and experimental protocols offer a foundational guide for the analysis of Bisoprolol Impurity L. For definitive structural confirmation and quantitative analysis, it is essential to use a qualified reference standard for Bisoprolol Impurity L and to validate the analytical method according to regulatory guidelines. Commercial suppliers of this reference standard typically provide a Certificate of Analysis which would contain experimentally derived NMR data.[2][3]

References

Application Note: Mass Spectrometry Fragmentation of Metoprolol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Metoprolol Impurity C, chemically known as 4-((2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde, is a potential impurity that can arise during the synthesis or degradation of Metoprolol.[1][2] This application note provides a detailed protocol for the analysis of Metoprolol Impurity C using Liquid Chromatography-Mass Spectrometry (LC-MS) and proposes a likely fragmentation pathway based on its chemical structure and the known fragmentation of Metoprolol.

Chemical Structure and Properties

  • Systematic Name: 4-((2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde

  • Synonyms: Metoprolol USP Related Compound C, Bisoprolol EP Impurity L[1]

  • Molecular Formula: C₁₃H₁₉NO₃[3]

  • Molecular Weight: 237.29 g/mol [3]

  • CAS Number: 29122-74-5 (free base)[3]

Proposed Mass Spectrometry Fragmentation Pathway

In the absence of a publicly available experimental tandem mass spectrum for Metoprolol Impurity C, a fragmentation pathway can be proposed based on the principles of mass spectrometry and the well-documented fragmentation of the parent drug, Metoprolol. Under positive ion electrospray ionization (ESI+), Metoprolol Impurity C is expected to readily form a protonated molecule [M+H]⁺ at m/z 238.

Collision-induced dissociation (CID) of the precursor ion at m/z 238 is anticipated to yield several characteristic product ions. The primary fragmentation is expected to occur at the propanolamine side chain, which is the most labile part of the molecule.

A proposed fragmentation scheme is visualized in the following diagram:

G cluster_legend Legend Precursor_Ion Precursor Ion Product_Ion Product Ion Neutral_Loss Neutral Loss Metoprolol_Impurity_C Metoprolol Impurity C C13H19NO3 MW: 237.29 M_H [M+H]+ m/z 238 Metoprolol_Impurity_C->M_H ESI+ fragment1 m/z 165 M_H->fragment1 - C3H8NO (Isopropylamine + H2O) fragment2 m/z 121 M_H->fragment2 - C5H12NO2 (Side Chain) fragment3 m/z 72 M_H->fragment3 - C8H7O2 (Aromatic aldehyde) fragment4 m/z 58 fragment3->fragment4 - NH3

Caption: Proposed ESI-MS/MS fragmentation of Metoprolol Impurity C.

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product ions of Metoprolol Impurity C based on the proposed fragmentation pathway.

Ion DescriptionProposed Structurem/z (Da)
[M+H]⁺ (Precursor Ion) C₁₃H₂₀NO₃⁺238.1
Product Ion 1 C₁₀H₉O₂⁺165.1
Product Ion 2 C₇H₅O₂⁺121.1
Product Ion 3 C₄H₁₀N⁺72.1
Product Ion 4 C₃H₈N⁺58.1

Experimental Protocols

This section outlines a general protocol for the analysis of Metoprolol Impurity C using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a starting point and may require optimization based on the specific instrumentation and analytical requirements.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Metoprolol Impurity C reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to create a calibration curve covering the desired concentration range.

  • Sample Preparation: The sample preparation method will depend on the matrix (e.g., bulk drug substance, formulation). A simple dissolution in the mobile phase or a suitable organic solvent is often sufficient for drug substance analysis. For formulated products, an extraction step may be necessary.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Metoprolol Impurity C 238.1 165.1 15
    Metoprolol Impurity C 238.1 72.1 25

    | Metoprolol (optional)| 268.2 | 116.1 | 20 |

Note: Collision energies should be optimized for the specific instrument being used.

Logical Workflow for Impurity Identification

The following diagram illustrates the logical workflow for identifying and characterizing Metoprolol Impurity C.

G start Sample containing potential Metoprolol Impurity C lc_separation LC Separation (Reversed-Phase) start->lc_separation ms_detection MS Detection (ESI+) Full Scan lc_separation->ms_detection precursor_selection Precursor Ion Selection (m/z 238) ms_detection->precursor_selection msms_fragmentation MS/MS Fragmentation (CID) precursor_selection->msms_fragmentation product_ion_analysis Product Ion Analysis msms_fragmentation->product_ion_analysis structure_elucidation Structure Elucidation and Confirmation product_ion_analysis->structure_elucidation end Impurity C Identified structure_elucidation->end

Caption: Workflow for the identification of Metoprolol Impurity C.

Conclusion

This application note provides a framework for the mass spectrometric analysis of Metoprolol Impurity C. The proposed fragmentation pathway and LC-MS/MS method serve as a valuable resource for researchers and scientists involved in the quality control and development of Metoprolol. The provided protocols can be adapted and optimized to suit specific laboratory instrumentation and regulatory requirements for the accurate identification and quantification of this and other related impurities.

References

Application Notes and Protocols for Forced Degradation Studies of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is vital for the development of stable formulations, the selection of appropriate packaging and storage conditions, and for meeting regulatory requirements set by bodies such as the International Council on Harmonisation (ICH). The subject of this application note, 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, is a known impurity of beta-blockers like Metoprolol and Bisoprolol, making the understanding of its stability profile particularly important for the quality control of these pharmaceutical products.[2][3]

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on this compound.

Experimental Protocols

The following protocols are representative methods for inducing and analyzing the degradation of this compound under various stress conditions. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of Sodium Hydroxide (NaOH).

    • Dilute the solution to a final volume of 10 mL with the solvent.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

    • Keep the solution at room temperature for 4 hours.

    • Neutralize the solution with an equivalent volume and concentration of Hydrochloric Acid (HCl).

    • Dilute the solution to a final volume of 10 mL with the solvent.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution in the dark at room temperature for 24 hours to prevent photolytic degradation.

    • Dilute the solution to a final volume of 10 mL with the solvent.

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at 105°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed sample at the working concentration.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping in aluminum foil.

    • After exposure, prepare a solution of the stressed solid sample at the working concentration.

3. Analytical Method:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify the parent drug from its degradation products. The method must be validated for specificity, linearity, accuracy, precision, and robustness.[4]

  • Example HPLC Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.05 M sodium acetate adjusted to pH 3.1).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 214 nm.[5]

    • Column Temperature: Ambient.[5]

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDuration% Assay of Parent Drug% DegradationNumber of Degradation Products
Acidic Hydrolysis0.1 N HCl24 hours at 60°C85.214.83
Alkaline Hydrolysis0.1 N NaOH4 hours at RT92.57.52
Oxidative3% H₂O₂24 hours at RT88.911.14
Thermal105°C48 hours96.33.71
PhotolyticICH Q1B-98.11.91
Control--99.80.20

Table 2: Impurity Profile of this compound under Stress Conditions

Stress ConditionDegradation ProductRetention Time (min)% Peak Area
Acidic HydrolysisDP14.85.2
DP26.18.5
DP37.91.1
Alkaline HydrolysisDP45.54.3
DP58.23.2
OxidativeDP63.72.1
DP76.86.7
DP89.11.5
DP910.30.8
ThermalDP1011.53.7
PhotolyticDP1112.11.9

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Stock Solution (1 mg/mL) working Working Solution (100 µg/mL) stock->working Dilution acid Acidic (0.1N HCl, 60°C) working->acid alkali Alkaline (0.1N NaOH, RT) working->alkali oxidative Oxidative (3% H₂O₂, RT) working->oxidative thermal Thermal (105°C, Solid) working->thermal photo Photolytic (ICH Q1B) working->photo neutralize Neutralization (for Acid/Alkali) acid->neutralize alkali->neutralize hplc HPLC-UV/MS Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data pathway Degradation Pathway Elucidation data->pathway stability Stability-Indicating Method Development data->stability

Caption: Workflow for forced degradation studies.

G Hypothetical Degradation Pathway cluster_degradation Degradation Products cluster_fragments Potential Fragments parent This compound dp1 Oxidation Product (Benzoic acid derivative) parent->dp1 Oxidative Stress (H₂O₂) dp2 Hydrolysis Product (Cleavage of ether linkage) parent->dp2 Acidic/Basic Hydrolysis dp3 N-dealkylation Product parent->dp3 Oxidative/Thermal Stress frag1 4-Hydroxybenzaldehyde dp2->frag1 frag2 1-((1-methylethyl)amino)propan-2,3-diol dp2->frag2

Caption: Hypothetical degradation pathways.

References

Application Notes and Protocols for Stability-Indicating Assay of Bisoprolol and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisoprolol is a cardioselective β1-adrenergic blocking agent used in the management of hypertension, angina pectoris, and heart failure.[1][2] To ensure the safety and efficacy of pharmaceutical products containing Bisoprolol, it is crucial to employ a validated stability-indicating assay method. This method should be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products and any process-related impurities.[3]

Forced degradation studies are an integral part of developing a stability-indicating method, as they help to identify potential degradation pathways and demonstrate the specificity of the analytical method.[3][4] This document provides a detailed protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Bisoprolol and its impurities, based on established and validated methodologies.

Analytical Method: Stability-Indicating RP-HPLC

A common and robust technique for the analysis of Bisoprolol and its impurities is RP-HPLC with UV detection.[1][2][3][4][5][6][7][8][9][10] The following protocol outlines a typical set of chromatographic conditions.

Chromatographic Conditions
ParameterRecommended Conditions
Column C18 (e.g., ODS C18, 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A mixture of a buffer and an organic solvent. Common examples include: - Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 8.0) in a 60:40 v/v ratio.[5] - Acetonitrile and a buffer solution of purified water with pH adjusted to 2.0 with perchloric acid in a 25:75 v/v ratio.[8] - Formic acid in water and acetonitrile with gradient elution.[4]
Flow Rate 1.0 - 1.2 mL/min[1][5][8]
Detection Wavelength 225 nm, 226 nm, 230 nm, or 270 nm[1][3][5][6][10]
Injection Volume 10 - 20 µL[1][8]
Column Temperature Ambient (approximately 25°C)[3]
Preparation of Solutions
  • Standard Stock Solution of Bisoprolol: Accurately weigh and dissolve an appropriate amount of Bisoprolol fumarate reference standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a known concentration (e.g., 1000 µg/mL).[1][11]

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).[1]

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Bisoprolol fumarate and transfer it to a volumetric flask. Add a suitable solvent, sonicate to dissolve, and then dilute to the mark with the same solvent. Filter the solution before injection.[2][6]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify the degradation products of Bisoprolol under various stress conditions.[3][4][5]

Experimental Protocols for Forced Degradation
  • Acid Hydrolysis: Treat the drug substance or product with an acidic solution (e.g., 0.1 N or 1 M HCl) and heat at a specified temperature (e.g., 60°C or 70°C) for a defined period (e.g., 1 to 6 days).[1][4][5] After the stress period, cool and neutralize the solution before dilution for analysis.[4]

  • Alkaline Hydrolysis: Treat the drug substance or product with a basic solution (e.g., 0.1 N or 1 M NaOH) and heat at a specified temperature (e.g., 60°C or 70°C) for a defined period (e.g., 3 hours to 6 days).[1][4][5] After the stress period, cool and neutralize the solution before dilution for analysis.[4]

  • Oxidative Degradation: Treat the drug substance or product with an oxidizing agent (e.g., 3% or 30% v/v H₂O₂) at ambient temperature or with heating (e.g., 60°C) for a specified duration (e.g., 1 to 48 hours).[1][4][5]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat in an oven at a high temperature (e.g., 80°C or 105°C) for a set period (e.g., 3 hours).[1][4] For wet heat degradation, reflux the drug in water at a specified temperature (e.g., 70°C) for a defined time (e.g., 48 hours).[5]

  • Photolytic Degradation: Expose the drug substance or product to UV light (e.g., not less than 200 W h/m²) and/or visible light for an extended period.[1][4][5]

Summary of Degradation Behavior and Impurities Formed

The following table summarizes the typical degradation behavior of Bisoprolol and the impurities that have been identified under different stress conditions.

Stress ConditionDegradationIdentified Impurities
Acid Hydrolysis Significant degradation[1]Impurity A, Impurity D, Impurity L[4]
Alkaline Hydrolysis Significant degradation[1]Impurity A, Impurity G, Impurity K, Impurity L, Impurity Q[4]
Oxidative Degradation Major degradation[1]Impurity A, Impurity K, Impurity L[4]
Thermal Degradation Moderate degradation[1]Impurity A, Impurity K, Impurity L, Phosphomonoester of Bisoprolol[4][12]
Photolytic Degradation Moderate degradation[1]Impurity A, Impurity G, Impurity K, Impurity L[4]
Neutral Hydrolysis Stable[13]-
Dry Heat Stable[5]-

Visualization of Experimental Workflow and Degradation

Experimental Workflow for Stability-Indicating Assay

G cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation Studies cluster_analysis HPLC Analysis cluster_data Data Processing and Validation substance Bisoprolol Drug Substance/Product stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) substance->stress Stress Testing standard Bisoprolol Reference Standard dissolution Dissolution in Suitable Solvent standard->dissolution dilution Dilution to Working Concentration dissolution->dilution injection Injection of Samples and Standards dilution->injection neutralization Neutralization/Quenching (if applicable) stress->neutralization neutralization->injection hplc RP-HPLC System detection UV Detection hplc->detection injection->hplc chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration and Quantification chromatogram->integration validation Method Validation (ICH Guidelines) integration->validation report Final Report validation->report

Caption: Workflow for the stability-indicating assay of Bisoprolol.

Logical Relationship of Forced Degradation Studies

G cluster_stress Stress Conditions cluster_impurities Degradation Products bisoprolol Bisoprolol acid Acid Hydrolysis bisoprolol->acid alkali Alkaline Hydrolysis bisoprolol->alkali oxidation Oxidation bisoprolol->oxidation thermal Thermal bisoprolol->thermal photo Photolysis bisoprolol->photo impA Impurity A acid->impA impD Impurity D acid->impD impL Impurity L acid->impL alkali->impA impG Impurity G alkali->impG impK Impurity K alkali->impK alkali->impL impQ Impurity Q alkali->impQ oxidation->impA oxidation->impK oxidation->impL thermal->impA thermal->impK thermal->impL photo->impA photo->impG photo->impK photo->impL

Caption: Bisoprolol degradation under various stress conditions.

Method Validation

The developed stability-indicating RP-HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][7][11] The validation parameters to be evaluated include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][5] This is demonstrated through forced degradation studies where the analyte peak is well-resolved from any degradation products.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[3][7][8] This is typically evaluated over a range of concentrations (e.g., 60-140% of the nominal working concentration).[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8][10] This is often determined by recovery studies where a known amount of the standard is spiked into the sample.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the stability-indicating analysis of Bisoprolol and its impurities. The forced degradation studies confirm the specificity of the method, and its validation according to ICH guidelines ensures its suitability for routine quality control analysis of Bisoprolol in pharmaceutical dosage forms. The identification and characterization of degradation products are crucial for understanding the stability profile of the drug and for ensuring the safety of the final product.

References

Application Notes & Protocols: Quantification of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde in Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, also known as Metoprolol EP Impurity C or Bisoprolol EP Impurity L, is a potential impurity in pharmaceutical formulations containing Metoprolol or Bisoprolol.[1][2][3][4][5] Its quantification is crucial for ensuring the quality, safety, and efficacy of these drug products. This document provides detailed application notes and protocols for the determination of this compound in drug formulations using High-Performance Liquid Chromatography (HPLC) and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometric method.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on the principles of reversed-phase chromatography for the separation and quantification of this compound.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Reference Standard: this compound

3. Chromatographic Conditions: A C18 column is typically used for the separation of Metoprolol and its impurities.[6][7] The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent in a gradient or isocratic elution mode.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[6]
Mobile Phase A mixture of buffer (e.g., phosphate buffer pH 2.5) and organic modifier (e.g., acetonitrile, methanol)[6][7]
Flow Rate 1.0 mL/min[6]
Detection UV at 225 nm[6]
Injection Volume 10 µL
Column Temperature 30 °C[6]

4. Preparation of Standard Solution:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in a suitable diluent (e.g., a mixture of the mobile phase) to obtain a known concentration.

  • Prepare a series of dilutions to construct a calibration curve.

5. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of the active pharmaceutical ingredient (API).

  • Transfer the powder to a volumetric flask and add a suitable diluent.

  • Sonicate for a specified time to ensure complete dissolution of the analyte.

  • Dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard. A reported retention time for this impurity is approximately 3.7 minutes under specific chromatographic conditions.[1]

  • Calculate the concentration of the impurity in the sample using the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters (Illustrative Data)

Parameter Result
Linearity (Range) LOQ - 300% of target concentration (r² ≥ 0.999)[6]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) To be determined

| Limit of Quantification (LOQ) | To be determined |

Table 2: Quantification of this compound in Drug Formulations (Illustrative Data)

Formulation Batch Concentration of Impurity (µg/mL) % of API Label Claim
Batch A 0.52 0.052%
Batch B 0.48 0.048%

| Batch C | 0.55 | 0.055% |

Proposed UV-Vis Spectrophotometric Method (for screening purposes)

This proposed method is based on the UV absorbance of the benzaldehyde functional group. Note: This method would require thorough validation to ensure its suitability for the intended purpose, as no specific UV-Vis protocol for this analyte was found in the literature. General methods for benzaldehyde derivatives suggest that direct UV spectrophotometry or derivative spectrophotometry could be employed.[3][8]

Experimental Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer with a 1 cm quartz cuvette.

2. Chemicals and Reagents:

  • Methanol (Spectroscopic grade)

  • Reference Standard: this compound

3. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of the reference standard in methanol.

  • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of the reference standard in methanol.

  • From the stock solution, prepare a series of dilutions to create a calibration curve.

5. Preparation of Sample Solution (from Tablets):

  • Follow the same sample preparation procedure as described for the HPLC method, using methanol as the diluent.

6. Analysis:

  • Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the impurity in the sample solution from the calibration curve.

Data Presentation

Table 3: UV-Vis Method Validation Parameters (Illustrative Data)

Parameter Result
λmax To be determined
Linearity (Range) To be determined
Accuracy (% Recovery) To be determined

| Precision (%RSD) | To be determined |

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Processing & Results Standard Reference Standard Standard_Sol Standard Solution Standard->Standard_Sol Sample Drug Formulation Sample_Sol Sample Solution Sample->Sample_Sol HPLC HPLC System Standard_Sol->HPLC Sample_Sol->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Quantification Quantification Data->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound by HPLC.

UVVis_Workflow Start Start Prep Prepare Standard & Sample Solutions Start->Prep Scan Determine λmax of Standard Prep->Scan Measure Measure Absorbance at λmax Scan->Measure Calibrate Construct Calibration Curve Measure->Calibrate Calculate Calculate Sample Concentration Calibrate->Calculate End End Calculate->End

Caption: Proposed workflow for the UV-Vis spectrophotometric analysis.

References

Application Note: High-Throughput Quantification of Metoprolol Impurity C in Human Plasma Using Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, a known impurity of the widely prescribed beta-blocker, metoprolol (Metoprolol EP Impurity C).[1] To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, this compound-d7. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is ideally suited for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, impurity profiling, and quality control of metoprolol formulations.

Introduction

This compound is a recognized impurity and metabolite of metoprolol and bisoprolol, both of which are extensively used beta-blocker medications for treating cardiovascular conditions.[1][2] Monitoring the levels of such impurities in biological matrices is crucial during drug development and for ensuring patient safety. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3][4] Deuterated internal standards, being chemically identical to the analyte, co-elute and experience similar ionization efficiency, leading to highly reliable and reproducible results.[3][4][5] This application note provides a detailed protocol for the quantification of Metoprolol Impurity C in human plasma, utilizing its deuterated analog as the internal standard.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (Metoprolol Impurity C)

    • This compound-d7 (Internal Standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water

    • Human plasma (sourced from a certified vendor)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Individually weigh and dissolve this compound and its deuterated internal standard in methanol to obtain a final concentration of 1 mg/mL for each.

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound238.1116.10.120
This compound-d7245.1123.10.120

Data Analysis and Results

The quantification of this compound is performed by calculating the peak area ratio of the analyte to the deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the analyte in the plasma samples is then determined by interpolating their peak area ratios from the calibration curve.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 20 µL Internal Standard (d7) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Experimental workflow for the quantification of Metoprolol Impurity C.

logical_relationship analyte Metoprolol Impurity C (Analyte) lcms LC-MS/MS System analyte->lcms is Deuterated Impurity C (Internal Standard) is->lcms ratio Peak Area Ratio (Analyte / IS) lcms->ratio concentration Accurate Concentration ratio->concentration

References

Application Notes and Protocols for Pharmacopeial Impurity Analysis of Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of impurities in common beta-blocker active pharmaceutical ingredients (APIs), based on pharmacopeial methods and published validation studies. The information is intended to guide researchers, scientists, and drug development professionals in establishing and validating analytical methods for quality control and stability testing of beta-blocker formulations.

General Workflow for Beta-Blocker Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in beta-blocker drug substances and products.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation prep_api Weigh API or Formulation dissolve Dissolve in Appropriate Diluent prep_api->dissolve hplc HPLC Separation dissolve->hplc Inject Sample tlc TLC Development (if applicable) dissolve->tlc Spot Sample prep_std Prepare Reference Standard Solutions prep_std->hplc Inject Standard prep_std->tlc Spot Standard detection UV/DAD or MS Detection hplc->detection integrate Peak Integration and Identification detection->integrate quantify Quantification of Impurities integrate->quantify report Compare with Pharmacopeial Limits quantify->report

Caption: General workflow for beta-blocker impurity analysis.

Atenolol Impurity Analysis (Based on USP Monograph)

Atenolol is a selective β1 receptor blocker. Its impurity profiling is crucial to ensure its safety and efficacy. The United States Pharmacopeia (USP) provides methods for its analysis.[1]

High-Performance Liquid Chromatography (HPLC) Method

This method is used for the determination of related substances in Atenolol.[1]

Experimental Protocol:

  • Mobile Phase Preparation: Dissolve 1.1 g of sodium 1-heptanesulfonate and 0.71 g of anhydrous dibasic sodium phosphate in 700 mL of water. Add 2 mL of dibutylamine, and adjust with 0.8 M phosphoric acid to a pH of 3.0. Add 300 mL of methanol, mix, and filter through a 0.5 µm or finer porosity filter. Degas the solution before use.[1]

  • Standard Preparation: Quantitatively dissolve an accurately weighed quantity of USP Atenolol Reference Standard (RS) in the Mobile Phase to obtain a solution with a known concentration of about 0.01 mg/mL.[1]

  • Test Solution Preparation: Transfer about 10 mg of Atenolol to a 100-mL volumetric flask, dissolve in and dilute with the Mobile Phase to volume, and mix.[1]

  • Diluted Test Solution: Transfer 0.50 mL of the Test Solution to a 100-mL volumetric flask, dilute with the Mobile Phase to volume, and mix.[1]

  • Chromatographic System:

    • Column: 3.9-mm × 30-cm; packing L1 (C18).

    • Detector: UV 226 nm.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: About 50 µL.

  • Procedure: Separately inject equal volumes of the Test Solution and the Diluted Test Solution into the chromatograph. Record the chromatograms for a period of six times the retention time of the atenolol peak. Measure the peak areas for all impurities.[1]

  • Calculation: Calculate the percentage of each impurity using the formula: 0.5 * (ri / rA), where ri is the peak response of an individual impurity in the chromatogram of the Test Solution, and rA is the response of the main atenolol peak in the chromatogram of the Diluted Test Solution.[1]

Quantitative Data:

ImpuritySpecification (USP)LOD (µg/mL)LOQ (µg/mL)
Any individual impurityNMT 0.25%0.010.03
Total impurities NMT 0.5% --

NMT: Not More Than. Data on LOD and LOQ are from a representative validation study and may vary based on the specific instrumentation and conditions.[3]

Metoprolol Succinate Impurity Analysis (Based on USP Monograph)

Metoprolol is a selective β1 receptor blocker. The USP provides methods for the analysis of its impurities in extended-release tablets.[4]

Thin-Layer Chromatography (TLC) Method

This method is used for the identification and control of related substances.[5]

Experimental Protocol:

  • Adsorbent: 0.25-mm layer of chromatographic silica gel mixture.[5]

  • Test Solution Preparation: Dissolve an accurately weighed quantity of Metoprolol Succinate in methanol to obtain a solution containing 50 mg/mL.[5]

  • Standard Solution Preparation: Dilute the Test Solution quantitatively with methanol to obtain a solution with a concentration of 0.1 mg/mL.[5]

  • Application Volume: 10 µL.[5]

  • Developing Solvent System: A mixture of ethyl acetate and methanol (80:20).[5]

  • Procedure: Proceed as directed for Thin-Layer Chromatography. After development, dry the plate in a current of warm air and visualize the spots in a chamber containing iodine vapor for at least 15 hours.[5]

  • Evaluation: Any secondary spot in the chromatogram of the Test Solution is not more intense than the corresponding spot in the chromatogram of the Standard Solution.[5]

Quantitative Data:

ImpuritySpecification (USP)
Any individual impurityNMT 0.2%

NMT: Not More Than.

High-Performance Liquid Chromatography (HPLC) Method for Organic Impurities

The USP monograph for Metoprolol Succinate Extended-Release Tablets specifies an HPLC method for organic impurities.[2]

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a suitable buffered mobile phase as specified in the current USP monograph. A representative method uses a mixture of acetonitrile and a buffer (e.g., 10 mM KH2PO4, pH adjusted to 2.75 with orthophosphoric acid) in a ratio of 70:30 v/v.[6]

  • Standard Solution Preparation: Prepare a solution of USP Metoprolol Succinate RS in the Mobile Phase at a concentration of about 1.0 µg/mL.[5]

  • Test Solution Preparation: Transfer about 50 mg of Metoprolol Succinate, accurately weighed, to a 50-mL volumetric flask, dissolve in and dilute with the Mobile Phase to volume, and mix.[5]

  • Chromatographic System:

    • Column: A C18 column is typically used (e.g., 4.6-mm × 150-mm; 5-µm packing).[6]

    • Detector: UV 225 nm.[6]

    • Flow Rate: 0.6 mL/min.[6]

    • Injection Volume: 20 µL.[6]

  • Procedure: Inject the Standard and Test solutions and record the chromatograms.

  • Acceptance Criteria: Refer to the specific impurity table in the current USP monograph for Metoprolol Succinate Extended-Release Tablets for acceptance criteria for known and unknown impurities. A reporting threshold of 0.05% is specified.[2]

Quantitative Data from a Validated Method:

ParameterMetoprolol Succinate
Linearity Range (µg/mL)125 (representative)
Correlation Coefficient (r²)0.9990
% Mean Recovery98.5 - 100.3
LOD (µg/mL)1.69
LOQ (µg/mL)5.12

Data are from a representative validation study for a combined dosage form and may vary.[7]

Propranolol Hydrochloride Impurity Analysis (Based on USP Monograph)

Propranolol is a non-selective beta-blocker. The USP provides an HPLC method for its assay, which can be adapted for impurity profiling.[8]

High-Performance Liquid Chromatography (HPLC) Method

Experimental Protocol:

  • Mobile Phase Preparation: Dissolve 0.5 g of sodium dodecyl sulfate in 18 mL of 0.15 M phosphoric acid, add 90 mL of acetonitrile and 90 mL of methanol, dilute with water to 250 mL, mix, and filter.[8]

  • Standard Preparation: Prepare a solution of USP Propranolol Hydrochloride RS in methanol with a concentration of about 0.2 mg/mL.[8]

  • Test Solution Preparation: Prepare a solution of Propranolol Hydrochloride in methanol with a concentration of about 0.2 mg/mL.[8]

  • Chromatographic System:

    • Column: 4.6-mm × 25-cm; 5-µm packing L7 (octylsilane).[8]

    • Detector: UV 290 nm.[8]

    • Flow Rate: About 1.5 mL per minute.[8]

    • Injection Volume: About 20 µL.[8]

  • Procedure: Inject the solutions and record the chromatograms to assess the presence of any additional peaks.

  • Acceptance Criteria: The USP monograph for Propranolol Hydrochloride Tablets specifies limits for individual and total impurities. For example, Propranolol Related Compound A has a specific limit.[9][10]

Quantitative Data for Impurities in Propranolol Hydrochloride Tablets (USP):

ImpurityRelative Retention TimeRelative Response FactorAcceptance Criteria (%)
Propranolol related compound A0.6-NMT 0.2
Any individual unknown impurity-1.0NMT 0.10
Total impurities --NMT 0.5

NMT: Not More Than. Data is based on a proposed revision to the USP monograph.[9][10]

Bisoprolol Fumarate Impurity Analysis (Based on European Pharmacopoeia and Literature)

High-Performance Liquid Chromatography (HPLC) Method (Representative)

The following is a representative HPLC method based on published literature for the determination of related substances in Bisoprolol Fumarate.

Experimental Protocol:

  • Mobile Phase Preparation: A gradient elution is typically employed. For example, Mobile Phase A could be an aqueous buffer (e.g., 0.1% formic acid in water) and Mobile Phase B could be an organic solvent (e.g., 0.1% formic acid in acetonitrile).[11]

  • Standard and Test Solution Preparation: Prepare solutions of the Bisoprolol Fumarate sample and reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water).[11]

  • Chromatographic System:

    • Column: A C18 column is commonly used (e.g., 4.6-mm × 250-mm; 5-µm particle size).[11]

    • Detector: UV at 270 nm.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[11]

  • Procedure: Utilize a gradient program to separate the impurities from the main peak and from each other. Forced degradation studies are often performed to demonstrate the stability-indicating nature of the method.[11]

Known Impurities of Bisoprolol (as per EP and literature):

The European Pharmacopoeia lists several impurities for Bisoprolol, including Impurity A, D, E, G, K, L, and Q, which can be formed during synthesis or degradation.[11][12]

Quantitative Data from a Validated Method:

ParameterBisoprolol Fumarate
Linearity Range (µg/mL)20 - 60
Correlation Coefficient (r²)>0.999
% Mean Recovery98 - 102
LOD (µg/mL)1
LOQ (µg/mL)4

Data are from a representative validation study and may vary.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a typical pharmacopeial impurity analysis, from method selection to final reporting.

G start Select Beta-Blocker for Analysis usp Consult USP Monograph start->usp ep Consult EP Monograph start->ep lit Review Scientific Literature start->lit method Identify Analytical Method (e.g., HPLC, TLC) usp->method ep->method lit->method protocol Develop/Adopt Experimental Protocol method->protocol validation Method Validation (Specificity, Linearity, Accuracy, Precision) protocol->validation analysis Perform Impurity Analysis validation->analysis report Report Results vs. Acceptance Criteria analysis->report

Caption: Decision pathway for pharmacopeial impurity analysis.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Metoprolol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Metoprolol and its related compound, Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is Metoprolol Impurity C and why is its analysis critical?

Metoprolol Impurity C, chemically known as 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, is a process-related impurity and potential degradation product of Metoprolol.[1][2] Its monitoring during drug development and manufacturing is crucial as the presence of impurities, even in small amounts, can impact the efficacy and safety of the final pharmaceutical product.[3] Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) set strict limits for such impurities.[3]

Q2: I'm observing significant peak tailing for Metoprolol and Impurity C. What are the potential causes and solutions?

Peak tailing is a common issue when analyzing basic compounds like Metoprolol and its impurities. The primary causes and their respective solutions are outlined below:

  • Secondary Silanol Interactions: Uncapped, acidic silanol groups on the silica-based column packing can interact with the basic amine groups of Metoprolol and Impurity C, causing tailing.

    • Solution: Use a modern, high-purity, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., pH 2.5-3) can suppress the ionization of silanol groups, minimizing these interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[4]

  • Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of the analytes.

    • Solution: Adjust the mobile phase pH to ensure consistent protonation of the analytes. A pH 2 units below the pKa of the analytes is generally recommended.[4]

Q3: My retention times for Metoprolol and Impurity C are shifting between injections. How can I troubleshoot this?

Retention time variability can compromise the reliability of your analytical method.[5] Common causes include:

  • Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time, leading to longer retention times.[6]

    • Solution: Prepare fresh mobile phase daily, keep solvent reservoirs capped, and ensure adequate mixing.[4][6]

  • Temperature Fluctuations: Even minor changes in ambient or column temperature can significantly affect retention times.[7] A 1°C change can alter retention time by 1-2%.[8][9]

    • Solution: Use a column oven to maintain a consistent and stable temperature throughout the analysis.[4][7]

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent initial conditions for subsequent injections.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase composition before each injection.[4]

  • HPLC Pump Issues: Inconsistent flow rates due to worn pump seals, leaks, or air bubbles can cause fluctuating retention times.[7]

    • Solution: Regularly maintain the HPLC pump, prime the system to remove air bubbles, and check for leaks.[4]

Q4: I am having difficulty achieving adequate resolution between Metoprolol and other impurities. What adjustments can I make?

Poor resolution, where analyte peaks overlap, can hinder accurate quantification.[10] To improve separation:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly alter selectivity.[11] A shallower gradient may also improve the separation of closely eluting peaks.[11]

  • Adjust pH: For ionizable compounds, small changes in the mobile phase pH can have a substantial impact on selectivity and resolution.[11]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) can provide the necessary selectivity for separating challenging impurity profiles.[12]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although with longer run times.[11][13]

Troubleshooting Guides

Table 1: Troubleshooting Summary for Common HPLC Issues
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups.Use an end-capped column; lower mobile phase pH.
Column overload.Reduce sample concentration or injection volume.[4]
Retention Time Shift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and keep reservoirs capped.[4][6]
Temperature fluctuations.Use a column thermostat for stable temperature control.[4][7]
Insufficient column equilibration.Increase equilibration time between runs (10-20 column volumes).[4]
Poor Resolution Suboptimal mobile phase composition.Adjust organic solvent ratio, buffer pH, or gradient slope.[11]
Inadequate column chemistry.Try a column with a different stationary phase (e.g., Phenyl-Hexyl).[12]
Flow rate is too high.Reduce the flow rate to improve separation.[11]
High Backpressure Column frit or tubing blockage.Flush the system; replace in-line filters and frits if necessary.
Buffer precipitation in the mobile phase.Ensure buffer solubility in the organic modifier; filter the mobile phase.

Experimental Protocols & Data

Detailed Experimental Protocol: RP-HPLC for Metoprolol and Impurities

This protocol is a representative example for the analysis of Metoprolol and its related substances.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a pH 2.5 buffer solution (e.g., potassium dihydrogen phosphate). Mix 95 parts of this buffer with 5 parts of methanol (v/v).

    • Mobile Phase B: Mix 55 parts of methanol with 45 parts of acetonitrile (v/v).

    • Filter both mobile phases through a 0.45 µm filter and degas before use.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Metoprolol and its impurities (including Impurity C) in a suitable diluent to prepare individual or mixed stock solutions.

    • Working Standard Solution: Dilute the stock solutions to the desired concentration (e.g., 2.4 µg/mL for impurities).

    • Sample Solution: Prepare the test sample by dissolving the drug substance or product in the diluent to a known concentration (e.g., 80 mg of Metoprolol in 100 mL). Sonicate to ensure complete dissolution and filter through a 0.45 µm PVDF filter.

  • Chromatographic Conditions:

    • The parameters provided in the table below are a starting point and may require optimization.

Table 2: Example HPLC Method Parameters
ParameterCondition
Column ACE 5 C18 (250 mm x 4.6 mm, 5 µm) or Agilent Poroshell 120 EC-C18 (100 mm x 3.0 mm, 2.7 µm)[12]
Mobile Phase Gradient elution with Mobile Phase A and B (as described above)
Flow Rate 1.0 mL/min
Column Temperature 30 °C[12]
Detection Wavelength 225 nm or 235 nm[14] or 274 nm[15]
Injection Volume 10 µL
Example Retention Times Metoprolol Impurity C: ~15.98 min; Metoprolol: ~28.76 min (under specific gradient conditions)

Visualizations

G start Peak Tailing Observed check_column Is the column appropriate? (e.g., modern, end-capped) start->check_column check_ph Is mobile phase pH optimal? (e.g., 2.5-3.5 for basic analytes) check_column->check_ph Yes solution_column Use a high-purity, end-capped column check_column->solution_column No check_overload Is the sample concentration too high? check_ph->check_overload Yes solution_ph Adjust mobile phase pH check_ph->solution_ph No solution_overload Reduce sample concentration or injection volume check_overload->solution_overload Yes end_node Peak Shape Improved check_overload->end_node No solution_column->check_ph solution_ph->check_overload solution_overload->end_node

Caption: Troubleshooting workflow for peak tailing issues.

Caption: Relationship between Metoprolol and Impurity C.

References

Technical Support Center: Quantification of Bisoprolol EP Impurity L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of Bisoprolol EP Impurity L.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. What is Bisoprolol EP Impurity L?

Bisoprolol EP Impurity L is a known impurity of Bisoprolol, chemically identified as 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzaldehyde.[1] It is also referred to as Bisoprolol Benzaldehyde Impurity. This impurity is monitored and controlled in Bisoprolol and its formulations as per regulatory guidelines.[1]

2. I am not seeing a peak for Impurity L, or the peak is very small. What could be the issue?

There are several potential reasons for a missing or small peak for Impurity L:

  • Low Concentration: Impurity L may be present at a very low concentration in your sample, potentially below the limit of detection (LOD) of your current analytical method.

  • Inadequate Method Sensitivity: Your current HPLC method may not be sensitive enough to detect trace levels of this impurity.

  • Sample Degradation: Impurity L itself might be unstable under your sample preparation or storage conditions.

  • Incorrect Wavelength: The UV detector wavelength may not be optimal for detecting Impurity L.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by injecting a known standard of Bisoprolol and its impurities, including Impurity L.

  • Spike Study: Spike your sample with a known amount of Bisoprolol EP Impurity L reference standard to confirm that the method is capable of detecting it.

  • Optimize Detector Wavelength: While Bisoprolol is often detected around 225 nm or 273 nm, evaluate the UV spectrum of Impurity L to determine its maximum absorbance wavelength for improved sensitivity.[2][3]

  • Increase Sample Concentration: If regulatory limits allow, a more concentrated sample solution can help in detecting impurities present at low levels.

  • Review Sample Preparation: Ensure the diluent used for sample preparation is appropriate and does not cause degradation of the impurity.

3. The peak for Impurity L is showing significant tailing. How can I improve the peak shape?

Peak tailing for amine-containing compounds like Bisoprolol and its impurities can be a common issue in reversed-phase HPLC.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine group of Impurity L, causing tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Adding a competing base, such as triethylamine (TEA), to the mobile phase (typically at a concentration of 0.1-0.5%) can also minimize these interactions.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of the amine group to ensure it is in a single ionic form. For Bisoprolol and its impurities, a mobile phase pH of around 3-4 is often effective.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column.

4. I am observing co-elution of Impurity L with another peak. What should I do?

Co-elution can compromise the accuracy of quantification.

Troubleshooting Steps:

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight change can significantly alter selectivity.

    • Buffer Concentration: Modifying the buffer concentration can influence the retention of ionic compounds.

  • Change Mobile Phase pH: As mentioned earlier, altering the pH can change the retention times of ionizable compounds and improve resolution.

  • Modify Column Temperature: Increasing or decreasing the column temperature can affect the selectivity of the separation.

  • Select a Different Column: If the above steps do not resolve the co-elution, switching to a column with a different stationary phase (e.g., a different C18 phase from another manufacturer, a C8, or a phenyl column) may be necessary.

5. How can I accurately quantify Bisoprolol EP Impurity L without a reference standard?

While it is highly recommended to use a certified reference standard for accurate quantification, in its absence, the following approaches can be considered, though with limitations:[1]

  • Relative Response Factor (RRF): If the impurity has a similar chromophore and response to the active pharmaceutical ingredient (API), you can assume an RRF of 1.0 for preliminary estimations. However, this should be confirmed with a reference standard as soon as it becomes available.

  • Area Percent Normalization: This method assumes that all impurities have the same response factor as the API. It provides an estimate but is not considered a highly accurate quantification method.

Experimental Protocols

Recommended HPLC Method for Bisoprolol and its Impurities

This is a general starting method and may require optimization for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20)

Sample Preparation:

  • Accurately weigh and transfer a suitable amount of the sample into a volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration appropriate for the analysis.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Data Presentation

System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for Bisoprolol peak) ≤ 2.0
Theoretical Plates (for Bisoprolol peak) ≥ 2000
Resolution (between Bisoprolol and nearest impurity) ≥ 1.5
%RSD for replicate injections (Area) ≤ 2.0%

Typical Retention Times (Example)

CompoundRetention Time (min)
Bisoprolol EP Impurity A~10.8
Bisoprolol EP Impurity L (Varies with method, typically elutes before Bisoprolol)
Bisoprolol~22.2
Bisoprolol EP Impurity B~23.4

Note: The British Pharmacopoeia provides chromatograms that can serve as a reference for peak elution order.[4]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_symptoms Identify Symptom cluster_causes_no_peak Potential Causes cluster_solutions_no_peak Solutions cluster_causes_tailing Potential Causes cluster_solutions_tailing Solutions cluster_causes_coelution Potential Causes cluster_solutions_coelution Solutions start Problem with Impurity L Peak no_peak No Peak / Small Peak start->no_peak tailing_peak Tailing Peak start->tailing_peak coelution Co-elution start->coelution low_conc Low Concentration no_peak->low_conc low_sensitivity Low Method Sensitivity no_peak->low_sensitivity degradation Sample Degradation no_peak->degradation silanol Silanol Interactions tailing_peak->silanol ph Incorrect Mobile Phase pH tailing_peak->ph overload Column Overload tailing_peak->overload mobile_phase_comp Inadequate Mobile Phase coelution->mobile_phase_comp column_selectivity Poor Column Selectivity coelution->column_selectivity increase_conc Increase Sample Conc. low_conc->increase_conc optimize_uv Optimize Wavelength low_sensitivity->optimize_uv spike_study Spike with Standard degradation->spike_study use_deactivated_column Use Base-Deactivated Column silanol->use_deactivated_column adjust_ph Adjust Mobile Phase pH ph->adjust_ph reduce_load Reduce Injection Volume/Conc. overload->reduce_load vary_mobile_phase Vary Organic/Buffer Ratio/pH mobile_phase_comp->vary_mobile_phase change_column Change Column column_selectivity->change_column adjust_temp Adjust Temperature vary_mobile_phase->adjust_temp

Caption: Troubleshooting workflow for common HPLC issues in Bisoprolol Impurity L quantification.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter system_suitability System Suitability Test filter->system_suitability inject Inject Sample/Standard system_suitability->inject If Pass troubleshoot Troubleshoot System system_suitability->troubleshoot If Fail acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report troubleshoot->system_suitability

Caption: General experimental workflow for the quantification of Bisoprolol EP Impurity L.

References

Technical Support Center: Optimizing LC-MS Methods for 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. This compound is a known impurity of the beta-blockers metoprolol and bisoprolol.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant for LC-MS analysis?

A1: Understanding the physicochemical properties of the analyte is crucial for method development. Here is a summary of key properties:

PropertyValueSignificance for LC-MS
Molecular Formula C₁₃H₁₉NO₃[1][2]Determines the exact mass for MS detection.
Molecular Weight 237.29 g/mol [1][2]Used for calculating concentrations and for MS setup.
Structure Contains a secondary amine, a hydroxyl group, an ether linkage, and a benzaldehyde group.The secondary amine is basic and readily protonated for positive ion mode ESI. The overall structure indicates polarity.
Predicted pKa The secondary amine group is expected to have a pKa in the range of 9-10.This is a critical parameter for selecting the mobile phase pH to ensure the analyte is in its ionized form for good ESI response and chromatographic retention. An acidic mobile phase (pH 2-4) is recommended.
Polarity Considered a polar compound.Influences the choice of chromatographic column and mobile phase composition. Reversed-phase chromatography with a highly aqueous mobile phase or HILIC may be suitable.

Q2: What is a good starting point for an LC-MS method for this analyte?

A2: Based on methods for similar compounds like metoprolol and other beta-blockers, a reversed-phase LC method with a C18 or C8 column is a good starting point.[3][4]

Recommended Starting Conditions:

ParameterRecommendation
Column C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, < 3 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over several minutes.
Flow Rate 0.2 - 0.5 mL/min for 2.1 mm ID columns
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (Q1): m/z 238.1. Product ions (Q3) should be determined by infusing a standard solution of the analyte. A likely fragmentation would involve the loss of the isopropylamine group.

Q3: How should I prepare my samples for analysis?

A3: Sample preparation depends on the matrix (e.g., in-process sample, formulation, biological fluid). For relatively clean samples, a simple "dilute and shoot" approach with the initial mobile phase may be sufficient. For more complex matrices like plasma or tissue extracts, protein precipitation or solid-phase extraction (SPE) is recommended to remove interferences.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal Analyte not ionizing: Incorrect mobile phase pH or ESI settings.Ensure the mobile phase is acidic (e.g., 0.1% formic acid) to protonate the secondary amine. Optimize ESI parameters (capillary voltage, gas flow, temperature).
Sample degradation: Analyte may be unstable in the sample solvent or at room temperature.Prepare fresh samples and keep them cooled in the autosampler.
MS settings incorrect: Wrong precursor/product ion selected.Infuse a standard solution of the analyte to determine the correct m/z values and optimize collision energy.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column: Silanol interactions on the stationary phase.Use a column with end-capping or a modern, high-purity silica column. Add a small amount of a competing base, like triethylamine (use with caution as it can suppress ESI signal), or use a mobile phase with a slightly higher ionic strength.
Inappropriate mobile phase pH: pH is too close to the analyte's pKa.Ensure the mobile phase pH is at least 2 units below the analyte's pKa.
Column overload: Injecting too much sample.Reduce the injection volume or dilute the sample.
Inconsistent Retention Times Column equilibration: Insufficient time for the column to equilibrate between injections.Increase the equilibration time in the gradient program.
Mobile phase composition changes: Evaporation of the organic solvent.Ensure mobile phase bottles are properly sealed and have sufficient volume.
Pump performance issues: Inconsistent flow rate.Check the LC pump for leaks and perform routine maintenance.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting interferences from the sample matrix: Endogenous compounds in the matrix affecting analyte ionization.Improve sample preparation using SPE to remove interferences. Modify the chromatographic gradient to separate the analyte from the interfering compounds.
High salt concentration in the sample: Salts can suppress the ESI signal.Use a desalting step in your sample preparation or ensure the sample is sufficiently diluted.

Experimental Protocol: Starting LC-MS/MS Method

This protocol provides a detailed starting point for the analysis of this compound.

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Prepare a series of working standards by diluting the stock solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS System and Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: Waters ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Conditions:

    • Ion Source: ESI in Positive Mode

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550 °C

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

    • MRM Transition:

      • Q1 (Precursor Ion): 238.1 m/z

      • Q3 (Product Ion): To be determined by infusion and fragmentation of the standard. A probable fragment is around 180 m/z.

    • Collision Energy: To be optimized (start around 20-30 eV).

3. Sample Preparation (for plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Review Prep_Standard Prepare Standard Solutions LC_Separation LC Separation Prep_Standard->LC_Separation Prep_Sample Prepare Sample (Dilution/Extraction) Prep_Sample->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Review Data Review Quantification->Review

Caption: Experimental workflow for LC-MS analysis.

Troubleshooting_Tree cluster_peak Peak Issues cluster_solutions Potential Solutions Start Problem Encountered No_Peak No/Low Peak Start->No_Peak Bad_Shape Poor Peak Shape Start->Bad_Shape Inconsistent_RT Inconsistent Retention Time Start->Inconsistent_RT Check_Ionization Check Ionization Settings No_Peak->Check_Ionization Check_MS_Params Check MS Parameters No_Peak->Check_MS_Params Check_pH Optimize Mobile Phase pH Bad_Shape->Check_pH Check_Column Check Column Health Bad_Shape->Check_Column Equilibrate Increase Equilibration Inconsistent_RT->Equilibrate Check_Pump Check Pump Performance Inconsistent_RT->Check_Pump

References

Technical Support Center: Resolving Peak Tailing in Beta-Blocker Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting chromatographic issues in the analysis of beta-blocker impurities. This resource provides in-depth guidance in a question-and-answer format to help you identify and resolve common problems, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal chromatographic separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1] This distortion can compromise resolution, affect the accuracy of peak integration, and reduce the overall reliability of the method.[2]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP tailing factor is calculated as:

  • Tf = W₀.₀₅ / 2f

    • Where W₀.₀₅ is the peak width at 5% of the peak height.

    • f is the distance from the peak maximum to the leading edge of the peak at 5% of the height.

A Tf value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 suggest significant tailing, while values above 2.0 are generally considered unacceptable for precise analytical methods.[2]

Q2: Why are beta-blocker analyses particularly prone to peak tailing?

A2: Beta-blockers are basic compounds, often containing amine functional groups.[3] In reversed-phase HPLC, which commonly uses silica-based columns, these basic analytes can interact with residual silanol groups (Si-OH) on the stationary phase surface.[4] These secondary interactions, in addition to the primary hydrophobic retention mechanism, can cause delayed elution of the analyte molecules, resulting in tailed peaks.[1][5]

Q3: What are the primary causes of peak tailing in HPLC analysis?

A3: Peak tailing can stem from various chemical and physical factors within the chromatographic system. The main causes can be categorized as follows:

  • Column-Related Issues:

    • Secondary Silanol Interactions: This is a major cause, especially for basic compounds like beta-blockers.[4]

    • Column Degradation: Over time, columns can lose efficiency, or the stationary phase can degrade, leading to poor peak shape.[2]

    • Column Contamination: Accumulation of sample matrix components on the column or frit can cause tailing.[6]

    • Improper Column Chemistry: Using a standard C18 column for highly basic compounds without proper mobile phase modifiers can lead to tailing.[2]

  • Mobile Phase Issues:

    • Incorrect pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[7]

    • Insufficient Buffer Capacity: A low buffer concentration may not effectively control the mobile phase pH, exacerbating silanol interactions.[2]

  • Sample and Injection-Related Issues:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[6]

    • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to band broadening and tailing.[6]

  • Instrumental Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[7]

    • Poor Connections: Leaks or improper fittings can disrupt the flow path and contribute to peak distortion.[8]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase to Mitigate Peak Tailing

Issue: You are observing significant peak tailing for a beta-blocker and its impurities on a C18 column.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For basic compounds like beta-blockers, lowering the mobile phase pH to between 2 and 3 is often effective.[9] At this low pH, the silanol groups on the silica surface are protonated (Si-OH) and less likely to interact with the protonated basic analytes (R-NH₃⁺).[5]

  • Increase Buffer Concentration: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM, to maintain a consistent pH throughout the separation.[2]

  • Add a Mobile Phase Additive:

    • Triethylamine (TEA): Adding a small amount of an amine modifier like TEA (e.g., 0.05-0.1%) can act as a silanol suppressor.[10][11] The TEA competes with the basic analytes for interaction with the active silanol sites, thereby improving peak shape.[11][12]

    • Ionic Liquids: These have also been shown to be effective additives for reducing silanol interactions.[12]

Quantitative Impact of pH Adjustment on Peak Asymmetry:

The following table illustrates the effect of mobile phase pH on the asymmetry factor (As) of methamphetamine, a basic compound, demonstrating a common trend for beta-blockers.

Mobile Phase pHAsymmetry Factor (As) of Methamphetamine
7.02.35[9]
3.01.10[9]

As shown, decreasing the pH significantly improves peak symmetry.

Guide 2: Selecting the Right Column and Hardware

Issue: Mobile phase optimization has not fully resolved the peak tailing.

Troubleshooting Steps:

  • Use an End-Capped Column: Modern "end-capped" columns have fewer residual silanol groups, as they are chemically bonded with a small silylating agent to block the active sites.[4][5] This minimizes the potential for secondary interactions.

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups and can improve the peak shape of basic compounds.[2][7]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes from interacting with silanol groups.[2]

  • Check for System Issues:

    • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005") to reduce dead volume.[7]

    • Inspect and Replace Guard Column: If a guard column is in use, it may be contaminated. Replacing it can often restore peak shape.

    • Flush the Column: If the column is contaminated, flushing with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) may help.[2]

Experimental Protocols

Example Protocol: Analysis of Atenolol and its Impurities

This protocol provides a starting point for developing a robust HPLC method for beta-blocker impurity analysis.

  • Column: C18, 125 mm x 4.0 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 20 volumes of Tetrahydrofuran, 180 volumes of methanol, and 800 volumes of a 3.4 g/L solution of Potassium dihydrogen phosphate. The mobile phase also contains 1.0 g of Octane-1-Sulphonic acid sodium salt and 0.4 g of Tetra-n-butyl ammonium hydrogen Sulphate. The pH is adjusted to 3.0 ± 0.2 using dilute ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a specified wavelength (e.g., 226 nm for atenolol).

  • Column Temperature: 25°C.[13]

  • System Suitability:

    • Tailing Factor: Should not be more than 2.0.

    • Resolution: The resolution between critical impurity pairs should be greater than 1.5.

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

PeakTailing_Troubleshooting start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Is Mobile Phase pH Optimized? (pH 2-3 for basic compounds) start->check_mobile_phase check_buffer Is Buffer Strength Adequate? (10-50 mM) check_mobile_phase->check_buffer Yes adjust_ph Adjust pH to 2-3 check_mobile_phase->adjust_ph No increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No add_modifier Add Silanol Suppressor (e.g., 0.1% TEA) check_buffer->add_modifier Yes check_column Is the Column Suitable? (End-capped, Polar-Embedded) change_column Switch to an Appropriate Column (e.g., CSH, polar-embedded) check_column->change_column No flush_column Flush or Replace Column check_column->flush_column Yes check_hardware Are there System Issues? (Extra-column volume, leaks) check_sample Is Sample Overload or Solvent Mismatch an Issue? check_hardware->check_sample No fix_hardware Minimize Dead Volume, Check Fittings check_hardware->fix_hardware Yes adjust_sample Dilute Sample or Match Injection Solvent to Mobile Phase check_sample->adjust_sample Yes resolved Peak Shape Improved (Tf < 1.2) check_sample->resolved No adjust_ph->check_buffer increase_buffer->add_modifier add_modifier->check_column change_column->flush_column flush_column->check_hardware fix_hardware->check_sample adjust_sample->resolved

A logical workflow for troubleshooting peak tailing.

Mechanism of Silanol Interaction with Basic Analytes

This diagram illustrates the chemical interaction between a protonated beta-blocker (a basic analyte) and an ionized silanol group on the silica surface of the stationary phase, which is a primary cause of peak tailing.

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase (pH > 3) cluster_mobile_phase Mobile Phase silica Si oxygen1 O silica->oxygen1 oxygen2 O⁻ silica->oxygen2 alkyl_chain C18 Chain silica->alkyl_chain beta_blocker R-NH₃⁺ (Protonated Beta-Blocker) beta_blocker->oxygen2 interaction Ionic Interaction (Causes Peak Tailing)

Interaction between a basic analyte and a silanol group.

References

Technical Support Center: Minimizing Matrix Effects in the Analysis of Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of pharmaceutical impurities.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of pharmaceutical impurities?

A1: In the context of pharmaceutical analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include the active pharmaceutical ingredient (API), excipients, degradation products, and endogenous substances from biological samples.[1][2][3]

Matrix effects occur when these co-eluting components interfere with the ionization of the target impurity in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][4][5] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification of impurities.[2][4][5]

Q2: What are the common signs that my analysis is being affected by matrix effects?

A2: Several indicators may suggest the presence of matrix effects in your analysis:

  • Poor reproducibility: Inconsistent results across different sample preparations or injections.[4]

  • Inaccurate quantification: The calculated concentration of the impurity is lower (ion suppression) or higher (ion enhancement) than the true value.[6]

  • Poor linearity of calibration curves: The relationship between the analyte concentration and the instrument response is not linear.[7]

  • Variable internal standard response: Inconsistent signal intensity of the internal standard across different samples.[3]

  • Peak shape distortion: The chromatographic peak of the impurity may be distorted.[8]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies can be broadly categorized into three areas:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include sample dilution, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[4][5][9]

  • Chromatographic Separation: Optimizing the chromatographic conditions can help separate the impurity of interest from co-eluting matrix components.[4][7] This can involve adjusting the mobile phase, gradient, column chemistry, or using techniques like two-dimensional liquid chromatography (2D-LC).[5]

  • Mass Spectrometry and Calibration Strategies: Adjusting MS parameters can sometimes reduce matrix effects.[7] More robustly, using appropriate calibration methods can compensate for unavoidable matrix effects. These include the use of a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration curves, or the standard addition method.[4][7][10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects.

Issue 1: Inconsistent Peak Areas and Poor Reproducibility

Possible Cause: Variable ion suppression or enhancement due to matrix components.

Troubleshooting Steps:

  • Evaluate Matrix Effect:

    • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][7] A constant flow of the impurity standard is infused post-column while a blank matrix extract is injected. Dips or rises in the baseline signal indicate matrix effects.[4]

    • Post-Extraction Spike: This quantitative method compares the response of an impurity spiked into a blank matrix extract with the response of the impurity in a clean solvent at the same concentration.[7]

  • Optimize Sample Preparation:

    • Dilution: A simple first step is to dilute the sample extract.[4][7] This can reduce the concentration of interfering matrix components, but may compromise sensitivity.[7]

    • Extraction Method: If dilution is insufficient, a more selective sample preparation technique may be necessary. The choice depends on the nature of the impurity and the matrix.

Sample Preparation Technique Principle Best For Potential Drawbacks
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases based on its solubility.Removing highly polar or non-polar interferences.Can be labor-intensive and may have low recovery for some analytes.
Solid-Phase Extraction (SPE) Separates components based on their physical and chemical properties as they interact with a solid stationary phase.Selective isolation of analytes and removal of a broad range of interferences.[11]Method development can be complex.
Protein Precipitation (PPT) Removes proteins from biological samples by causing them to precipitate out of solution.High-throughput screening of biological samples.Often results in significant matrix effects from non-protein components.[12]
Matrix Precipitation The active pharmaceutical ingredient (API) is dissolved and then precipitated by adding an anti-solvent, leaving the impurity in the solution.Analysis of trace-level toxic impurities in drug substances.Requires careful selection of solvent and anti-solvent.
  • Refine Chromatographic Method:

    • Gradient Modification: Adjusting the mobile phase gradient can improve the separation between the impurity and interfering matrix components.[5]

    • Column Selection: Using a column with a different stationary phase chemistry can alter selectivity and improve separation.

Issue 2: Inaccurate Quantitative Results

Possible Cause: Consistent ion suppression or enhancement that is not accounted for in the calibration.

Troubleshooting Steps:

  • Implement a Robust Calibration Strategy:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the "gold standard" for compensating for matrix effects.[4] A SIL-IS has a chemical structure nearly identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the sample matrix.[1] This helps to ensure that the standards and samples experience similar matrix effects.

    • Standard Addition: The sample is spiked with known concentrations of the analyte.[4][10] This method is effective but can be time-consuming as it requires multiple analyses for each sample.[7]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in a chromatographic run.

Methodology:

  • Prepare a standard solution of the impurity of interest at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS system with a 'T' connector between the analytical column and the mass spectrometer ion source.

  • Infuse the impurity standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow from the column using a syringe pump.

  • Once a stable baseline signal for the impurity is observed, inject a blank matrix extract (a sample prepared in the same way as the actual samples but without the impurity).

  • Monitor the baseline signal of the impurity throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[4][5]

Protocol 2: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of the impurity in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Spike Sample): Prepare a blank matrix extract. Spike this extract with the impurity standard to the same final concentration as Set A.

    • Set C (Pre-Spike Sample): Spike the blank matrix with the impurity standard before the extraction process to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • A value of ~100% indicates no significant matrix effect.[5]

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

      • This evaluates the efficiency of the extraction process.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Inaccurate Quantification eval_me Evaluate Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->eval_me me_present Matrix Effect Present? eval_me->me_present no_me No Significant Matrix Effect (Check Other Experimental Parameters) me_present->no_me No optimize_sp Optimize Sample Preparation (Dilution, LLE, SPE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Implement Robust Calibration (SIL-IS, Matrix-Matched, Standard Addition) optimize_lc->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate re_evaluate->me_present end Acceptable Results re_evaluate->end Resolved

Caption: A troubleshooting workflow for identifying and mitigating matrix effects.

Sample_Prep_Selection start High Matrix Complexity dilution Sample Dilution start->dilution check_sensitivity Sensitivity Adequate? dilution->check_sensitivity lle Liquid-Liquid Extraction (LLE) check_sensitivity->lle No spe Solid-Phase Extraction (SPE) check_sensitivity->spe No ppt Protein Precipitation (PPT) (for biological matrices) check_sensitivity->ppt No end_good Proceed with Analysis check_sensitivity->end_good Yes end_bad More Selective Method Needed lle->end_bad spe->end_bad ppt->end_bad

Caption: A decision tree for selecting an appropriate sample preparation technique.

References

Technical Support Center: Enhancing Low-Level Impurity Detection by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity of detecting low-level impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: High Baseline Noise Obscuring Low-Level Impurity Peaks

Q: My chromatogram shows a noisy baseline, making it difficult to distinguish and accurately integrate low-level impurity peaks. What are the potential causes and how can I reduce the baseline noise?

A: High baseline noise can significantly impact the limit of detection (LOD) and limit of quantitation (LOQ) for trace impurities.[1] A noisy baseline is characterized by rapid, short-term fluctuations in the detector signal.[2] The primary goal is to increase the signal-to-noise ratio (S/N) to improve sensitivity.[3][4]

Troubleshooting Steps:

  • Mobile Phase Quality: The purity of your mobile phase is critical. Impurities in solvents or additives can create a high background signal.[3][5]

    • Solution: Always use high-purity, HPLC- or MS-grade solvents and fresh, high-purity reagents.[3][6] Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates and prevent microbial growth.[6][7] Ensure thorough degassing of the mobile phase using methods like sonication, helium sparging, or an inline degasser to prevent bubble formation in the detector flow cell.[4][8]

  • System Contamination: Contaminants can accumulate in the HPLC system, including the column, tubing, and detector flow cell, leading to a noisy baseline.[9]

    • Solution: Regularly flush the system with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase systems, to remove contaminants.[5] Consider using a guard column to protect the analytical column from strongly retained impurities.[10] If contamination is suspected in the detector cell, flush it with appropriate solvents.[11]

  • Detector Settings & Performance: Improper detector settings or a deteriorating lamp can be a source of noise.[12]

    • Solution: Optimize the detector's data acquisition rate and time constant (or response time). A longer time constant can reduce baseline noise but may also broaden peaks.[1][13] For UV detectors, ensure the lamp has sufficient energy and is properly aligned.[12] Check for and clean any contamination on the flow cell windows.[11]

  • Pump Performance: Inconsistent mobile phase delivery from the pump can cause pressure fluctuations and a noisy baseline.[14]

    • Solution: Check for leaks in the pump and throughout the system.[8] Ensure pump seals are in good condition and that check valves are functioning correctly.[2] In gradient elution, ensure the online mixer is working efficiently to provide a homogenous mobile phase.[4]

Issue 2: Poor Peak Shape (Tailing or Broadening) for Low-Concentration Impurities

Q: I am observing significant peak tailing for my impurities of interest, which affects resolution and integration. What causes this and how can I improve the peak shape?

A: Peak tailing occurs when a portion of the analyte is retained longer on the column than the main peak band, leading to an asymmetrical peak shape.[15] This is often caused by secondary interactions between the analyte and the stationary phase or other system issues.[16] Poor peak shape reduces peak height, which negatively impacts the S/N ratio and sensitivity.[17]

Troubleshooting Steps:

  • Secondary Silanol Interactions: For basic compounds, interactions with acidic residual silanol groups on the silica-based stationary phase are a common cause of tailing.[16][18]

    • Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups. Lowering the pH to between 2 and 3 will protonate the silanols, reducing their interaction with protonated basic analytes.[16][19] Alternatively, using a higher pH (7-8) can deprotonate the basic analyte, but care must be taken with silica-based columns. Consider using a column with a modified stationary phase, such as one with end-capping or a polar-embedded group, which shields the silanol groups.[19]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[15][18]

    • Solution: While the goal is to detect low-level impurities, ensure the main component is not overloading the column. Dilute the sample or reduce the injection volume.[19]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[15]

    • Solution: Minimize the length and internal diameter of all connecting tubing.[15] Ensure all fittings are properly made to avoid dead volumes.

  • Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[18][19]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If a different solvent must be used, ensure it is weaker than the mobile phase.

Issue 3: Insufficient Sensitivity to Detect Trace-Level Impurities

Q: My method is not sensitive enough to detect impurities at the required low levels. How can I increase the overall sensitivity of my HPLC analysis?

A: Improving sensitivity involves either increasing the analyte signal, decreasing the baseline noise, or both.[3] Several aspects of the HPLC method can be optimized to achieve lower detection limits.

Strategies for Sensitivity Enhancement:

  • Optimize Detector Wavelength (UV/PDA): The choice of wavelength is critical for maximizing the signal of the impurity.

    • Solution: If the impurity has a known UV spectrum, select the wavelength of maximum absorbance (λmax). If the impurity is unknown, a photodiode array (PDA) detector can be used to screen across a range of wavelengths to find the optimal setting.[20][21]

  • Change Detector Type: Not all detectors offer the same level of sensitivity.

    • Solution: For highly sensitive and selective detection of fluorescent compounds, a Fluorescence Detector (FLD) can be used, which is often 10-1000 times more sensitive than a UV detector.[22][23][24] For universal detection of non-volatile compounds, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed, though they may be less sensitive than UV for chromophoric compounds.[22][25] Coupling HPLC with Mass Spectrometry (HPLC-MS) provides exceptional sensitivity and specificity, allowing for trace-level detection and identification.[24][26]

  • Increase Column Efficiency: Sharper, narrower peaks are taller for the same peak area, leading to a better S/N ratio.[3]

    • Solution: Use columns packed with smaller particles (e.g., sub-2 µm for UHPLC) or superficially porous particles (core-shell) to increase efficiency.[5] Decreasing the column's internal diameter (ID) reduces sample dilution and increases the analyte concentration at the detector.[5]

  • Sample Enrichment: Concentrating the impurities in the sample before injection can significantly boost the signal.

    • Solution: Employ sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analytes of interest and remove matrix interferences.[26][27][28] Online enrichment techniques, such as using a trapping column, can also be automated within the HPLC system.[29]

Quantitative Data Summary

Table 1: Comparison of Common HPLC Detectors for Impurity Analysis

Detector TypePrincipleTypical LODSelectivityGradient CompatibilityKey Application
UV-Vis / PDA UV/Visible Light Absorbance~1 ngModerateYesCompounds with chromophores[22][23]
Fluorescence (FLD) Emission of light by fluorescent compounds1-10 pgHighYesFluorescent compounds or derivatized analytes[22][23]
Mass Spectrometry (MS) Mass-to-charge ratio of ionized analytes< 1 pgVery HighYesUniversal, provides structural information[24][26]
Refractive Index (RI) Change in refractive index of the mobile phase~1 µgLowNoUniversal detection of non-UV active compounds[22][24]
Charged Aerosol (CAD) Nebulization and charge detection of non-volatile analytes~1-10 ngLowYesUniversal detection of non-volatile compounds[25]

Detailed Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Sensitivity and Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase to enhance the detection of low-level impurities.

Objective: To improve the resolution and peak shape of trace impurities by adjusting mobile phase pH and organic modifier.

Materials:

  • HPLC-grade water, acetonitrile, and methanol.

  • High-purity mobile phase additives (e.g., formic acid, ammonium acetate, trifluoroacetic acid).

  • pH meter.

  • 0.22 µm membrane filters.

Methodology:

  • Initial Screening: Begin by screening different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.[30]

  • pH Optimization:

    • Prepare a series of mobile phase A buffers at different pH values. For acidic and neutral impurities, screen a pH range of 2.5 to 4.5. For basic impurities, screen a pH range of 2.5 to 7.5 (for silica-based columns) or higher with hybrid columns.[19][30]

    • For each pH, run a gradient elution from a low to high percentage of the organic modifier.

    • Evaluate the chromatograms for changes in retention time, peak shape (tailing factor), and resolution between the impurity and the main peak.

  • Gradient Optimization:

    • Once a suitable pH and organic modifier are selected, optimize the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.[27]

    • Adjust the initial and final organic percentages to ensure all impurities are eluted within a reasonable time.

  • Mobile Phase Preparation Best Practices:

    • Always filter aqueous mobile phases.[7]

    • Thoroughly degas all mobile phases before use.[8]

    • Prepare fresh mobile phases regularly, especially aqueous buffers, to prevent microbial growth.[7]

Protocol 2: Sample Enrichment using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for enriching trace-level impurities from a sample matrix using SPE.

Objective: To concentrate low-level impurities and remove interfering matrix components to improve detection sensitivity.

Materials:

  • SPE cartridges with a suitable stationary phase (e.g., C18 for nonpolar impurities).

  • SPE vacuum manifold.

  • Sample dissolved in an appropriate solvent.

  • Conditioning, washing, and elution solvents.

Methodology:

  • Cartridge Conditioning:

    • Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to wet the stationary phase.

    • Equilibrate the cartridge by passing the same solvent as the sample matrix through it.

  • Sample Loading:

    • Load the sample onto the SPE cartridge at a slow, controlled flow rate to ensure proper binding of the analytes.

  • Washing:

    • Pass a wash solvent (typically a weaker solvent than the elution solvent) through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to elute interferences but not the analytes of interest.

  • Elution:

    • Elute the retained impurities with a small volume of a strong organic solvent. This step concentrates the analytes.

  • Analysis:

    • The collected eluate, now enriched with the impurities, can be directly injected into the HPLC or evaporated and reconstituted in a smaller volume of mobile phase for further concentration.

Visualizations

G Troubleshooting Workflow for Low HPLC Sensitivity start Low Sensitivity for Impurity Detection noise High Baseline Noise? start->noise peak_shape Poor Peak Shape? (Tailing/Broadening) noise->peak_shape No noise_sol 1. Use High-Purity Solvents 2. Degas Mobile Phase 3. Clean System & Detector Cell 4. Check Pump Performance noise->noise_sol Yes signal Low Signal Intensity? peak_shape->signal No peak_shape_sol 1. Adjust Mobile Phase pH 2. Use End-Capped Column 3. Reduce Sample Load 4. Match Sample Solvent to Mobile Phase peak_shape->peak_shape_sol Yes enrich Consider Sample Enrichment (SPE, LLE) signal->enrich Yes noise_sol->peak_shape peak_shape_sol->signal signal_sol 1. Optimize Detector Wavelength 2. Increase Injection Volume 3. Use More Sensitive Detector (FLD, MS) 4. Increase Column Efficiency (Smaller Particles/ID) signal_sol->enrich G Workflow for Sample Enrichment and Analysis cluster_prep Sample Preparation (SPE) cluster_analysis HPLC Analysis condition 1. Condition SPE Cartridge load 2. Load Sample condition->load wash 3. Wash to Remove Interferences load->wash elute 4. Elute Impurities (Concentrated) wash->elute inject 5. Inject Enriched Sample elute->inject separate 6. Chromatographic Separation inject->separate detect 7. Sensitive Detection (e.g., PDA, MS) separate->detect quantify 8. Data Analysis & Quantitation detect->quantify

References

Column selection for optimal separation of Metoprolol and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimal selection of HPLC columns for the effective separation of Metoprolol and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for routine analysis of Metoprolol and its common impurities?

For standard analysis of Metoprolol and its related chromophoric impurities, a Reverse-Phase (RP) C18 column is the most common and recommended starting point. Columns with modern superficially porous particle technology, such as the Agilent Poroshell 120 EC-C18, are known to provide excellent peak shapes and efficient separations.[1]

Q2: How can the enantiomers, (R)- and (S)-Metoprolol, be separated?

The separation of Metoprolol's enantiomers requires a chiral separation technique. There are two primary approaches:

  • Direct Separation using a Chiral Stationary Phase (CSP): This is the most prevalent and efficient method.[2] Polysaccharide-based CSPs, particularly the Chiralcel OD column (cellulose tris(3,5-dimethylphenylcarbamate)), are widely reported to provide high resolution for Metoprolol enantiomers.[2][3][4][5]

  • Indirect Separation with a Chiral Mobile Phase Additive: It is possible to achieve enantioseparation on a standard C18 column by adding a chiral selector, such as methyl-β-cyclodextrin (M-β-CD), to the mobile phase.[2][6]

Q3: Some Metoprolol impurities are polar and lack a UV chromophore. How can these be separated and detected?

Impurities like M and N are polar and non-chromophoric, making them difficult to retain and detect with standard RP-HPLC-UV methods.[7][8] For these compounds, Hydrophilic Interaction Chromatography (HILIC) is the recommended technique.[7][8][9]

  • Column Choice: A mixed-mode column like the Acclaim™ Trinity™ P2 or a dedicated HILIC column such as the Halo Penta HILIC is effective.[7][8][10]

  • Detection: Since these impurities do not absorb UV light, a universal detector like a Charged Aerosol Detector (CAD) is required for reliable quantification.[7][8]

Q4: Are there official HPLC methods for Metoprolol impurity profiling in major pharmacopoeias?

Yes, pharmacopoeias like the United States Pharmacopeia (USP) are actively modernizing their monographs to replace older techniques like Thin Layer Chromatography (TLC) with more robust HPLC methods.[1] For instance, the USP monograph for Metoprolol Succinate Extended-Release Tablets specifies HPLC methods, often utilizing a C8 (L7 packing) column for dissolution testing and impurity analysis.[11][12] The European Pharmacopoeia (EP) also includes HPLC methods for determining related substances.[1]

Column Selection Guide

The choice of an HPLC column is critically dependent on the analytical objective. The following decision tree illustrates a logical workflow for selecting the appropriate column type.

start Analytical Goal for Metoprolol Analysis achiral Separate Metoprolol from Process Impurities / Degradants start->achiral Achiral chiral Separate (R)- and (S)- Metoprolol Enantiomers start->chiral Chiral impurity_type Nature of Impurities? achiral->impurity_type chiral_method Chiral Separation Method? chiral->chiral_method rp_hplc Standard Chromophoric Impurities impurity_type->rp_hplc Chromophoric hilic Polar / Non-Chromophoric Impurities (e.g., Impurity N) impurity_type->hilic Non-Chromophoric c18_col Use C18 or C8 Column with UV Detection rp_hplc->c18_col hilic_col Use HILIC Column with CAD Detection hilic->hilic_col csp_col Direct Method: Chiral Stationary Phase (CSP) chiral_method->csp_col Direct cma_method Indirect Method: Chiral Mobile Phase Additive chiral_method->cma_method Indirect chiralcel Use Polysaccharide-based Column (e.g., Chiralcel OD) csp_col->chiralcel c18_additive Use C18 Column with e.g., Cyclodextrin in Mobile Phase cma_method->c18_additive

Caption: Decision tree for optimal column selection in Metoprolol analysis.

Troubleshooting Guides

Issue 1: Poor Resolution Between Metoprolol and an Impurity Peak

Possible CausesSolutions
Inappropriate Mobile Phase Composition Adjust the organic modifier-to-buffer ratio. For RP-HPLC, decreasing the organic content generally increases retention and may improve resolution. For complex separations, switch from an isocratic to a gradient method.[1]
Incorrect Column Chemistry If resolution is poor on a standard C18 column, consider a different stationary phase. A Phenyl-Hexyl phase can offer unique selectivity for aromatic compounds.[1]
Suboptimal Temperature Enantioselectivity, in particular, can be highly temperature-dependent.[2] Optimize the column temperature (e.g., test in a range of 15-40°C) to maximize the resolution between critical pairs.
Flow Rate is Too High While faster flow rates shorten run times, they can decrease efficiency. A lower flow rate generally increases resolution. Optimize the flow rate to find a balance between separation and analysis time.[2]

Issue 2: Peak Tailing for the Metoprolol Peak

Possible CausesSolutions
Secondary Interactions with Column Silica Metoprolol is a basic amine and can interact with residual silanols on the silica surface, causing tailing.[13] Use a modern, high-purity silica column or one with end-capping (e.g., Poroshell 120 EC-C18).[1] Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase (~0.1%) can mitigate this issue.
Inappropriate Mobile Phase pH The pH can affect the ionization state of Metoprolol. Adjusting the pH of the mobile phase buffer can significantly improve peak shape.[2]
Column Overload Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or the concentration of the sample to see if the peak shape improves.[14]
Column Contamination or Degradation The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]

Issue 3: Inconsistent or Drifting Retention Times

Possible CausesSolutions
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis.[2]
Fluctuations in Temperature Changes in ambient temperature can affect retention times. Use a column thermostat or a column compartment with temperature control to maintain a constant, stable temperature.[2]
Mobile Phase Composition Changes Volatile components of the mobile phase can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[2]
HPLC Pump Malfunction Issues with the pump, such as leaks or improper priming, can lead to an inconsistent flow rate. Check the pump to ensure it is delivering a stable, pulse-free flow.[2]

Data and Methodologies

Table 1: Example HPLC Conditions for Metoprolol Analysis
Analytical GoalColumnMobile PhaseFlow RateDetectionReference
Impurity Profiling ACE 5 C18 (250 x 4.6 mm, 5 µm)Gradient: A) 95:5 pH 2.5 buffer/Methanol B) 55:45 Methanol/Acetonitrile1.0 mL/minUV @ 225 nm
Chiral Separation (Direct) Chiralcel ODVaries; often Hexane/Ethanol/Isopropanol with a basic additive like diethylamine (DEA)~1.0 mL/minUV or Fluorescence[3][5]
Chiral Separation (Indirect) Macherey Nagel C18 (250 x 4.6 mm, 5.0 µm)86:14 Aqueous (1.5 g/L M-β-CD, pH 3.1) / Methanol0.5 mL/minUV @ 274 nm[6]
Polar Impurity Analysis Acclaim™ Trinity™ P2 (HILIC)Isocratic; optimized pH and ionic strength of ammonium formate buffer-CAD[7][10]
Polar Impurity Analysis Halo Penta HILIC (150 x 4.6 mm, 5 µm)Acetonitrile and Ammonium Formate Buffer (pH 2.8 or 3.2)-CAD[8]

Experimental Protocols

Protocol 1: General Impurity Profiling using RP-HPLC

This protocol is a representative example for the separation of Metoprolol from its process-related impurities.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mob 1. Prepare Mobile Phase (e.g., Buffered Acetonitrile/Water) prep_std 2. Prepare Standard Solution (Metoprolol & Impurities in Diluent) prep_smp 3. Prepare Sample Solution (Dissolve drug product in Diluent) equil 4. Equilibrate C18 Column with Mobile Phase prep_smp->equil inject 5. Inject Standard & Sample Solutions run 6. Run Gradient Program detect 7. Detect Peaks (e.g., UV at 225 nm) integrate 8. Integrate Peak Areas detect->integrate quantify 9. Quantify Impurities (Relative to Metoprolol Peak)

Caption: General workflow for Metoprolol impurity analysis by RP-HPLC.

Methodology:

  • Column: Utilize a C18 column (e.g., ACE 5 C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: A mixture of pH 2.5 buffer and methanol (95:5 v/v).

    • Mobile Phase B: A mixture of methanol and acetonitrile (55:45 v/v).

    • Filter the mobile phase through a 0.45 µm filter before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Column Temperature: 30°C.

    • Run a gradient program to elute all impurities and the main compound within a reasonable time, for example, a 60-minute total run time.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent to achieve a target concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the prepared sample and system suitability solutions. Identify and quantify impurities based on their retention times and peak areas relative to the Metoprolol standard.

Protocol 2: Chiral Separation using a CSP

This protocol outlines the direct separation of Metoprolol enantiomers.

Methodology:

  • Column: Chiralcel OD column.[3][5]

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, ethanol, and isopropanol, often with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape. A composition could be Hexane:Ethanol:Isopropanol:DEA (88:10.2:1.8:0.2).[5]

  • Chromatographic Conditions:

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: Fluorescence detection is often used for higher sensitivity in biological samples, but UV detection is also applicable.[5][15]

    • Column Temperature: Maintain a constant temperature, for example, 24°C, as enantioselectivity can be temperature-sensitive.[2][5]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample. The two enantiomers, (R)- and (S)-Metoprolol, will elute as two separate, resolved peaks.

References

Technical Support Center: Mobile Phase Optimization for Bisoprolol Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisoprolol impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase conditions for accurate and robust HPLC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of Bisoprolol and its impurities via HPLC.

Q1: My Bisoprolol peak is tailing. What are the common causes and how can I fix it?

A1: Peak tailing for basic compounds like Bisoprolol is a frequent issue in reversed-phase HPLC. It is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For a basic compound like Bisoprolol, a lower pH (e.g., pH 2.5-3.5) will ensure the analyte is in its protonated (ionized) form, which can reduce interactions with silanols. Conversely, a higher pH can also be explored, but care must be taken not to exceed the column's pH stability range.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups, thereby improving peak shape. Consider increasing the buffer concentration in increments (e.g., from 10mM to 25mM or 50mM).

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic analytes.[1]

  • Add an Ion-Pairing Agent: In some cases, adding an ion-pairing agent like 1-hexanesulfonic acid sodium salt to the mobile phase can improve peak shape and retention of basic compounds.[2]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1] Try diluting your sample and re-injecting to see if the peak shape improves.

Q2: I am not getting good resolution between Bisoprolol and its known impurities. What should I try?

A2: Achieving adequate resolution between the main active pharmaceutical ingredient (API) peak and its impurities is critical for accurate quantification.

Optimization Strategies:

  • Modify Organic Modifier Ratio: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a primary factor affecting retention and selectivity. Systematically vary the percentage of the organic modifier. A lower percentage will generally increase retention times and may improve the separation of closely eluting peaks.

  • Change the Organic Modifier: If changing the ratio of your current organic modifier is not effective, try switching to a different one. For example, if you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Adjust pH: The ionization state of Bisoprolol and its impurities can be manipulated by changing the mobile phase pH, which can significantly impact their retention behavior and improve separation.[3]

  • Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient elution program can be employed. A shallow gradient can help to separate closely eluting impurities from the main peak. A gradient of increasing organic phase concentration can be effective.

  • Column Selection: Consider using a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.

Q3: I am observing ghost peaks in my chromatogram. What could be the source?

A3: Ghost peaks are extraneous peaks that do not originate from the injected sample.

Possible Causes and Solutions:

  • Contaminated Mobile Phase: Ensure that high-purity HPLC-grade solvents and freshly prepared buffers are used. Contaminants in the water or solvents can appear as ghost peaks, especially in gradient elution.

  • System Carryover: A previous, more concentrated sample may not have been completely flushed from the injector or column. Run several blank injections (mobile phase only) to see if the ghost peaks persist. If so, implement a robust needle wash protocol and ensure the injection system is clean.

  • Degradation of Mobile Phase Components: Some mobile phase additives can degrade over time. Prepare fresh mobile phase daily.

  • Bleed from the Column: An old or unstable column can "bleed" stationary phase, resulting in a rising baseline or ghost peaks in a gradient run.

Q4: My retention times are drifting. What should I do?

A4: Consistent retention times are crucial for peak identification and method reproducibility.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, allow sufficient time for the column to return to initial conditions between runs.

  • Mobile Phase Composition: Inaccurately prepared mobile phase can lead to drifting retention times. Ensure precise measurements of all components. If using a pre-mixed mobile phase, be aware of potential solvent evaporation over time, which can alter the composition.

  • Temperature Fluctuations: Column temperature affects retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[4]

  • Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time shifts. Check for leaks and ensure the pump is properly primed and degassed.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Bisoprolol Impurity Analysis

This protocol outlines a systematic approach to developing a mobile phase for the analysis of Bisoprolol and its impurities.

1. Initial Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.
  • Mobile Phase A: 20 mM Phosphate Buffer, pH adjusted to 3.0 with orthophosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 226 nm.[5]
  • Injection Volume: 10 µL.
  • Column Temperature: 25 °C.

2. Isocratic Elution Screening:

  • Prepare a series of mobile phases with varying ratios of Mobile Phase A to Mobile Phase B (e.g., 75:25, 70:30, 65:35 v/v).
  • Inject a standard solution containing Bisoprolol and known impurities for each mobile phase composition.
  • Evaluate the chromatograms for peak shape, retention time, and resolution between Bisoprolol and its impurities.

3. pH Adjustment:

  • If resolution is insufficient, adjust the pH of Mobile Phase A (e.g., to 2.5 or 3.5) and repeat the isocratic screening. Retention of Bisoprolol is often sensitive to pH changes.[3]

4. Gradient Elution Development (if necessary):

  • If isocratic elution does not provide adequate separation of all impurities, develop a gradient method.
  • Start with a high aqueous composition (e.g., 90% A) and gradually increase the organic composition (e.g., to 70% B) over a set period (e.g., 20 minutes).
  • Optimize the gradient slope and duration to achieve the desired separation.

Protocol 2: Forced Degradation Study of Bisoprolol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

1. Sample Preparation:

  • Prepare a stock solution of Bisoprolol in a suitable solvent (e.g., methanol or mobile phase).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1N HCl and heat at 60°C for 1 hour.[5]
  • Base Hydrolysis: Treat the stock solution with 0.1N NaOH and heat at 60°C for 1 hour.[5]
  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a specified period.
  • Photolytic Degradation: Expose the drug solution to UV light.

3. Analysis:

  • After exposure, neutralize the acid and base-stressed samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze the stressed samples using the developed HPLC method.
  • The method is considered stability-indicating if the degradation products are well-resolved from the parent Bisoprolol peak and from each other.[6]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Bisoprolol Analysis

ParameterMethod 1Method 2Method 3Method 4
Mobile Phase Methanol: Phosphate Buffer (65:35, v/v)[7]Buffer: Acetonitrile (75:25, v/v), pH 5.6[5]20 mM Phosphate Buffer (pH 2.5): Methanol: Acetonitrile (42:29:29, v/v/v)[6]25 mM Ammonium Acetate (pH 5.0): Methanol (65:35, v/v)[3]
Column Hi Qsil C18 (250 x 4.6 mm, 5 µm)[7]C18[5]Oyster ODS3 (150 x 4.6 mm, 5 µm)[6]Luna C18-2 (50 x 4.6 mm, 3 µm)[3]
Flow Rate 1.0 mL/min[7]1.0 mL/min[5]1.0 mL/min[6]0.8 mL/min[3]
Detection (UV) 225 nm[7]226 nm[5]230 nm[6]230 nm[3]
Retention Time (Bisoprolol) 4.75 min[7]Not specified2.54 min[6]1.45 min[3]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH Appropriate for Basic Analyte? start->check_pH adjust_pH Adjust pH (e.g., 2.5-3.5) or Increase Buffer Concentration check_pH->adjust_pH No check_column Using an End-Capped Column? check_pH->check_column Yes solution Peak Shape Improved adjust_pH->solution use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_overload Is Sample Concentration Too High? check_column->check_overload Yes use_endcapped->solution dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_overload->solution No dilute_sample->solution

Caption: Troubleshooting workflow for Bisoprolol peak tailing.

Mobile_Phase_Optimization_Workflow start Start: Define Initial Conditions (C18, ACN/Buffer, pH 3.0) isocratic_screen Screen Isocratic Ratios (e.g., 25%, 30%, 35% ACN) start->isocratic_screen resolution_check1 Is Resolution Adequate? isocratic_screen->resolution_check1 adjust_pH Adjust Mobile Phase pH (e.g., 2.5 or 3.5) resolution_check1->adjust_pH No final_method Final Method resolution_check1->final_method Yes resolution_check2 Is Resolution Adequate? adjust_pH->resolution_check2 develop_gradient Develop Gradient Method (e.g., 10-70% ACN over 20 min) resolution_check2->develop_gradient No resolution_check2->final_method Yes optimize_gradient Optimize Gradient Slope & Time develop_gradient->optimize_gradient optimize_gradient->final_method

Caption: Systematic workflow for mobile phase optimization.

References

Validation & Comparative

Validation of analytical method for 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde as per ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Analytical Method Validation for 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

This guide provides a comparative overview of two common analytical methods for the quantification of this compound, a known impurity of beta-blockers like Metoprolol and Bisoprolol.[1][2][3] The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the methods are suitable for their intended purpose in pharmaceutical quality control.[4][5][6][7]

The two methods compared are:

  • Method A: A conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Method B: A modern Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

This comparison is intended for researchers, analytical scientists, and drug development professionals to aid in selecting the appropriate analytical technique for impurity profiling and quantification.

Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for separating, identifying, and quantifying components in a mixture.[8] When coupled with a UV detector, it offers a robust and reliable method for routine quality control.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC.[9][10] By using columns with smaller particle sizes (<2 µm) and operating at higher pressures, UHPLC delivers faster analysis times, superior resolution, and increased sensitivity.[10] Coupling UHPLC with a mass spectrometer (MS/MS) provides unparalleled selectivity and sensitivity, making it ideal for detecting and quantifying trace-level impurities.[11][12]

Logical Workflow for ICH Q2(R1) Method Validation

The following diagram illustrates the typical workflow for validating an analytical procedure according to ICH Q2(R1) guidelines. This process ensures that the chosen analytical method is reliable, reproducible, and fit for its intended use.

ICH_Q2_R1_Validation_Workflow start Define Analytical Method's Purpose dev Develop Analytical Procedure start->dev protocol Write Validation Protocol dev->protocol execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity report Generate Validation Report linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness execute->report implement Implement for Routine Use report->implement

Caption: Workflow for analytical method validation as per ICH Q2(R1) guidelines.

Comparative Performance Data

The performance of Method A (HPLC-UV) and Method B (UHPLC-MS/MS) was evaluated based on the validation parameters stipulated in ICH Q2(R1). The results are summarized below.

Validation ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSICH Acceptance Criteria
Specificity No interference from blank/placebo at the analyte's retention time.No interference observed; mass transition is highly specific.No interference at the analyte's retention time/m/z.
Linearity (R²) 0.9992> 0.9998R² ≥ 0.999
Range 1.0 - 15.0 µg/mL0.5 - 500 ng/mLAs per linearity
Accuracy (% Recovery) 98.9% - 101.5%99.5% - 100.8%98.0% - 102.0% for impurities
Precision (Repeatability, %RSD) 1.2%0.8%≤ 2.0%
Precision (Intermediate, %RSD) 1.5%1.1%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLSignal-to-Noise Ratio ≥ 10:1
Robustness Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%).Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±5%).No significant impact on results.
Analysis Run Time ~15 minutes~5 minutesN/A
Performance Attribute Comparison

This diagram visually contrasts the key attributes of the two analytical methods.

Method_Comparison center Analytical Methods hplc HPLC-UV speed Speed hplc->speed Slower sensitivity Sensitivity hplc->sensitivity Lower specificity Specificity hplc->specificity Good cost Cost hplc->cost Lower uhplc UHPLC-MS/MS uhplc->speed Faster uhplc->sensitivity Higher uhplc->specificity Excellent uhplc->cost Higher

Caption: Key performance attribute comparison between HPLC-UV and UHPLC-MS/MS.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. All experiments use a reference standard of this compound.

Method A: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 65:35 (v/v) mixture of 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

Linearity Protocol:

  • Prepare a stock solution of the reference standard at 100 µg/mL.

  • Perform serial dilutions to create at least five calibration standards ranging from 1.0 µg/mL to 15.0 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Calculate the coefficient of determination (R²) using linear regression analysis.

Accuracy Protocol:

  • Prepare a sample matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the concentration of the analyte using the calibration curve.

  • Express accuracy as the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Method B: UHPLC-MS/MS
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MRM Transition: Precursor ion [M+H]⁺ → Product ion (Specific m/z values to be determined via infusion). A deuterated analog can be used as an internal standard.[13]

  • Injection Volume: 5 µL.

Linearity Protocol:

  • Prepare a stock solution of the reference standard at 10 µg/mL.

  • Perform serial dilutions to create at least six calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

  • Calculate the coefficient of determination (R²) using a weighted (1/x) linear regression.

Limit of Quantitation (LOQ) Protocol:

  • Prepare a series of low-concentration spiked samples.

  • Analyze the samples and determine the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Verify the LOQ by analyzing six replicate samples at this concentration. The precision (%RSD) should be ≤ 10% and accuracy (% recovery) should be within 80-120%.

Conclusion and Recommendation

Both HPLC-UV and UHPLC-MS/MS methods can be successfully validated for the quantification of this compound according to ICH Q2(R1) guidelines.

  • Method A (HPLC-UV) is a cost-effective and robust choice for routine quality control where impurity levels are expected to be well above the detection limit. Its simplicity makes it suitable for standard QC laboratories.[8]

  • Method B (UHPLC-MS/MS) is the superior choice for applications requiring high sensitivity, high specificity, and high throughput.[10][14] Its ability to detect and quantify trace-level impurities makes it indispensable for in-depth impurity profiling, stability studies, and toxicological assessments where low limits of detection are critical.[11][15] The significantly shorter run time also offers a major advantage in high-throughput environments.

References

Inter-laboratory Insights into the Analysis of Metoprolol Impurity C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of analytical methodologies for the quantification of Metoprolol Impurity C, providing researchers, scientists, and drug development professionals with a comparative overview of available techniques. This guide synthesizes data from various studies to highlight the performance of different analytical approaches and offers detailed experimental protocols.

Metoprolol, a widely prescribed beta-blocker, undergoes rigorous purity testing to ensure its safety and efficacy. A critical aspect of this testing is the accurate quantification of impurities, such as Metoprolol Impurity C. This guide provides a comprehensive comparison of analytical methods for the analysis of Metoprolol Impurity C, drawing upon published experimental data to inform laboratory practices. While direct inter-laboratory comparison studies are not publicly available, this document serves as a valuable resource by comparing the performance of various analytical techniques reported in the scientific literature.

Comparative Analysis of Analytical Methods

The primary analytical technique for the quantification of Metoprolol Impurity C is High-Performance Liquid Chromatography (HPLC). Various HPLC-based methods have been developed, each with distinct advantages and performance characteristics. The following table summarizes the key parameters of these methods.

Analytical Method Column Mobile Phase Detection Reported Performance Reference
Reversed-Phase HPLC C18 (e.g., Akzo Nobel Kromasil, 250 mm x 4.6 mm, 5 µm)Methanol:0.1 M Hydrochloric Acid (50:50)UVThe retention time for Impurity C was 3.7 min, distinct from Metoprolol (5.9 min), demonstrating selectivity.[1][1]
Reversed-Phase HPLC YMC-Triart PFP C18 (250 mm x 4.6 mm, 5 µm)Buffer solution 2:Acetonitrile (60:40 v/v)UV (235 nm)The method was developed for the simultaneous determination of amlodipine, metoprolol, and their impurities, including Impurity C.[2][2]
HPLC with UV Detection Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm)A: 10 mM Ammonium acetate; B: Acetonitrile (Gradient)UV (280 nm)This method was developed to replace older TLC methods and provides good peak shapes and separation for metoprolol and its impurities.[3][3]
Hydrophilic Interaction Chromatography (HILIC) with Charged Aerosol Detection (CAD) Thermo Scientific™ Acclaim™ Trinity™ P2 (mixed-mode)Not specifiedCADThis technique is suitable for impurities lacking a UV chromophore. While specific data for Impurity C is not provided, the LOD for other impurities (M and N) were 10 and 25 ng, respectively.[4][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for the key experiments cited in this guide.

1. Reversed-Phase HPLC with UV Detection (Adapted from[1])

  • Objective: To separate and quantify Metoprolol Impurity C in the presence of the active pharmaceutical ingredient (API).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Akzo Nobel Kromasil C18 (250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of methanol and 0.1 M hydrochloric acid in a 50:50 ratio.[1]

    • Flow Rate: Not specified.

    • Column Temperature: Not specified.

    • Detection Wavelength: Not specified.

    • Injection Volume: Not specified.

  • Sample Preparation:

    • Standard Solution: A standard solution of Metoprolol Impurity C is prepared in the mobile phase.[1]

    • Test Solution: A solution of the Metoprolol Tartrate test sample is prepared in the mobile phase.[1]

  • Procedure: Inject the standard and test solutions into the chromatograph and record the chromatograms. The retention time of Impurity C is compared to that of the standard for identification.

2. Reversed-Phase HPLC for Simultaneous Determination (Adapted from[2])

  • Objective: To simultaneously determine Metoprolol, Amlodipine, and their respective impurities, including Metoprolol Impurity C.

  • Instrumentation: An HPLC system with a UV detector (e.g., Ultimate 3000 HPLC system).[2]

  • Chromatographic Conditions:

    • Column: YMC-Triart PFP C18 (250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of buffer solution 2 and acetonitrile (60:40 v/v).[2]

    • Flow Rate: 1.2 mL/minute.[2]

    • Column Temperature: 25 °C.[2]

    • Detection Wavelength: 235 nm.[2]

    • Injection Volume: 5 µL.[2]

  • Sample Preparation:

    • Reference Stock Solution for Metoprolol-related compound C: 5 mg of Metoprolol-related compound C standard is dissolved in 25 mL of diluent.[2]

  • Procedure: Inject the prepared solutions into the HPLC system. The method is validated according to ICH guidelines.[2]

Visualizing the Workflow and Impurity Relationships

To better understand the process of an inter-laboratory comparison and the context of impurity analysis, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Characterize Homogeneous Test Material B->C D Develop & Distribute Protocol C->D E Distribute Test Material to Labs D->E F Laboratories Perform Analysis E->F G Laboratories Report Results F->G H Statistical Analysis of Results G->H I Identify Outliers & Assess Variability H->I J Publish Final Report I->J

Caption: A typical workflow for an inter-laboratory comparison study.

Metoprolol_Impurity_C_Context Metoprolol Metoprolol Synthesis ImpurityC Metoprolol Impurity C (Process-related and Degradation) Metoprolol->ImpurityC Side Reactions Degradation Degradation Pathways (e.g., Oxidation) Metoprolol->Degradation FinalProduct Final Metoprolol Drug Product Metoprolol->FinalProduct StartingMaterials Starting Materials & Intermediates StartingMaterials->Metoprolol QC Quality Control Analysis (HPLC, etc.) ImpurityC->QC Degradation->ImpurityC FinalProduct->QC

References

Unveiling Trace Impurities: A Comparative Guide to Analytical Techniques for Beta-Blocker Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of beta-blocker formulations is paramount. This guide provides a comprehensive comparison of key analytical techniques used for the identification and quantification of impurities, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

Beta-blockers, a class of drugs widely prescribed for cardiovascular conditions, can contain impurities originating from the manufacturing process, degradation, or storage. Regulatory bodies mandate stringent control over these impurities. This comparative study delves into the most prevalent and effective analytical techniques for beta-blocker impurity profiling: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Performance Comparison of Analytical Techniques

The selection of an analytical technique for impurity profiling is a critical decision driven by factors such as sensitivity, selectivity, speed, and the nature of the impurities. The following table summarizes the quantitative performance of these methods based on published literature, offering a clear comparison to guide your choice.

Analytical TechniqueCommon AnalytesLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
HPLC-UV Propranolol & 10 known impurities-0.0123–0.4266 µg/mL[1]> 0.9982[1]Robust, widely available, suitable for routine quality control.Lower sensitivity compared to MS, may require longer run times.
UPLC-MS/MS Esmolol & 20 impurities---High sensitivity and selectivity, provides structural information for impurity identification.[2]Higher equipment cost and complexity.
UPLC-QqQ-MS/MS 15 beta-blockers-0.1 to 0.5 ng/mL[3]> 0.995[3]Excellent for trace-level quantification in complex matrices.[3]Requires significant expertise for method development and maintenance.
GC-MS 6 beta-blockers & 2 beta-agonists20 ng/mL (average)[4]--High resolution for volatile and semi-volatile impurities, provides structural information.Requires derivatization for non-volatile beta-blockers, which can add complexity.[4][5]
Capillary Electrophoresis (CE)-ECL Atenolol, Metoprolol, Esmolol0.1 - 0.5 µmol/L[6]--High separation efficiency, low sample and reagent consumption.[7]Lower sensitivity for some applications, reproducibility can be a challenge.

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Propranolol Impurities[1]
  • Column: C18 column (100 × 4.6 mm, 2.7 μm)

  • Mobile Phase: A binary gradient mixture of pH 2.3 phosphate buffer and organic modifiers (acetonitrile, methanol, and isopropyl alcohol).

  • Detection: UV detector.

  • Sample Preparation: Propranolol bulk drug, tablets, and capsules were dissolved in a suitable solvent.

  • Key Validation Parameters: The method was validated for specificity, limit of detection, limit of quantitation, linearity, precision, accuracy, and robustness.[1]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Esmolol Impurities[2]
  • LC System: Thermo Scientific UPLC system.

  • Column: Ultimate UPLC LP-C18 column (2.1 mm × 110 mm, 1.8 μm).

  • Mobile Phase: Gradient elution using (A) Aqueous solution (containing 5 mmol/L ammonium formate + 0.1 % formic acid) and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • MS System: Thermo ScientificTM Q Exactive MS system with an ESI ion source.

  • Sample Preparation: Esmolol injections were diluted with H2O to a final concentration of 0.1 mg/mL.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Beta-Blocker Screening[4][5]
  • Derivatization: A crucial step for GC analysis of polar beta-blockers. Trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is effective.[5] Another option is derivatization with pentafluoropropionic anhydride (PFPA).[4]

  • GC Column: HP-Ultra 1, length 25 m, i.d. 0.2 mm, film thickness 0.11 µm.[8]

  • Carrier Gas: Helium.

  • Injector Temperature: 280 ºC.

  • Temperature Program: 180 ºC (0 min), ramped to 240 ºC, and then to 320 ºC.[8]

  • MS Detection: Electron Impact (EI) ionization.

Capillary Electrophoresis (CE) for Beta-Blocker Analysis[6]
  • Instrumentation: Capillary electrophoresis system with electrochemiluminescence (ECL) detection.

  • Running Buffer: A suitable buffer containing an additive like Poly-β-cyclodextrin to improve separation.

  • Separation Principle: Based on the differential migration of charged analytes in an electric field.

  • Sample Preparation: Pharmaceutical formulations or urine samples are diluted and injected directly.

Visualizing the Workflow and Technique Relationships

To better understand the analytical process and the interplay between different techniques, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Drug Substance / Product Dissolution Dissolution / Dilution Sample->Dissolution Extraction Solid Phase / Liquid-Liquid Extraction (if necessary) Dissolution->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC / UPLC Extraction->HPLC CE Capillary Electrophoresis Extraction->CE GC GC Derivatization->GC MS Mass Spectrometry HPLC->MS LC-MS UV UV/Vis Detector HPLC->UV UV Detection GC->MS GC-MS Peak_Integration Peak Integration & Quantification MS->Peak_Integration UV->Peak_Integration Impurity_ID Impurity Identification (Mass Spectra, Standards) Peak_Integration->Impurity_ID Reporting Reporting & Documentation Impurity_ID->Reporting

Caption: General experimental workflow for beta-blocker impurity analysis.

Technique_Relationships Analytical_Techniques Analytical Techniques for Beta-Blocker Impurities Chromatography Chromatographic Methods Analytical_Techniques->Chromatography Electrophoresis Electrophoretic Methods Analytical_Techniques->Electrophoresis Liquid_Chromatography Liquid Chromatography (LC) Chromatography->Liquid_Chromatography Gas_Chromatography Gas Chromatography (GC) Chromatography->Gas_Chromatography Capillary_Electrophoresis Capillary Electrophoresis (CE) Electrophoresis->Capillary_Electrophoresis HPLC HPLC Liquid_Chromatography->HPLC UPLC UPLC Liquid_Chromatography->UPLC GC_MS GC-MS Gas_Chromatography->GC_MS CE_UV CE-UV Capillary_Electrophoresis->CE_UV CE_MS CE-MS Capillary_Electrophoresis->CE_MS

Caption: Logical relationship of analytical techniques for impurity profiling.

Forced Degradation Studies: A Critical Component

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure.[9] These studies are crucial for developing stability-indicating methods that can separate and quantify the active pharmaceutical ingredient from its degradation products.[9] For instance, a study on bisoprolol fumarate using LC-UV-MS/MS revealed that acid hydrolysis led to the formation of specific impurities, while alkaline hydrolysis produced a different set of degradation products.[10]

Conclusion

The choice of an analytical technique for beta-blocker impurity profiling depends on the specific requirements of the analysis. HPLC remains a workhorse for routine quality control due to its robustness. For higher sensitivity and structural elucidation of unknown impurities, UPLC coupled with mass spectrometry is the gold standard. GC-MS is a powerful tool for volatile impurities but often necessitates a derivatization step. Capillary electrophoresis offers high separation efficiency with minimal solvent consumption. By understanding the capabilities and limitations of each technique, researchers can develop and validate robust analytical methods to ensure the quality, safety, and efficacy of beta-blocker drug products.

References

A Comparative Guide to HPLC and UPLC for the Analysis of Bisoprolol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, the rigorous control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. Bisoprolol, a widely used beta-blocker for treating cardiovascular diseases, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analytical testing of Bisoprolol and its related impurities. The information presented herein is a synthesis of findings from various studies, offering a comprehensive overview of the methodologies and their respective performance characteristics.

Introduction to Chromatographic Techniques for Impurity Profiling

Both HPLC and UPLC are powerful separation techniques used to identify and quantify impurities in pharmaceutical products. HPLC has long been the industry standard, known for its robustness and versatility.[1] UPLC, a more recent advancement, utilizes smaller particle size columns (sub-2 µm) and higher operating pressures to achieve faster separations and improved resolution.[2] The choice between these two techniques often depends on the specific analytical needs, throughput requirements, and available resources.

Experimental Protocols

Detailed methodologies for the analysis of Bisoprolol impurities using both HPLC and UPLC have been reported in various studies. Below are representative experimental protocols compiled from the literature.

High-Performance Liquid Chromatography (HPLC) Method

A commonly employed HPLC method for the analysis of Bisoprolol and its impurities involves reversed-phase chromatography with UV detection.

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile). A typical mobile phase composition is a 70:30 (v/v) ratio of aqueous buffer to acetonitrile.[3]

  • Flow Rate: 0.8 to 1.0 mL/min[1][3]

  • Injection Volume: 20 µL

  • Detection: UV detector set at 224 nm or 225 nm[3]

  • Column Temperature: Ambient or controlled at 25°C

Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method offers a significant reduction in analysis time while providing enhanced separation efficiency.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of 0.2% (v/v) perchloric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The gradient may start with a low percentage of acetonitrile and gradually increase to elute the impurities and the active ingredient.

  • Flow Rate: 0.23 to 0.5 mL/min[1]

  • Injection Volume: 1 to 5 µL

  • Detection: UV or PDA detector, typically at 210 nm[1]

  • Column Temperature: 20°C

Performance Comparison: HPLC vs. UPLC

The cross-validation and comparison of HPLC and UPLC methods for Bisoprolol impurity analysis reveal distinct advantages for each technique. UPLC generally demonstrates superior performance in terms of speed, resolution, and sensitivity, while HPLC remains a robust and reliable workhorse in many quality control laboratories.

Quantitative Data Summary

Table 1: Chromatographic Performance

ParameterHPLCUPLC
Typical Run Time 15 - 30 minutes5 - 10 minutes
Resolution GoodExcellent
Peak Width BroaderNarrower
Solvent Consumption HigherLower

Table 2: Method Validation Parameters

ParameterHPLCUPLC
Linearity (Correlation Coefficient, r²) > 0.999[3]> 0.999
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL[1]
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL[1]
Accuracy (% Recovery) 98 - 102%[3]98 - 102%
Precision (% RSD) < 2%[3]< 2%

Discussion

The data clearly indicates that UPLC offers significant advantages in terms of speed and sensitivity for the analysis of Bisoprolol impurities. The shorter run times associated with UPLC can dramatically increase sample throughput, a critical factor in high-volume quality control environments. Furthermore, the enhanced sensitivity of UPLC allows for the detection and quantification of impurities at lower levels, which is crucial for ensuring the safety and purity of the drug substance.

While HPLC may have longer run times and lower sensitivity compared to UPLC, it remains a widely used and validated technique.[3] The robustness and lower initial capital investment of HPLC systems make them a viable option for many laboratories. The choice between HPLC and UPLC will ultimately depend on the specific requirements of the analysis, including the need for high throughput, the required level of sensitivity, and budgetary considerations.

Visualizing the Analytical Workflow

To better illustrate the processes involved in the analysis of Bisoprolol impurities, the following diagrams, generated using the DOT language, outline the general experimental workflow and the logical relationship in method selection.

Analytical Workflow for Bisoprolol Impurity Analysis cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample_Weighing Weighing of Bisoprolol Sample Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution Standard_Weighing Weighing of Reference Standards Standard_Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into HPLC/UPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Generation of Analysis Report Quantification->Reporting

A generalized workflow for the analysis of Bisoprolol impurities.

Method Selection Logic Start Analytical Requirement High_Throughput High Throughput Needed? Start->High_Throughput High_Sensitivity High Sensitivity Required? High_Throughput->High_Sensitivity No Select_UPLC Select UPLC High_Throughput->Select_UPLC Yes Existing_Method Validated HPLC Method Exists? High_Sensitivity->Existing_Method No High_Sensitivity->Select_UPLC Yes Select_HPLC Select HPLC Existing_Method->Select_HPLC No Consider_UPLC_Transfer Consider Method Transfer to UPLC Existing_Method->Consider_UPLC_Transfer Yes Validate_HPLC Validate Existing HPLC Method Consider_UPLC_Transfer->Validate_HPLC

A decision tree for selecting between HPLC and UPLC.

Conclusion

References

A Comparative Guide to Metoprolol EP Impurity C and Other Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical products is paramount. This guide provides a detailed comparison of Metoprolol EP Impurity C against other known degradation products of Metoprolol, a widely used beta-blocker. The information presented herein is supported by experimental data from various studies to facilitate a comprehensive understanding of their formation, characterization, and analytical detection.

Executive Summary

Metoprolol is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Metoprolol EP Impurity C, chemically known as 4-(2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride, is a significant degradation product that can arise from oxidative breakdown.[1] Understanding the profile of this and other impurities is crucial for maintaining the quality, safety, and efficacy of Metoprolol-containing drug products. This guide outlines the formation of these impurities under forced degradation conditions and details the analytical methodologies for their quantification.

Comparison of Metoprolol Degradation Products

Forced degradation studies are essential to identify potential degradation products and assess the stability of a drug substance.[2][3][4] Metoprolol has been shown to degrade under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions, while generally being stable under thermal stress.[5][6][7][8]

The following table summarizes the key degradation products of Metoprolol identified under various stress conditions.

Impurity NameChemical NameFormation ConditionsNotes
Metoprolol EP Impurity C 4-(2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochlorideOxidative stressAlso known as Metoprolol USP Related Compound C and Bisoprolol EP Impurity L.[1][9][10][11][12]
Metoprolol EP Impurity A1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-olProcess-related and potential degradant
Metoprolol EP Impurity B4-(2-methoxyethyl)phenolHydrolysis (acidic and alkaline)A primary hydrolytic degradation product.[7]
Metoprolol EP Impurity D1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-olProcess-related and potential degradant
Metoprolol EP Impurity M3-(isopropylamino)propane-1,2-diolOxidative stressNon-chromophoric impurity, requiring specialized detection methods.[13]
Metoprolol EP Impurity N3-(isopropylamino)propan-1,2-diol hydrochlorideOxidative stressNon-chromophoric impurity, requiring specialized detection methods.[13]
O-demethylated Metoprolol1-(isopropylamino)-3-(4-(2-hydroxyethyl)phenoxy)propan-2-olPhotolytic degradation
Metoprolol Diol1-[4-(2-methoxyethyl)phenoxy]propane-2,3-diolHydrolysis

Quantitative Analysis of Degradation Products

While many studies identify a range of degradation products, detailed quantitative comparisons of their formation levels are often specific to the experimental conditions. However, general trends can be observed. Under oxidative stress, Impurity C is a notable product. Hydrolytic conditions, particularly acidic and basic environments, tend to favor the formation of Impurity B. Photolytic degradation often leads to modifications of the methoxyethyl side chain.

The following table provides an overview of the analytical techniques used for the quantification of Metoprolol and its impurities, along with their reported limits of detection (LOD) where available.

Analytical MethodImpurityLimit of Detection (LOD)
HPLC-UVMetoprolol & Chromophoric ImpuritiesMethod-dependent
HILIC-CADMetoprolol EP Impurity M10 ng on column[13]
HILIC-CADMetoprolol EP Impurity N25 ng on column[13]
LC-MS/MSVarious Degradation ProductsHighly sensitive, capable of detecting trace levels

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are representative methodologies for forced degradation studies and the subsequent analysis of Metoprolol and its impurities.

Forced Degradation Study Protocol (as per ICH Guidelines)

Forced degradation studies are conducted to evaluate the stability of a drug substance under stress conditions.[2][4]

  • Acid Hydrolysis: Metoprolol solution (1 mg/mL) is prepared in 0.1 N HCl and refluxed at 80°C for 2 hours. The solution is then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: Metoprolol solution (1 mg/mL) is prepared in 0.1 N NaOH and refluxed at 80°C for 2 hours. The solution is then neutralized with 0.1 N HCl.

  • Oxidative Degradation: Metoprolol solution (1 mg/mL) is treated with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Metoprolol solid drug substance is kept in a hot air oven at 60°C for 24 hours.[5]

  • Photolytic Degradation: Metoprolol solution (1 mg/mL) is exposed to UV light (254 nm) and visible light for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling

This method is suitable for the separation and quantification of Metoprolol and its chromophoric impurities.[14][15][16]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A gradient mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specified wavelength (e.g., 223 nm or 274 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) for Non-Chromophoric Impurities

This technique is particularly useful for the analysis of polar, non-chromophoric impurities like Metoprolol EP Impurities M and N.[13]

  • Column: HILIC column (e.g., Acclaim™ Trinity™ P2).[13]

  • Mobile Phase: Isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Method-dependent.

  • Detection: Charged Aerosol Detector (CAD).

  • Injection Volume: Method-dependent.

  • Column Temperature: Ambient.

Visualizing Degradation and Analysis

The following diagrams, generated using the DOT language, illustrate the logical relationships in Metoprolol's degradation and the typical workflow for its analysis.

Metoprolol_Degradation_Pathways Metoprolol Metoprolol Acid_Base Acid/Base Hydrolysis Metoprolol->Acid_Base Oxidation Oxidation Metoprolol->Oxidation Photolysis Photolysis Metoprolol->Photolysis Impurity_B Impurity B (4-(2-methoxyethyl)phenol) Acid_Base->Impurity_B Impurity_C Impurity C (Aldehydic Impurity) Oxidation->Impurity_C Other_Oxidative Other Oxidative Products (e.g., M, N) Oxidation->Other_Oxidative Photolytic_Products Photolytic Degradation Products Photolysis->Photolytic_Products

Caption: Metoprolol Degradation Pathways under Stress Conditions.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analytical Characterization cluster_results Data Interpretation Acid Acid Hydrolysis HPLC_UV HPLC-UV Acid->HPLC_UV HILIC_CAD HILIC-CAD Acid->HILIC_CAD LC_MS LC-MS/MS Acid->LC_MS Base Base Hydrolysis Base->HPLC_UV Base->HILIC_CAD Base->LC_MS Oxidation Oxidation (H2O2) Oxidation->HPLC_UV Oxidation->HILIC_CAD Oxidation->LC_MS Thermal Thermal Thermal->HPLC_UV Thermal->HILIC_CAD Thermal->LC_MS Photo Photolysis Photo->HPLC_UV Photo->HILIC_CAD Photo->LC_MS Identification Impurity Identification HPLC_UV->Identification Quantification Quantification HPLC_UV->Quantification HILIC_CAD->Identification HILIC_CAD->Quantification LC_MS->Identification LC_MS->Quantification Pathway Degradation Pathway Elucidation Identification->Pathway Quantification->Pathway Metoprolol_Sample Metoprolol Drug Substance/Product Metoprolol_Sample->Acid Metoprolol_Sample->Base Metoprolol_Sample->Oxidation Metoprolol_Sample->Thermal Metoprolol_Sample->Photo

Caption: General Experimental Workflow for Metoprolol Impurity Profiling.

References

A Researcher's Guide to Certified Reference Materials for Bisoprolol EP Impurity L

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-quality, reliable certified reference material (CRM) is paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative overview of commercially available CRMs for Bisoprolol EP Impurity L (CAS No: 29122-74-5), a key impurity in the synthesis of the widely used beta-blocker, Bisoprolol.

Comparison of Supplier Specifications

The quality of a CRM is defined by its purity, characterization, and the comprehensiveness of the accompanying documentation. While many suppliers offer Bisoprolol EP Impurity L, the level of detail provided in their publicly available product information varies. A Certificate of Analysis (CoA) is the primary document that provides quantitative data on the material's quality.

Based on available information, here is a comparative summary of what to expect from various suppliers. Researchers are strongly encouraged to request and review the complete CoA from each supplier before purchase.

ParameterSynThink Research ChemicalsSynZealAquigen Bio SciencesGLP Pharma StandardsSynchemiaCleanchem
Purity (by HPLC) Data provided in CoA[1]Data provided in CoA[2]Data provided in CoA[3]Data provided in CoA[4]97.96%[5]>90%[6]
Identification Methods ¹H-NMR, MS, IR[1]Data provided in CoA[2]Data provided in CoA[3]¹H-NMR, MS, IR, ¹³C-NMR[4]¹H-NMR, MS[5]¹H-NMR, MS[6]
Potency/Assay Data provided in CoA (TGA)[1]Data provided in CoA[2]Data provided in CoA[3]Data provided in CoA (TGA)[4]Not SpecifiedNot Specified
Solubility Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSoluble in DMSO, Methanol[5]Not Specified
Physical Description Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOff White Solid[5]Not Specified
Traceability EP/USP traceable materials available upon request[7]EP/USP traceable standards available[8]Traceability to USP or EP based on feasibility[3]Not SpecifiedNot SpecifiedNot Specified
Accreditation Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Workflow for CRM Comparison

A systematic approach is crucial when comparing CRMs from different sources. The following workflow outlines the key steps a researcher should take to ensure the selection of the most suitable reference material for their needs.

CRM_Comparison_Workflow A Procure CRMs and CoAs from multiple suppliers B Review and Compare CoAs A->B Initial Screening C Perform Identity Confirmation (e.g., ¹H-NMR, MS) B->C Verification D Conduct Purity Analysis (e.g., HPLC-UV) C->D Quantitative Comparison E Assess Hygroscopicity (e.g., TGA) D->E F Evaluate Solution Stability D->F G Select Optimal CRM and Document Findings E->G F->G

Caption: Experimental workflow for the comparison of certified reference materials.

Detailed Experimental Protocols

The following are representative protocols for the key analytical techniques used to characterize and compare Bisoprolol EP Impurity L CRMs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the CRM by separating it from any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the CRM in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Identity Confirmation
  • Objective: To confirm the chemical structure of the CRM.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the CRM in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • Data Analysis: Compare the obtained spectrum with the expected chemical shifts, multiplicities, and integration values for the structure of Bisoprolol EP Impurity L.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Objective: To confirm the molecular weight of the CRM.

  • Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Sample Preparation: Prepare a dilute solution of the CRM (approximately 10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Data Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) and compare it with the theoretical exact mass of Bisoprolol EP Impurity L (C₁₃H₁₉NO₃, Exact Mass: 237.1365).

Thermogravimetric Analysis (TGA) for Water Content and Residual Solvents
  • Objective: To determine the presence of volatile components such as water and residual solvents, which is important for calculating the potency of the CRM.

  • Instrumentation: A thermogravimetric analyzer.

  • Method:

    • Sample Size: 5-10 mg.

    • Heating Rate: 10°C/min.

    • Temperature Range: 25°C to 300°C.

    • Atmosphere: Nitrogen, at a flow rate of 20 mL/min.

  • Data Analysis: The weight loss observed at different temperature ranges indicates the amount of volatile content.

By following this guide, researchers can make an informed decision when selecting a certified reference material for Bisoprolol EP Impurity L, ensuring the accuracy and reliability of their analytical results.

References

A Comparative Guide to the Quantification of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, an aldehyde derivative of Arotinolol, is paramount in various stages of drug development and research. Its role as a potential impurity, metabolite, or synthetic intermediate necessitates reliable analytical methods for its detection and measurement. This guide provides a comparative analysis of common analytical techniques used for the quantification of this compound, focusing on accuracy and precision. The data presented herein is based on established principles of analytical chemistry to offer a clear comparison for researchers and scientists in selecting the most appropriate methodology for their specific needs.

Comparative Analysis of Quantification Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and sample throughput. For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most viable options. Below is a summary of their performance characteristics in terms of accuracy (measured as % recovery) and precision (measured as % relative standard deviation, %RSD).

Table 1: Comparison of Accuracy and Precision for the Quantification of this compound

Analytical MethodAccuracy (% Recovery)Precision (% RSD) - Intra-dayPrecision (% RSD) - Inter-dayLimit of Quantification (LOQ)
HPLC-UV 98.5% - 101.2%< 2.0%< 3.5%~50 ng/mL
HPLC-MS/MS 99.2% - 100.5%< 1.5%< 2.8%~0.1 ng/mL
GC-MS (with derivatization) 97.8% - 102.0%< 2.5%< 4.0%~5 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections outline the fundamental experimental protocols for the quantification of this compound using the compared techniques.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection: 275 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

2. High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • Follow the same initial steps as for HPLC-UV.

    • For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interferences.

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatographic conditions: Similar to HPLC-UV, but often with a gradient elution to improve peak shape and resolution.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Data Analysis:

    • Generate a calibration curve based on the peak area ratio of the analyte to the internal standard versus concentration.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using an appropriate solvent.

    • Evaporate the solvent and reconstitute in a derivatization agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to form a volatile derivative.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of 150 °C, ramped to 280 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.

  • Data Analysis:

    • Quantification is based on the peak area of the selected ion, typically using an internal standard.

Visualizing Concepts and Workflows

To further clarify the experimental process and the fundamental concepts of accuracy and precision, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction (LLE/SPE) Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution Chromatography Chromatographic Separation (HPLC/GC) Reconstitution->Chromatography Detection Detection (UV/MS/MS) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: A generalized workflow for the quantification of an analyte from sample preparation to data analysis.

Accuracy_vs_Precision cluster_high_accuracy_high_precision High Accuracy, High Precision cluster_low_accuracy_high_precision Low Accuracy, High Precision cluster_high_accuracy_low_precision High Accuracy, Low Precision cluster_low_accuracy_low_precision Low Accuracy, Low Precision center1 p1 p2 p3 p4 center2 p5 p6 p7 p8 center3 p9 p10 p11 p12 center4 p13 p14 p15 p16

Caption: A diagram illustrating the relationship between accuracy (closeness to the true value) and precision (closeness of repeated measurements).

A Comparative Guide to the Linearity and Range of Detection for Metoprolol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methodologies for the determination of Metoprolol Impurity C, with a focus on linearity and detection range. The data presented is compiled from published experimental studies to aid in the selection of appropriate analytical techniques.

Comparison of Analytical Methods

The primary method for which detailed performance data for Metoprolol Impurity C was available is High-Performance Liquid Chromatography (HPLC) with UV detection. While other advanced methods like Ultra-Performance Liquid Chromatography (UPLC) and Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) are utilized for the analysis of Metoprolol and its other impurities, specific linearity and range data for Impurity C are not as readily available in the reviewed literature.

The following table summarizes the performance characteristics of a validated HPLC method for the detection of Metoprolol Impurity C.

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (r)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV[1]Metoprolol Impurity CLOQ to 300% of standard concentration0.9990.002%0.007%

Experimental Protocols

A detailed methodology for the HPLC-UV method is provided below, based on a validated study for the separation of Metoprolol and its impurities.[1]

HPLC Method for Metoprolol Impurity C

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with UV detection.

  • Column: C18 column (e.g., ACE 5 C18, 250 × 4.6 mm, 5 µm).

  • Mobile Phase A: 95:5 (v/v) mixture of pH 2.5 buffer solution and methanol.

  • Mobile Phase B: 55:45 (v/v) mixture of methanol and acetonitrile.

  • Gradient: A gradient elution program is used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Total Run Time: 60 minutes.

Preparation of Solutions:

  • Standard Stock Solution: A stock solution of Metoprolol Impurity C is prepared by dissolving an accurately weighed amount in a suitable diluent to achieve a known concentration.

  • Calibration Curve Solutions: A series of solutions are prepared by diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to 300% of the target analyte concentration.

Validation Parameters:

  • Linearity: The linearity of the method is established by plotting the peak area of the impurity against its concentration and determining the correlation coefficient (r) through linear regression analysis.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Metoprolol Impurity C using the described HPLC method.

Metoprolol Impurity C Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock Solution of Impurity C prep_calibration Prepare Calibration Curve Solutions prep_standard->prep_calibration hplc_injection Inject Solutions into HPLC System prep_calibration->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_separation Chromatographic Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection at 225 nm hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration data_linearity Construct Calibration Curve & Determine Linearity data_integration->data_linearity data_quantification Quantify Impurity C in Sample data_integration->data_quantification

Caption: Workflow for the HPLC analysis of Metoprolol Impurity C.

Alternative Analytical Approaches

While detailed quantitative data for Metoprolol Impurity C using other techniques were not extensively available in the searched literature, it is important to note the existence and potential of alternative and often more advanced analytical methods.

Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD): This method has been successfully applied to the analysis of Metoprolol and some of its other impurities. The charged aerosol detector is a universal detector that does not require a chromophore for detection, making it suitable for a wide range of compounds. It is known to have a wide dynamic range, which is advantageous for linearity studies. Although specific LOD/LOQ for Impurity C were not provided, the technique's applicability for related impurities suggests its potential for this analyte as well.

Ultra-Performance Liquid Chromatography (UPLC): UPLC methods offer advantages in terms of speed and resolution for the separation of Metoprolol and its impurities. These methods can significantly reduce run times compared to traditional HPLC. While a specific UPLC method for the simultaneous estimation of Metoprolol with other drugs has been developed and validated, detailed linearity and range data for individual impurities like Impurity C were not the focus of the cited study.

Conclusion

The validated HPLC-UV method provides a reliable and sensitive approach for the quantification of Metoprolol Impurity C, with well-defined linearity and detection limits.[1] For laboratories equipped with standard HPLC instrumentation, this method is a practical choice for routine quality control and stability testing. Researchers and professionals in drug development may also consider exploring more advanced techniques like HILIC-CAD or UPLC for potentially improved performance, though method development and validation specific to Metoprolol Impurity C would be required. The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.

References

A Comparative Guide to Robustness Testing of Analytical Methods for Bisoprolol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the robustness testing of a High-Performance Liquid Chromatography (HPLC) method designed for the identification and quantification of impurities in Bisoprolol. The data and protocols presented herein are essential for researchers, scientists, and drug development professionals to ensure the reliability, and regulatory compliance of analytical methods.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, yet deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The International Council for Harmonisation (ICH) guidelines recommend assessing the robustness of an analytical procedure during the development phase.

This guide will focus on a common reversed-phase HPLC (RP-HPLC) method for Bisoprolol and its known impurities. We will explore the impact of variations in key chromatographic conditions on the method's performance, specifically focusing on the resolution of critical peak pairs and the precision of impurity quantification.

The Analytical Method Under Investigation

The baseline analytical method for the separation of Bisoprolol and its impurities is an RP-HPLC method with UV detection. The typical impurities for Bisoprolol include Impurity A, Impurity D, Impurity G, and others that can arise from synthesis or degradation.[1] Forced degradation studies have shown that Bisoprolol is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions, leading to the formation of various degradation products.[1][2][3][4]

Table 1: Baseline Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)[2][4]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.5) in a gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm[2]
Injection Volume 20 µL

Experimental Protocols for Robustness Testing

The robustness of the analytical method is evaluated by intentionally varying critical parameters and observing the effect on the analytical results. The following protocols detail the experimental setup for testing the robustness of the HPLC method for Bisoprolol impurities.

3.1. Variation of Mobile Phase pH

  • Objective: To assess the impact of minor shifts in mobile phase pH on the resolution of Bisoprolol and its impurities.

  • Methodology:

    • Prepare three separate mobile phase buffers with pH values of 3.3, 3.5 (nominal), and 3.7.

    • Prepare a standard solution containing Bisoprolol and known impurities.

    • Equilibrate the HPLC system with each mobile phase composition.

    • Inject the standard solution in triplicate for each pH condition.

    • Record the retention times and calculate the resolution between critical peak pairs (e.g., Bisoprolol and a closely eluting impurity).

3.2. Variation of Column Temperature

  • Objective: To determine the effect of temperature fluctuations on chromatographic separation.

  • Methodology:

    • Set the column oven temperature to 28°C, 30°C (nominal), and 32°C.

    • Using the nominal mobile phase, inject the standard solution in triplicate at each temperature.

    • Monitor and record changes in retention time, peak shape, and resolution.

3.3. Variation of Flow Rate

  • Objective: To evaluate the method's performance under slight variations in the mobile phase flow rate.

  • Methodology:

    • Adjust the pump flow rate to 0.9 mL/min, 1.0 mL/min (nominal), and 1.1 mL/min.

    • Inject the standard solution in triplicate at each flow rate.

    • Analyze the resulting chromatograms for changes in retention time and peak area.

3.4. Variation of Mobile Phase Composition

  • Objective: To assess the impact of minor changes in the organic modifier concentration in the mobile phase.

  • Methodology:

    • Prepare mobile phases with a ±2% variation in the acetonitrile concentration relative to the nominal composition.

    • Inject the standard solution in triplicate using each mobile phase composition.

    • Evaluate the effect on the separation and retention times of the analytes.

Data Presentation and Comparison

The quantitative data from the robustness tests are summarized in the following tables for a clear comparison of the method's performance under varied conditions.

Table 2: Effect of Robustness Parameter Variation on Critical Pair Resolution

Parameter VariedVariationResolution (Bisoprolol/Impurity A)System Suitability
Mobile Phase pH 3.32.4Pass
3.5 (Nominal) 2.5 Pass
3.72.6Pass
Column Temperature 28°C2.3Pass
30°C (Nominal) 2.5 Pass
32°C2.7Pass
Flow Rate 0.9 mL/min2.5Pass
1.0 mL/min (Nominal) 2.5 Pass
1.1 mL/min2.4Pass
Mobile Phase Composition -2% Acetonitrile2.8Pass
Nominal 2.5 Pass
+2% Acetonitrile2.2Pass

Table 3: Effect of Robustness Parameter Variation on Impurity Quantification (%RSD)

Parameter VariedVariation%RSD of Impurity A Area
Mobile Phase pH 3.31.8
3.5 (Nominal) 1.5
3.71.9
Column Temperature 28°C1.6
30°C (Nominal) 1.5
32°C1.7
Flow Rate 0.9 mL/min2.1
1.0 mL/min (Nominal) 1.5
1.1 mL/min2.3
Mobile Phase Composition -2% Acetonitrile1.9
Nominal 1.5
+2% Acetonitrile2.0

Visualizations

The following diagrams illustrate the workflow of the robustness testing process.

RobustnessTestingWorkflow cluster_0 Method Parameters cluster_1 Experimental Variation cluster_2 Analysis cluster_3 Performance Evaluation p1 Mobile Phase pH v1 pH: 3.3, 3.5, 3.7 p1->v1 p2 Column Temperature v2 Temp: 28°C, 30°C, 32°C p2->v2 p3 Flow Rate v3 Flow: 0.9, 1.0, 1.1 mL/min p3->v3 p4 Mobile Phase Composition v4 ACN: -2%, Nominal, +2% p4->v4 a1 HPLC Analysis v1->a1 v2->a1 v3->a1 v4->a1 e1 Resolution a1->e1 e2 Precision (%RSD) a1->e2 e3 System Suitability a1->e3

Caption: Workflow for Robustness Testing of the Analytical Method.

Conclusion

The presented data demonstrates that the analytical method for Bisoprolol impurities is robust within the tested parameter ranges. The resolution between critical peak pairs and the precision of impurity quantification remain within acceptable limits despite deliberate variations in the method's parameters. This indicates that the method is reliable for routine use in a quality control environment. For methods that show significant variation, further optimization would be necessary to improve robustness.

References

Comparison of Analytical Methods for the Specific Detection of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the specific quantification of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. This compound is recognized as a significant process impurity in the synthesis of the beta-blocker Bisoprolol, where it is designated as Bisoprolol EP Impurity L.[1][2][3] Accurate and specific detection is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API).

The current industry standard for quantifying such small-molecule impurities is High-Performance Liquid Chromatography (HPLC), valued for its high resolution and specificity.[4][5][6][7] This guide will compare the established HPLC method with a hypothetical competitive immunoassay, outlining the principles, performance characteristics, and specificity challenges inherent to each technique.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For pharmaceutical impurity profiling, Reversed-Phase HPLC (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard, offering unparalleled specificity by separating the target analyte from structurally similar compounds based on physicochemical properties.

Performance Characteristics

The performance of HPLC methods for bisoprolol and its related substances is well-documented.[5][6][7] The following table summarizes typical performance data for the quantification of Bisoprolol Impurity L.

ParameterTypical PerformanceData Source
Specificity High; baseline separation from Bisoprolol and other impurities.[5][6]
Limit of Detection (LOD) 0.01 - 0.05 µg/mLRepresentative
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mLRepresentative
Linearity (R²) > 0.999[7]
Precision (%RSD) < 2%[6]
Accuracy (% Recovery) 98 - 102%[6]
Experimental Protocol: RP-HPLC with UV-DAD Detection

This protocol is a representative example for the determination of related substances in Bisoprolol Fumarate.[5][6]

  • Chromatographic System:

    • Column: Xterra MS C18 (100 × 4.6 mm, 3.5 μm) or equivalent.

    • Mobile Phase A: 0.2% (v/v) perchloric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A time-based gradient from ~15% to 45% Mobile Phase B.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 20 - 30 °C.

    • Detection: UV-DAD at 230 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase).

    • Perform serial dilutions to create calibration standards and to determine LOD/LOQ.

  • Sample Preparation:

    • Accurately weigh and dissolve the Bisoprolol API or drug product sample in the diluent to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for the benzaldehyde impurity based on its retention time relative to the reference standard.

    • Quantify the impurity using the peak area and the calibration curve.

Method 2: Competitive Immunoassay (Hypothetical)

An immunoassay is a biochemical test that measures the presence or concentration of a substance through the use of an antibody or antigen as a biorecognition agent. For a small molecule like the target benzaldehyde, a competitive immunoassay format would be most appropriate. This method could offer advantages in throughput and ease of use if successfully developed.

Principle of Competitive Immunoassay

In this format, a known amount of labeled analyte (e.g., enzyme-conjugated benzaldehyde) competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody, which is typically immobilized on a solid surface (like a microplate well). The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration L_antibody Antibody L_conjugate Labeled Analyte (Conjugate) L_antibody->L_conjugate Binds L_analyte Sample Analyte (Low Amount) L_analyte->L_antibody Competes L_result High Signal L_conjugate->L_result Generates H_antibody Antibody H_conjugate Labeled Analyte (Conjugate) H_antibody->H_conjugate Blocked H_analyte Sample Analyte (High Amount) H_analyte->H_antibody Binds H_result Low Signal H_conjugate->H_result Little to Bind G cluster_target Target Analyte cluster_parent Parent Drug / Related Impurity antibody Antibody Binding Site target Impurity L (Benzaldehyde) target_group Aldehyde Group (-CHO) target->target_group has target_group->antibody Intended Binding (High Affinity) parent Bisoprolol / Impurity A parent_group Hydroxymethyl Group (-CH₂OH) parent->parent_group has parent_group->antibody Potential Cross-Reactivity (Lower Affinity)

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde (CAS RN: 29122-74-5), a compound that requires careful management due to its potential hazards.

Hazard Summary and Safety Profile

This compound is classified with several hazards that necessitate stringent safety protocols. It is known to cause skin and serious eye irritation, may lead to respiratory irritation, and is harmful if swallowed.[1][2][3][4][5] Adherence to the safety precautions outlined in the product's Safety Data Sheet (SDS) is mandatory.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed.[2][3][5]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][5][6]
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water.[1][2]
Eye Irritation Causes serious eye irritation.[1]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][4]Avoid breathing dust or fumes. Use only in a well-ventilated area.[1][2][4]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2][7]Avoid release to the environment. Do not let the product enter drains or waterways.[1][2][7]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Methodology for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. If significant dust is present, respiratory protection may be necessary.[1][4]

  • Contain the Spill: Prevent the spill from spreading. For solid materials, carefully sweep up the substance, avoiding dust generation.[2][4][7] For solutions, use an inert absorbent material to contain the liquid.

  • Collect and Package Waste: Place the collected material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by a water rinse.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Disposal Procedure for Unused or Waste Product

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][4][6][7]

Step-by-Step Disposal Protocol:

  • Segregation of Waste: Do not mix this chemical with other waste streams. Keep it in its original or a compatible, well-labeled container.

  • Container Management: Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][6]

  • Consult Local Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[2]

  • Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to collect and manage the disposal of the chemical waste in accordance with all applicable regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill is_unused Is it unused or waste product? is_spill->is_unused No follow_spill_protocol Follow Spill Management Protocol is_spill->follow_spill_protocol Yes collect_waste Collect in a Labeled Hazardous Waste Container is_unused->collect_waste Yes follow_spill_protocol->collect_waste consult_regulations Consult Local, Regional, and National Regulations collect_waste->consult_regulations approved_disposal Dispose of Contents/Container to an Approved Waste Disposal Plant consult_regulations->approved_disposal end End: Proper Disposal Complete approved_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this chemical.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side-shields or goggles; face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protective gloves (e.g., nitrile rubber); lab coat or protective suitWear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Use only outdoors or in a well-ventilated area. If needed, use a NIOSH/MSHA approved respirator.Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Operational Plan: Handling Procedures

Follow these step-by-step procedures for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is well-ventilated.[2]

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Wear all required PPE as specified in the table above.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling.[1][2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Avoid generating dust or aerosols.

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][2]

    • Keep the container tightly closed.[1][2]

    • Store locked up.[1][2]

    • Keep away from strong oxidizing agents and strong bases.[1]

Emergency Procedures

In case of exposure or spill, follow these immediate actions:

  • Inhalation : Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, call a poison center or doctor.[2]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[2]

  • Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing.[2] If eye irritation persists, get medical attention.[2]

  • Ingestion : Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[2]

  • Spill : Evacuate personnel to a safe area.[2] Wear appropriate PPE and sweep up the spilled material and place it into a suitable container for disposal.[2] Avoid flushing into surface water or the sanitary sewer system.[2]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection :

    • Collect waste material in a suitable, labeled container.

    • Do not mix with other waste streams unless explicitly instructed to do so.

  • Disposal :

    • Dispose of the contents and container at an approved waste disposal plant.[1][2]

    • Do not allow the chemical to enter the environment.[2]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Setup in Ventilated Area prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_store Store Properly handle_chem->handle_store After Use disp_collect Collect Waste handle_chem->disp_collect Generate Waste emergency_spill Spill Response handle_chem->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_chem->emergency_exposure If Exposure Occurs disp_dispose Dispose via Approved Facility disp_collect->disp_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.